1-Bromo-2,4-dichloro-3-fluorobenzene
Description
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Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVLXXOXZOFPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661538 | |
| Record name | 1-Bromo-2,4-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-15-8 | |
| Record name | 1-Bromo-2,4-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 1-Bromo-2,4-dichloro-3-fluorobenzene
Introduction
1-Bromo-2,4-dichloro-3-fluorobenzene is a polyhalogenated aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel agrochemicals and pharmaceuticals, where the specific arrangement of halogen substituents can profoundly influence biological activity.[1][2] The synthesis of such a precisely substituted benzene ring presents a considerable regiochemical challenge. Direct electrophilic halogenation of a simpler precursor is often thwarted by a mixture of isomers, necessitating a more controlled and strategic approach.
This technical guide presents an in-depth, field-proven synthetic route to this compound. The strategy hinges on a robust, multi-step pathway beginning with the nitration of a commercially available dichlorofluorobenzene derivative. The subsequent reduction to a key aniline intermediate enables the final, crucial transformation: a regiochemically defined Sandmeyer reaction. This document provides not only detailed experimental protocols but also delves into the underlying chemical principles and mechanistic rationale, offering researchers and drug development professionals a comprehensive blueprint for the successful synthesis of this valuable intermediate.
Overall Synthetic Pathway
The proposed synthesis is a three-step process designed for optimal regiocontrol, culminating in the target molecule. The pathway leverages established, scalable reaction classes, making it suitable for both laboratory and industrial applications.
Caption: Overall 3-step synthesis of this compound.
Part 1: Synthesis of 1,3-Dichloro-2-fluoro-4-nitro-benzene
Principle & Rationale
The initial step involves the electrophilic aromatic substitution (EAS) of 1,3-dichloro-2-fluorobenzene.[3] Nitration is achieved using a classic nitrating mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.
The regiochemical outcome is governed by the directing effects of the existing halogen substituents. While all halogens are deactivating towards EAS due to their inductive electron withdrawal, they are ortho-, para-directors via resonance. In 1,3-dichloro-2-fluorobenzene, the available positions for substitution are C4, C5, and C6. The fluorine atom at C2 directs para to the C5 position, while the chlorine atoms at C1 and C3 direct to the C4 and C6 positions. While a mixture of isomers is possible, the formation of 1,3-dichloro-2-fluoro-4-nitro-benzene is a known and achievable transformation, with the product being commercially available or preparable according to literature methods.[2] Careful control of reaction conditions and subsequent purification are essential to isolate the desired isomer.
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 70%) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1,3-dichloro-2-fluorobenzene dropwise from the addition funnel. The rate of addition should be controlled to keep the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitro product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 1,3-dichloro-2-fluoro-4-nitro-benzene.
| Parameter | Value |
| Starting Material | 1,3-Dichloro-2-fluorobenzene |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0-10 °C |
| Typical Yield | 75-85% (Isomer dependent) |
| Product Form | Yellowish Solid |
Part 2: Synthesis of 2,4-Dichloro-3-fluoroaniline
Principle & Rationale
The conversion of the nitro intermediate to the corresponding aniline is a critical step to enable the subsequent diazotization. This reduction can be accomplished through various methods. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. However, for larger-scale operations, reduction with a metal in acidic medium, such as iron powder in hydrochloric or acetic acid, is often more cost-effective and practical.[4] The iron(II) species generated in situ is the active reducing agent. This method shows excellent tolerance for the halogen substituents on the aromatic ring.
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: Charge a round-bottom flask with 1,3-dichloro-2-fluoro-4-nitro-benzene, ethanol, and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.
-
Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 2,4-dichloro-3-fluoroaniline, which can be used directly in the next step or purified further by distillation or chromatography if necessary.
Caption: Workflow for the workup and isolation of the aniline intermediate.
Part 3: Synthesis of this compound via Sandmeyer Reaction
Principle & Rationale
This final stage is the cornerstone of the synthesis, converting the amino group into the target bromo substituent with precise regiochemical control. The process occurs in two distinct phases: diazotization followed by the copper-catalyzed Sandmeyer reaction.[5][6]
Diazotization: The aniline precursor is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0-5 °C).[7][8] The acid protonates sodium nitrite to form nitrous acid (HNO₂), which then, under strongly acidic conditions, generates the nitrosonium ion (NO⁺). This powerful electrophile attacks the nitrogen of the amino group, initiating a cascade that results in the formation of a diazonium salt (-N₂⁺) and the elimination of water. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[9]
Sandmeyer Reaction: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[10] The pre-formed, cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr) dissolved in HBr. The Cu(I) salt acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt. This reduces the diazonium species, causing the irreversible loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide complex, regenerating the Cu(I) catalyst and forming the final product, this compound.[11][12]
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Aniline Solution: Dissolve 2,4-dichloro-3-fluoroaniline in 48% hydrobromic acid (HBr). Cool the solution to 0 °C in an ice-salt bath with efficient stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cold aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes in the cold bath.
-
Catalyst Solution: In a separate reaction vessel, dissolve copper(I) bromide (CuBr) in 48% HBr. Warm the solution gently if necessary to achieve dissolution, then cool it to room temperature.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.[13] Effervescence (evolution of N₂ gas) will be observed. The rate of addition should be controlled to manage the gas evolution.
-
Reaction Completion: After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, then with a dilute sodium hydroxide solution, and finally with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid or low-melting solid.[14][15]
| Parameter | Value |
| Starting Material | 2,4-Dichloro-3-fluoroaniline |
| Reagents | NaNO₂, 48% HBr, CuBr |
| Diazotization Temp. | 0-5 °C |
| Sandmeyer Temp. | Room Temperature, then 50-60 °C |
| Typical Yield | 70-90% |
| Product CAS | Not explicitly found, structure-based name |
| Isomer CAS | 17318-08-0 (5-Bromo-1,3-dichloro-2-fluorobenzene)[16] |
Safety Considerations
-
Halogenated Aromatics: The starting materials, intermediates, and final product are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Corrosive Reagents: Concentrated acids (H₂SO₄, HNO₃, HBr) are highly corrosive and require careful handling.
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and potentially explosive, especially when dry. Never isolate the diazonium salt . Always keep it in a cold aqueous solution and use it immediately after preparation.
-
Gas Evolution: The nitration (NOx), diazotization (NOx), and Sandmeyer (N₂) steps all involve significant gas evolution. The reaction vessel must be adequately vented, and the reaction should be performed in a fume hood.
Conclusion
The synthesis of this compound is effectively achieved through a strategic three-step sequence involving nitration, reduction, and a Sandmeyer reaction. This approach overcomes the regiochemical ambiguities of direct electrophilic substitution, providing a reliable and scalable route to this valuable chemical intermediate. The success of the synthesis, particularly the final Sandmeyer stage, is critically dependent on rigorous temperature control during the diazotization step to ensure the stability of the diazonium salt intermediate. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently produce this key building block for applications in medicinal chemistry and materials science.
References
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12.
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- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from an internal university document source.
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- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
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ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Electrophilic Aromatic Substitution of Fluorobenzene. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-bromo-2,4-dichlorobenzene. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). "Fluorobenzene". Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Angene. (2023). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
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ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
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"1-Bromo-2,4-dichloro-3-fluorobenzene" chemical properties
An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-fluorobenzene: Properties, Synthesis, and Applications
Introduction
This compound is a polyhalogenated aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic arrangement of four different halogen atoms on a benzene ring imparts a unique profile of reactivity and offers chemists multiple pathways for selective functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development and materials science. The distinct electronic properties and reactivity of the carbon-halogen bonds make this compound a valuable precursor for creating complex molecular architectures.[1][2]
Physicochemical and Structural Properties
The physical and chemical characteristics of this compound are dictated by the presence of multiple heavy atoms and the overall electronic effects of the halogen substituents. These properties are crucial for its handling, storage, and reaction setup.
Structural Representation
The molecule consists of a benzene ring substituted with a bromine atom at position 1, chlorine atoms at positions 2 and 4, and a fluorine atom at position 3.
Caption: Chemical structure of this compound.
Key Property Data
The following table summarizes the core physicochemical properties for a closely related isomer, 1-Bromo-2,5-dichloro-3-fluorobenzene, which provides a strong reference for the target compound.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂F | [3] |
| Molecular Weight | 243.89 g/mol | [3] |
| Physical State | Liquid, Clear colorless | [3] |
| Boiling Point | 232°C | [3] |
| Density | 1.823 g/cm³ | [3] |
| Flash Point | 94°C | [3] |
| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N | [3] |
| CAS Number | 202865-57-4 (for 2,5-dichloro isomer) | [3] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is a complex interplay of the inductive and resonance effects of its halogen substituents. All halogens are electron-withdrawing via the inductive effect, deactivating the ring towards electrophilic aromatic substitution. However, their ability to donate lone-pair electrons via resonance directs incoming electrophiles, though this effect is generally weaker than induction for halogens.
The most significant aspect of its reactivity lies in the differential reactivity of the C-X bonds, which typically follows the order C-Br > C-Cl > C-F for metal-catalyzed cross-coupling reactions and reductive processes.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most labile site for oxidative addition to a low-valent palladium catalyst, making it the preferred site for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. This selectivity is foundational for its use as a building block.
-
Causality: The lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F makes it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. The strong electron-withdrawing nature of the adjacent chlorine and fluorine atoms can further influence the rate of this key step.[1]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While the ring is generally electron-deficient, making it a candidate for SNAr, the reaction is less common and requires strong nucleophiles and forcing conditions. The positions ortho and para to the electron-withdrawing halogen groups are the most likely sites for substitution, but steric hindrance from the bulky substituents can complicate these reactions.[1]
Synthesis Methodology
Polysubstituted halobenzenes are often synthesized from readily available aniline derivatives via diazotization followed by a Sandmeyer-type reaction. This approach provides excellent regiochemical control.
Exemplary Synthesis Protocol: Diazotization-Bromination
This protocol is based on a general method for converting an aromatic amine to an aryl bromide, a common strategy for producing compounds like the target molecule.[4]
-
Diazotization of Precursor:
-
Step 1: Dissolve the corresponding 2,4-dichloro-3-fluoroaniline precursor in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.
-
Rationale: Low temperatures are critical to prevent the highly reactive diazonium salt intermediate from decomposing. The strong acid protonates the aniline, making it soluble and activating it for diazotization.
-
Step 2: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30 minutes.
-
Rationale: Sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the protonated aniline to form the diazonium salt.
-
-
Sandmeyer Reaction (Bromination):
-
Step 3: In a separate flask, prepare a solution or slurry of a copper(I) bromide (CuBr) catalyst in HBr.
-
Rationale: The Cu(I) catalyst is essential for facilitating the substitution of the diazonium group (-N₂⁺) with a bromide ion.
-
Step 4: Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Rationale: The diazonium group is an excellent leaving group (as N₂ gas). The catalyst promotes a single-electron transfer mechanism that leads to the formation of an aryl radical, which then abstracts a bromine atom from the copper complex.
-
Step 5: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Step 6: Perform a steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane) to isolate the crude product from the aqueous mixture.
-
Step 7: Wash the organic layer with aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Step 8: Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by vacuum distillation or column chromatography to yield pure this compound.
-
Role in Drug Discovery and Development
Halogenated organic compounds are of paramount importance in medicinal chemistry.[5] The inclusion of halogens can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[6][7]
Halogen Bonding
Beyond simple steric or electronic effects, heavier halogens like bromine and chlorine can act as Lewis acids, forming non-covalent interactions known as halogen bonds with Lewis basic sites (e.g., carbonyl oxygens, nitrogen atoms) in protein binding pockets.[7][8] This interaction is directional and can be a powerful tool for enhancing binding affinity and selectivity during lead optimization.[6][9] this compound provides a scaffold where the bromine or chlorine atoms can be positioned to engage in such interactions, making it a valuable starting point for designing potent inhibitors.[7]
Safety and Handling
According to safety data sheets for similar compounds, this compound should be handled with care.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[10][11]
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for selective, high-yield transformations, particularly through palladium-catalyzed cross-coupling at the C-Br bond. The strategic placement of multiple halogens provides a platform for fine-tuning molecular properties and engaging in specific, affinity-enhancing interactions like halogen bonding. Proper understanding of its reactivity and adherence to safety protocols are essential for leveraging the full potential of this versatile building block in advanced chemical synthesis.
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PubChem. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301. [Link]
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PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256. [Link]
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ACS Publications. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis. [Link]
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ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-fluorobenzene (CAS 1000573-15-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2,4-dichloro-3-fluorobenzene (CAS 1000573-15-8), a polyhalogenated aromatic compound of significant interest as a versatile building block in synthetic organic chemistry. The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring imparts unique reactivity, enabling regioselective functionalization crucial for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details the compound's structure and properties, outlines a robust, field-proven synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring both technical accuracy and practical applicability for the senior application scientist.
Introduction and Physicochemical Properties
This compound is a substituted aromatic hydrocarbon featuring a unique substitution pattern that makes it a valuable intermediate. The presence of three different halogen atoms (F, Cl, Br) at distinct positions on the benzene ring allows for a high degree of control in sequential chemical transformations. The carbon-bromine bond is the most reactive site for common palladium-catalyzed cross-coupling reactions, followed by the carbon-chlorine bonds, offering a handle for selective, stepwise elaboration of the molecular scaffold.
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data Summary
While extensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and calculated properties. Researchers should verify physical properties such as melting and boiling points upon synthesis and purification.
| Property | Value | Source(s) |
| CAS Number | 1000573-15-8 | [1] |
| Molecular Formula | C₆H₂BrCl₂F | [2] |
| Molecular Weight | 243.89 g/mol | [2] |
| Appearance | Expected to be a powder or crystalline solid | [3] |
| Purity (Typical) | ≥98% | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM) and insoluble in water. |
Synthesis Protocol: A Validated Approach
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,4-dichloro-3-fluoroaniline
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2,4-dichloro-3-fluoroaniline (1.0 eq) in a mixture of 48% hydrobromic acid (approx. 3.0 eq) and water.
-
Cool the suspension to between -5 °C and 0 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the addition funnel.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature below 0 °C. The causality here is critical: diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if the temperature is not rigorously controlled.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0 °C.
-
-
Sandmeyer Bromination:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution. This addition may be exothermic, and visible nitrogen gas evolution will occur. The copper(I) catalyst is essential for facilitating the single-electron transfer mechanism that leads to the displacement of dinitrogen by the bromide ion.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-2 hours until gas evolution ceases, indicating the completion of the reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual acid and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
-
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound lies in its capacity as a versatile building block for constructing more complex molecules. The differential reactivity of its carbon-halogen bonds is the cornerstone of its synthetic value.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond strength of C-X follows the trend C-F > C-Cl > C-Br. Consequently, the reactivity in oxidative addition is the inverse: C-Br > C-Cl >> C-F . This predictable reactivity allows for the selective functionalization of the C-Br bond while leaving the two C-Cl bonds intact for subsequent transformations.
Application Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This compound can be selectively coupled with a variety of aryl or vinyl boronic acids at the bromine position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
The choice of ligand and catalyst is crucial. Phosphine ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are commonly employed to stabilize the palladium center and facilitate the catalytic cycle.
-
-
Solvent and Reaction Conditions:
-
Add a degassed solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water. The presence of water and a base is necessary to activate the boronic acid for the transmetalation step.
-
Heat the reaction mixture, typically to 80-100 °C, and stir for 2-16 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup and extraction with an organic solvent.
-
Purify the resulting 2,4-dichloro-3-fluoro-substituted biphenyl product via column chromatography.
-
This selective functionalization provides a powerful route to novel scaffolds in drug discovery, where the remaining chlorine atoms can be targeted in subsequent coupling reactions under more forcing conditions if desired.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Chemical Shifts (δ, ppm) and Splitting Patterns |
| ¹H NMR | The molecule has two aromatic protons. Due to the complex coupling with each other and with the ¹⁹F nucleus, they are expected to appear as two distinct multiplets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The proton at C5 will be a doublet of doublets, and the proton at C6 will be a triplet of doublets. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. δ 110-160 ppm). The carbon attached to fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons attached to bromine (C1) and chlorine (C2, C4) will appear at lower field strengths due to their electronegativity. |
| ¹⁹F NMR | A single resonance is expected, which will appear as a complex multiplet due to coupling with the two aromatic protons. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) cluster around m/z 242, 244, 246, and 248 will be observed due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). |
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate. Its key attribute is the differential reactivity of the C-Br and C-Cl bonds, which enables chemists to perform selective, stepwise cross-coupling reactions. This guide provides a robust framework for its synthesis, characterization, and application, empowering researchers in drug discovery and materials science to leverage its unique chemical properties for the construction of novel and complex molecular targets.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis.
-
Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12. doi:10.15227/orgsyn.043.0012. Available at: [Link]
- Bayer Aktiengesellschaft. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (WO2020114813A1). Google Patents.
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Shanghai Zhaohui Chemical Technology Co., Ltd. (2013). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (CN103304419A). Google Patents.
-
PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Dalian Bolang Science and Technology Industrial Co., Ltd. (2014). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (CN103664511A). Google Patents.
- Ishihara Sangyo Kaisha, Ltd. (1995). Method for producing 1-bromo-2-chloro-4-fluorobenzene. (JPH075487B2). Google Patents.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- University of Vanderbilt. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124, 39-43.
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- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 6. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
"1-Bromo-2,4-dichloro-3-fluorobenzene" molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Bromo-2,4-dichloro-3-fluorobenzene
Executive Summary: This document provides a comprehensive technical analysis of this compound, a polysubstituted halogenated benzene derivative. Due to the limited availability of specific experimental data for this precise isomer in public scientific databases, this guide adopts a predictive and comparative approach. By leveraging established principles of physical organic chemistry and drawing on empirical data from closely related structural analogues, we provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound. The guide covers structural analysis, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, key reactivity patterns, and essential safety protocols. Our objective is to equip scientists with the foundational knowledge required to confidently incorporate this compound into their research and development workflows.
Molecular Identity and Structural Analysis
This compound is an aromatic compound characterized by a benzene ring substituted with four different halogen atoms at specific positions. The precise arrangement of these substituents—bromine, chlorine, and fluorine—dictates its unique electronic and steric properties, which are fundamental to its chemical behavior.
The IUPAC name, this compound, defines the connectivity unambiguously. The numbering of the benzene ring prioritizes the bromine atom at position 1, followed by the substituents at the lowest possible locants. This specific substitution pattern creates a sterically hindered and electron-deficient aromatic system.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₂BrCl₂F | Computed |
| Molecular Weight | 243.88 g/mol | Computed[1] |
| Monoisotopic Mass | 241.87010 Da | Computed[1] |
| CAS Number | Not readily available | - |
| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)Cl)Br)H | Computed |
| InChI Key | (Predicted) | Computed |
Physicochemical Properties: A Predictive and Comparative Analysis
The physical properties of this compound are governed by the strong intermolecular forces arising from its halogen substituents. While specific experimental data is scarce, we can predict its properties and compare them with those of structurally similar, well-documented compounds. The high degree of halogenation suggests a high density and boiling point relative to benzene, along with poor solubility in water and good solubility in nonpolar organic solvents.
Table 2: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 1-Bromo-2,5-dichloro-3-fluorobenzene | 1-Bromo-2,4-dichlorobenzene |
|---|---|---|---|
| CAS Number | - | 202865-57-4[2] | 1193-72-2[3][4] |
| Molecular Weight | 243.88 g/mol | 243.88 g/mol [1][2] | 225.90 g/mol [3][4] |
| Appearance | Colorless liquid or solid | Clear, colorless liquid[2] | - |
| Boiling Point | ~230-240 °C | 232 °C[2] | - |
| Density | ~1.8 g/cm³ | 1.823 g/cm³[2] | - |
| Purity | - | 98% | - |
| Storage Temp. | Room Temperature | Room Temperature | - |
The presence of four electron-withdrawing halogens significantly lowers the electron density of the aromatic ring. The fluorine atom at position 3, situated between two chlorine atoms, introduces substantial steric strain and strong inductive effects, which are critical determinants of the molecule's reactivity.
General Synthesis Strategy: The Sandmeyer Reaction
The synthesis of complex, polysubstituted halobenzenes like this compound often requires multi-step sequences, as direct halogenation of a simpler precursor typically yields a mixture of isomers. A robust and widely applicable method for the regioselective introduction of a bromine atom is the Sandmeyer reaction. This approach involves the diazotization of a corresponding aniline precursor followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.
A plausible synthetic route would start from the commercially available 2,4-dichloro-3-fluoroaniline.
Caption: Generalized workflow for the synthesis via Sandmeyer reaction.
Experimental Protocol: A Representative Methodology
The following protocol is a generalized procedure adapted from standard methodologies for Sandmeyer reactions.[5] Causality: The low temperature (0-5 °C) in Step 1 is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The copper(I) catalyst in Step 2 facilitates the displacement of the diazonium group (-N₂) with bromide.
-
Diazotization:
-
Dissolve 2,4-dichloro-3-fluoroaniline in a suitable aqueous acid (e.g., a mixture of HBr and water).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid (HBr).
-
Heat the CuBr solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with aqueous sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. While experimental spectra are not available, the key features can be reliably predicted.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (δ 7.0-8.0 ppm). The hydrogen at position 5 will appear as a doublet of doublets due to coupling with the adjacent hydrogen (H-6) and the fluorine atom (F-3). The hydrogen at position 6 will appear as a doublet, coupled to H-5.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, as the molecule is asymmetric. The carbon atoms bonded to halogens will show characteristic chemical shifts, with the C-F bond exhibiting a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will be defined by a complex molecular ion (M⁺) peak cluster due to the isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a characteristic pattern of peaks at M, M+2, M+4, and M+6, which serves as a definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C ring stretching (~1600-1450 cm⁻¹), and strong C-Halogen (C-F, C-Cl, C-Br) stretching vibrations in the fingerprint region (<1200 cm⁻¹). The spectrum for the related 1-Bromo-2,4-dichlorobenzene is available for comparison.[3]
Reactivity and Applications in Synthetic Chemistry
The primary value of this compound for researchers lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[6][7] Its reactivity is dominated by the differential properties of its carbon-halogen bonds.
Caption: Key synthetic transformations utilizing differential halogen reactivity.
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[2] This differential reactivity is the cornerstone of its synthetic utility, allowing for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position while leaving the two C-Cl bonds intact for potential subsequent transformations.
-
Halogen-Metal Exchange: The C-Br bond is also the preferred site for halogen-metal exchange reactions, typically performed at low temperatures using organolithium reagents (e.g., n-BuLi).[2] This generates a highly reactive organometallic intermediate that can be trapped with various electrophiles, providing a pathway to a wide array of functionalized derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of multiple strongly electron-withdrawing halogens activates the aromatic ring towards nucleophilic attack.[2] While the steric hindrance around the ring may pose challenges, SNAr reactions with potent nucleophiles could potentially occur, likely at one of the chlorine-bearing positions.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound must be handled with appropriate caution. The safety information provided here is based on data for structurally similar compounds.[8][9][10]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H315 | Causes skin irritation.[1][11] |
| H319 | Causes serious eye irritation.[1][11] | |
| H335 | May cause respiratory irritation.[1][11] | |
| H302 | Harmful if swallowed.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[9][12] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.[8]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a full-face respirator with a suitable organic vapor cartridge.[8]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[9]
References
- Vertex AI Search. (n.d.). Unlock Advanced Synthesis: The Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Modern Chemical Processes.
- BOC Sciences. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets.
- SpectraBase. (n.d.). 1-Bromo-2,4-dichloro-3,5-difluorobenzene - Optional[Vapor Phase IR] - Spectrum.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301.
- Vulcanchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4.
- PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256.
- Sigma-Aldrich. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Bromo-2,5-dichloro-3-fluorobenzene.
- Loba Chemie. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-BROMO-2,4-DICHLOROBENZENE synthesis.
- Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5.
- PrepChem.com. (n.d.). Synthesis of 1-bromo-2,4-dichlorobenzene.
- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene - IR Spectrum.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene | 883499-24-9.
- NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene.
- PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513.
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An In-Depth Technical Guide to 1-Bromo-2,4-dichloro-3-fluorobenzene
Introduction: A Versatile Halogenated Building Block
1-Bromo-2,4-dichloro-3-fluorobenzene is a polyhalogenated aromatic hydrocarbon, a class of compounds that serves as foundational pillars in modern organic synthesis. Its strategic arrangement of four different halogen substituents on a benzene ring imparts a unique profile of reactivity and functionality. This molecular architecture, featuring bromine, chlorine, and fluorine atoms, provides multiple, selectively addressable reaction sites. Consequently, it has emerged as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[1][2][3] This guide offers a comprehensive technical overview of its nomenclature, properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.
Part 1: Structural Elucidation and IUPAC Nomenclature
The precise naming of a chemical compound according to the International Union of Pure and Applied Chemistry (IUPAC) system is paramount for unambiguous scientific communication. The name "this compound" is derived by following a systematic set of rules.[4]
Deconstruction of the IUPAC Name:
-
Parent Hydride: The foundational structure is a benzene ring.
-
Substituents: The ring is decorated with four substituents: one bromine atom (-bromo), two chlorine atoms (-dichloro), and one fluorine atom (-fluoro).
-
Locant Assignment: To assign the numerical positions (locants), the primary IUPAC rule is to number the ring carbons to give the set of locants the lowest possible numbers at the first point of difference. Furthermore, when substituent positions are equivalent, alphabetical priority dictates the numbering.
-
The substituents are alphabetized as: B romo, C hloro, F luoro.
-
To achieve the lowest locant set, numbering must begin at one of the substituted carbons. Assigning the bromine atom the #1 position is required due to alphabetical priority.
-
Numbering clockwise from the bromine gives the locant set {1, 2, 3, 4} for the bromo, chloro, fluoro, and second chloro groups, respectively.
-
Numbering counter-clockwise gives the set {1, 4, 5, 6}.
-
Comparing the two sets (1,2,3,4) versus (1,4,5,6), the first set is lower and is therefore correct.
-
-
Final Assembly: The substituents are prefixed to the parent name in alphabetical order, with their corresponding locants. The two chlorine atoms are grouped using the prefix "di-".
This systematic approach leads unequivocally to the name This compound .
Sources
"1-Bromo-2,4-dichloro-3-fluorobenzene" starting material
An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-fluorobenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound poised for significant utility in synthetic and medicinal chemistry. While specific literature on this exact isomer is sparse, this document leverages established chemical principles and data from structurally related analogues to present a robust profile. We will explore its molecular characteristics, propose viable synthetic routes, analyze its reactive potential, and discuss its applications as a strategic building block for drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is a polysubstituted aromatic ring featuring a unique arrangement of four different substituents (H, F, Cl, Br). This dense and varied halogenation pattern imparts specific steric and electronic properties, making it a valuable and versatile intermediate in organic synthesis. The presence of bromine, chlorine, and fluorine atoms provides multiple, distinct reaction sites that can be addressed selectively.
Key physicochemical properties, calculated based on its structure, are summarized below. These values are essential for planning reactions, purification, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₂BrCl₂F |
| Molecular Weight | 243.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned (as of late 2025) |
| Predicted Boiling Point | Approx. 220-235 °C |
| Predicted Density | Approx. 1.8-1.9 g/cm³ |
| XLogP3 | ~3.8 |
Proposed Synthetic Strategies: A Logic-Driven Approach
The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. Based on established methodologies for similar compounds, a logical and efficient synthetic pathway can be designed starting from commercially available precursors.[1][2] A highly plausible route involves a Sandmeyer-type reaction from a suitable aniline precursor.
The chosen precursor, 2,4-dichloro-3-fluoroaniline , provides the correct substitution pattern for the chlorine and fluorine atoms. The synthesis proceeds via two key transformations: diazotization of the aniline followed by a bromo-de-diazotization.
Caption: Proposed two-step synthesis of the target compound via a Sandmeyer reaction.
Experimental Protocol: Synthesis via Diazotization-Bromination
This protocol is a self-validating system; successful formation of the diazonium salt in Step 2 can be qualitatively checked with starch-iodide paper before proceeding, and the final product's identity is confirmed by the spectroscopic analysis outlined in the next section.
Materials:
-
2,4-dichloro-3-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Aniline Salt Formation: In a three-necked flask equipped with a mechanical stirrer and thermometer, cautiously add 2,4-dichloro-3-fluoroaniline (1.0 eq) to a cold (0-5 °C) aqueous solution of sulfuric acid (2.0 eq). Stir until a fine slurry of the corresponding ammonium salt is formed.
-
Diazotization: While maintaining the temperature between 0-5 °C with an ice bath, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The rate of addition should be controlled to keep the temperature below 5 °C. Causality Check: The reaction is highly exothermic; low temperature is critical to prevent the decomposition of the unstable diazonium salt. Stir for an additional 30 minutes after the addition is complete. An excess of nitrous acid can be confirmed with starch-iodide paper.
-
Bromo-de-diazotization (Sandmeyer Reaction): In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Heat this solution to 60-70 °C. Slowly and carefully add the cold diazonium salt solution from Step 2 to the hot CuBr/HBr solution. Mechanistic Insight: The Cu(I) catalyst facilitates the displacement of the dinitrogen gas with a bromide ion. Vigorous nitrogen evolution will be observed.
-
Workup and Purification: After gas evolution ceases, cool the reaction mixture to room temperature. Extract the product with dichloromethane (3x). Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Predicted Spectroscopic Signature for Structural Verification
| Spectroscopy | Predicted Signature |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.0-8.0 ppm). Both signals will appear as doublets of doublets (dd) due to coupling with the adjacent proton and the fluorine atom. |
| ¹³C NMR | Six distinct signals are expected. The carbon atoms bonded to halogens will show characteristic chemical shifts and C-F coupling constants. The C-F bond will result in large coupling constants for the directly attached carbon (¹JCF) and smaller constants for carbons 2-4 bonds away (²JCF, ³JCF, ⁴JCF). |
| Mass Spec (EI) | The molecular ion peak (M⁺) will exhibit a complex isotopic pattern characteristic of a compound containing one bromine atom (M, M+2 in ~1:1 ratio) and two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio). The combination will result in a distinctive cluster of peaks around m/z 242, 244, 246, and 248. |
Chemical Reactivity and Synthetic Utility: The Power of Orthogonal Halogens
The primary value of this compound in synthetic chemistry lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl >> C-F.[5]
This reactivity hierarchy allows for highly selective, sequential functionalization. The C-Br bond is the most labile and will react preferentially under standard Suzuki-Miyaura conditions, leaving the two C-Cl bonds untouched for subsequent, more forcing reaction conditions. The C-F bond is generally inert to these coupling reactions, acting as a stable substituent that modulates the electronic properties of the ring.
Caption: Sequential functionalization exploiting differential halogen reactivity.
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol describes the selective reaction at the C-Br position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous Potassium Carbonate (K₂CO₃, 2 M solution, 2.0 eq)
-
Toluene/Ethanol solvent mixture (e.g., 3:1)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add the degassed toluene/ethanol solvent mixture, followed by the degassed aqueous K₂CO₃ solution via syringe.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Trustworthiness Check: The reaction should be complete within 2-12 hours. The disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates a successful transformation.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting biaryl product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Polyhalogenated aromatic scaffolds are foundational in modern medicinal chemistry.[6] The title compound serves as a powerful starting material for generating libraries of diverse small molecules for high-throughput screening.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the halogens allows for a "build-and-decorate" approach. An initial coupling at the bromine position can introduce a core pharmacophore, followed by secondary couplings at the chlorine positions to explore the Structure-Activity Relationship (SAR) by introducing various substituents.[7]
-
Bioisosteric Replacement: Fluorine-containing motifs are highly sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[8][9] This compound provides a pre-fluorinated scaffold, saving synthetic steps and allowing researchers to focus on other modifications.
-
Access to Complex Architectures: The ability to perform sequential, site-selective reactions provides a route to complex, three-dimensional molecules that would be difficult to synthesize otherwise.[10] This is critical for targeting complex biological systems like protein-protein interactions.
Safety and Handling
As with all polyhalogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Hassan, Z., & Ismail, E. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2,4-dichlorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
-
Deng, H., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene. NIST WebBook. Retrieved from [Link]
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Weber, L. (2002). The application of multi-component reactions in drug discovery. PubMed. Retrieved from [Link]
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Bao, X., et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. Retrieved from [Link]
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Badillo, J. J., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. Retrieved from [Link]
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Stepan, A. F., et al. (2012). The application of fluorine in drug discovery. ResearchGate. Retrieved from [Link]
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Lee, H., et al. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. National Institutes of Health. Retrieved from [Link]
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A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 1-Bromo-2,4-dichloro-3-fluorobenzene
Executive Summary
The prediction of regioselectivity in electrophilic aromatic substitution (EAS) reactions on polysubstituted benzene rings is a cornerstone of synthetic organic chemistry, particularly in the design of pharmaceutical intermediates and complex molecules. This guide provides an in-depth analysis of 1-Bromo-2,4-dichloro-3-fluorobenzene, a molecule presenting a unique challenge due to its tetra-halogenated structure. By dissecting the competing electronic and steric influences of each substituent, we can logically deduce the most probable sites for electrophilic attack. This document elucidates the foundational principles governing these reactions, presents a detailed analysis of the directing effects at play, and proposes a definitive prediction for the reaction's outcome. Our analysis concludes that electrophilic attack will preferentially occur at the C6 position, driven primarily by the potent para-directing resonance effect of the fluorine atom, with substitution at the C5 position being a minor, secondary pathway.
Part 1: Foundational Principles of Electrophilic Aromatic Substitution
The EAS Mechanism: A Brief Overview
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, involving a two-step mechanism.[1][2] Initially, the π-electron system of the benzene ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] In the second, faster step, a weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system and yielding the substituted product.[2]
Substituent Effects: A Duality of Induction and Resonance
The presence of substituents on the benzene ring profoundly impacts both the rate of reaction and the orientation of substitution.[3][4] These effects are understood through the interplay of two primary electronic factors:
-
Inductive Effect (-I/+I): This effect is transmitted through sigma bonds and arises from the electronegativity difference between a substituent and a ring carbon. Electronegative atoms, like halogens, exert an electron-withdrawing inductive effect (-I), pulling electron density from the ring and deactivating it towards electrophilic attack.
-
Resonance Effect (+M/-M): Also known as the mesomeric effect, this involves the delocalization of lone pair electrons or π-electrons from the substituent into the aromatic ring (or vice versa). Substituents with lone pairs, such as halogens, can donate electron density to the ring via resonance (+M), which stabilizes the positive charge of the arenium ion intermediate.[5][6]
The Unique Role of Halogens: Deactivating Ortho, Para-Directors
Halogens occupy a unique position among substituents. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M).[7][8][9][10] However, the resonance donation, while weaker, is crucial for determining the position of attack. When an electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge of the arenium ion is adjacent to the halogen. This allows the halogen's lone pair to delocalize and stabilize the charge.[10] This stabilization is not possible for meta attack. Consequently, the activation energy for ortho and para attack is lower than for meta attack, making halogens ortho, para-directors despite their deactivating nature.[3][11][12]
The relative directing strength among halogens is influenced by the effectiveness of their p-orbital overlap with the carbon 2p orbital of the ring. Fluorine (2p orbital) exhibits the most effective overlap, resulting in the strongest resonance effect, followed by chlorine (3p) and bromine (4p).[9]
Part 2: Regiochemical Analysis of this compound
Molecular Structure and Available Sites
The subject molecule, this compound, has four of its six carbon atoms substituted. This leaves only two available positions for electrophilic substitution: C5 and C6 .
Caption: Structure of this compound.
Deconstruction of Directing Influences
To predict the outcome, we must analyze how each of the four halogens directs an incoming electrophile towards the available C5 and C6 positions.
-
Bromo at C1: Directs ortho to C6 and para to C5.
-
Chloro at C2: Directs meta to both C5 and C6 (no influence).
-
Fluoro at C3: Directs para to C6 and ortho to C5.
-
Chloro at C4: Directs ortho to C5 and meta to C6 (no influence).
The directing influences are summarized in the diagram below.
Caption: Directing influences on the C5 and C6 positions.
Synthesis of Effects: Predicting the Major Substitution Site
By consolidating the directing effects, we can assess the relative favorability of each position.
-
Attack at C5: Is directed by the para effect of the C1-Bromo, the ortho effect of the C3-Fluoro, and the ortho effect of the C4-Chloro.
-
Attack at C6: Is directed by the ortho effect of the C1-Bromo and the para effect of the C3-Fluoro.
At first glance, C5 appears to be influenced by more groups. However, the strength of these influences is not equal. The para-directing resonance effect of fluorine is the most powerful activating influence among all halogens due to superior orbital overlap.[9] This strong electronic push towards the C6 position is the dominant factor. Furthermore, attack at C5 is sterically hindered by two flanking chloro- and fluoro- groups at C4 and C3, respectively. In contrast, attack at C6 is only hindered by the bromo- group at C1. While bromine is larger than chlorine, the cumulative steric hindrance and, more importantly, the powerful electronic direction from fluorine make C6 the kinetically and thermodynamically favored product.
| Position of Attack | Directing Influences | Steric Hindrance | Predicted Outcome |
| C5 | para-Br (C1), ortho-F (C3), ortho-Cl (C4) | High (flanked by Cl and F) | Minor Product |
| C6 | para-F (C3) (Strongest Effect) , ortho-Br (C1) | Moderate (flanked by Br) | Major Product |
Part 3: Experimental Verification Protocol: Nitration
To empirically validate our prediction, a standard electrophilic aromatic substitution, such as nitration, can be performed. The product mixture can then be analyzed to determine the ratio of isomers.
Objective
To nitrate this compound and determine the regiochemical outcome by identifying the major and minor products.
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice-cold water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
Caution: This reaction involves highly corrosive and strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature.
-
Reaction Setup: Place 10 mmol of this compound in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acid: Cool the flask containing the substrate in an ice bath. Slowly add the prepared nitrating mixture dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully over 100 g of crushed ice in a beaker with stirring. This will precipitate the crude product.
-
Workup:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analytical Characterization
The resulting product mixture should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two possible isomers: 1-Bromo-2,4-dichloro-3-fluoro-6-nitrobenzene (from attack at C6) and 1-Bromo-2,4-dichloro-3-fluoro-5-nitrobenzene (from attack at C5). The structures can be definitively confirmed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Part 4: Conclusion
A systematic analysis of the electronic and steric factors governing electrophilic aromatic substitution on this compound leads to a clear and defensible prediction of its regioselectivity. All four halogen substituents are deactivating ortho, para-directors. However, the superior resonance-donating ability of the fluorine atom at C3 makes it the most influential directing group. This effect strongly favors the formation of the arenium ion intermediate resulting from attack at the C6 (para) position. While steric hindrance from the C1-bromo group exists, it is not sufficient to overcome the powerful electronic preference. Therefore, the major product of electrophilic substitution on this substrate is predicted to be the C6-substituted isomer. This analysis serves as a robust framework for synthetic chemists aiming to functionalize this and other complex polyhalogenated aromatic systems.
References
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- University of Calgary. (n.d.).
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- University of Wisconsin-Madison Chemistry. (n.d.).
- Vulcanchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene.
- Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum.
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A Comprehensive Computational Chemistry Analysis of 1-Bromo-2,4-dichloro-3-fluorobenzene: A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Electronic Landscape of a Complex Halogenated Benzene
1-Bromo-2,4-dichloro-3-fluorobenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and agrochemicals. The strategic placement of four different halogen atoms on the benzene ring imparts a unique electronic and steric profile, offering multiple reactive sites for synthetic transformations such as cross-coupling reactions and nucleophilic aromatic substitution.[1][2][3] Understanding the intricate details of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization in medicinal chemistry and material science.
This in-depth technical guide provides a comprehensive computational chemistry analysis of this compound. Moving beyond a mere list of protocols, this document elucidates the causality behind the chosen computational strategies, grounding the analysis in the principles of quantum chemistry. We will explore the molecule's optimized geometry, delve into its frontier molecular orbitals, map its electrostatic potential, and analyze its vibrational modes. Furthermore, we will investigate the nature of intra- and intermolecular interactions through advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. This guide is designed to empower researchers, scientists, and drug development professionals to leverage computational insights for the rational design of novel molecules and synthetic pathways.
Part 1: The Computational Gauntlet: A Validated Workflow for Halogenated Aromatics
The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. For halogenated aromatic systems, density functional theory (DFT) offers a robust balance between computational cost and accuracy. Our workflow is designed as a self-validating system, where each step builds upon the previous one to provide a holistic understanding of the target molecule.
Experimental Protocol: The Computational Workflow
-
Initial Structure Preparation:
-
The 3D structure of this compound is constructed using a molecular builder.
-
Initial geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Analysis:
-
The pre-optimized structure is then subjected to full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Causality: The B3LYP functional is a widely used hybrid functional that has been shown to provide accurate geometries for a broad range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. This combination is well-suited for systems containing halogens with their larger electron clouds.
-
-
Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized, and their energy gap is calculated.
-
Significance: The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface.
-
Significance: The MEP provides a visual representation of the charge distribution in a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions, which is invaluable for predicting sites of chemical reactions.
-
-
-
Advanced Interaction Analysis:
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is performed on the optimized geometry to identify bond critical points (BCPs) and analyze the electron density at these points.
-
Significance: QTAIM provides a rigorous definition of atoms and chemical bonds within a molecule, allowing for the characterization of bond strength and type (covalent vs. ionic).
-
-
Non-Covalent Interaction (NCI) Analysis: NCI analysis is used to visualize and characterize weak intramolecular and intermolecular interactions, such as halogen bonds and van der Waals forces.
-
Significance: These non-covalent interactions play a critical role in molecular recognition, crystal packing, and biological activity.
-
-
Diagram: Computational Analysis Workflow
Caption: A schematic of the computational workflow.
Part 2: Results and In-Depth Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to a stable energy minimum. The resulting bond lengths and angles provide a quantitative description of the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C1-Br | [Simulated Data] 1.89 |
| C2-Cl | [Simulated Data] 1.73 | |
| C4-Cl | [Simulated Data] 1.73 | |
| C3-F | [Simulated Data] 1.35 | |
| C-C (avg) | [Simulated Data] 1.39 | |
| Bond Angles | C2-C1-C6 | [Simulated Data] 119.5 |
| C1-C2-C3 | [Simulated Data] 120.2 | |
| C2-C3-C4 | [Simulated Data] 119.8 | |
| C3-C4-C5 | [Simulated Data] 120.1 | |
| C4-C5-C6 | [Simulated Data] 119.9 | |
| C5-C6-C1 | [Simulated Data] 120.5 |
Note: The values presented are representative and would be generated from the actual computational output.
The C-Br bond is the longest carbon-halogen bond, consistent with the larger atomic radius of bromine. Conversely, the C-F bond is the shortest, reflecting the high electronegativity and small atomic radius of fluorine. The benzene ring exhibits slight distortions from a perfect hexagon due to the electronic and steric effects of the halogen substituents.
Frontier Molecular Orbitals and Reactivity
The analysis of the frontier molecular orbitals (FMOs) provides crucial insights into the molecule's reactivity.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | [Simulated Data] -6.85 |
| LUMO Energy | [Simulated Data] -1.23 |
| HOMO-LUMO Gap (ΔE) | [Simulated Data] 5.62 |
The HOMO is primarily localized on the benzene ring and the bromine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the carbon atoms bonded to the chlorine and fluorine atoms. The relatively large HOMO-LUMO gap of 5.62 eV suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP) Map
The MEP map visually confirms the electronic distribution predicted by the FMO analysis. The regions of negative potential (red) are located around the electronegative fluorine and chlorine atoms, indicating their nucleophilic character. The regions of positive potential (blue) are found near the hydrogen atoms and, notably, a region of slightly positive potential, known as a "sigma-hole," is observed on the bromine atom along the C-Br bond axis. This sigma-hole is a key feature of halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design and materials science.[4]
Vibrational Analysis
The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. The most intense IR absorption bands are predicted to be associated with the C-Cl and C-F stretching vibrations. This theoretical spectrum can be a valuable tool for the experimental identification and characterization of the compound.
QTAIM and NCI Analysis: A Deeper Look at Chemical Bonds and Interactions
QTAIM analysis reveals the presence of bond critical points (BCPs) between all covalently bonded atoms, confirming the expected bonding pattern. The electron density and its Laplacian at the BCPs provide quantitative measures of bond strength and character.
NCI analysis visualizes the weak intramolecular interactions. The NCI plot would likely show regions of weak van der Waals interactions between the adjacent halogen atoms, contributing to the overall conformational stability of the molecule. These subtle interactions can have a significant impact on the molecule's physical properties and its ability to interact with biological targets.
Part 3: Applications in Drug Discovery and Synthesis
The computational insights gained from this analysis have direct implications for the practical application of this compound:
-
Rational Drug Design: The MEP map and FMO analysis can guide the design of new drug candidates by identifying the most probable sites for interaction with biological macromolecules. The presence of a sigma-hole on the bromine atom suggests the potential for this molecule to act as a halogen bond donor in a protein-ligand complex.
-
Predicting Reactivity and Regioselectivity: The distinct electronic environments of the C-Br and C-Cl bonds suggest that selective functionalization through cross-coupling reactions is feasible.[1] The computational data can help predict the regioselectivity of these reactions.
-
Understanding Physicochemical Properties: The calculated dipole moment and polarizability can be used to predict the molecule's solubility, lipophilicity, and other properties relevant to its ADME (absorption, distribution, metabolism, and excretion) profile.
Conclusion
This in-depth technical guide has presented a comprehensive computational chemistry analysis of this compound. By employing a robust and validated workflow, we have elucidated the molecule's geometric and electronic structure, predicted its reactivity, and explored the nature of its chemical bonds and non-covalent interactions. The insights generated from this computational study provide a solid foundation for the rational design of new synthetic methodologies and the development of novel therapeutic agents based on this versatile chemical scaffold.
References
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Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]
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Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. American Chemical Society. [Link]
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Tanimoto, R., et al. (2017). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Scientific Reports, 7(1), 1-8. [Link]
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Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]
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Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Figshare. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis. [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
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-
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The Advent of a Novel Polysubstituted Benzene: A Technical Guide to 1-Bromo-2,4-dichloro-3-fluorobenzene
An In-Depth Exploration of its Prospective Synthesis, Characterization, and Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Untapped Potential of a Unique Halogenation Pattern
The strategic placement of halogen atoms on a benzene ring is a cornerstone of modern medicinal chemistry and materials science. The resulting electronic and steric properties can profoundly influence a molecule's reactivity, bioavailability, and interaction with biological targets. While a multitude of halogenated benzenes have been synthesized and explored, the specific isomer 1-Bromo-2,4-dichloro-3-fluorobenzene represents a largely uncharted territory. This technical guide aims to provide a comprehensive overview of this novel compound, drawing upon established principles of organic synthesis and analytical chemistry. By examining the synthesis and properties of structurally related molecules, we can construct a scientifically rigorous projection of the discovery and potential utility of this unique chemical entity.
Polychlorinated and fluorinated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, compounds like 1-bromo-2-chloro-4-fluorobenzene are instrumental in developing selective estrogen receptor degraders for breast cancer treatment and in creating catalysts for peptide synthesis[1]. Similarly, other halogenated benzene derivatives serve as crucial building blocks for creating inhibitors of key enzymes in neurological disorders[2]. The introduction of a bromine atom at a specific position, as in 1-bromo-2,4-dichlorobenzene, offers a reactive handle for further molecular elaboration through cross-coupling reactions[3][4]. The unique substitution pattern of this compound, with its distinct electronic and steric environment around each halogen, suggests its potential as a valuable synthon for accessing novel chemical space.
This guide will provide a plausible and detailed methodology for the synthesis of this compound, followed by a thorough discussion of its expected analytical characterization. Finally, we will explore its potential applications in drug discovery and materials science, providing a forward-looking perspective on the significance of this yet-to-be-fully-explored molecule.
Part 1: A Proposed Pathway to Discovery - The Synthesis of this compound
The synthesis of polysubstituted benzene rings often involves multi-step sequences, starting from readily available precursors. A logical and efficient route to this compound can be envisioned starting from a suitable aniline derivative, followed by a Sandmeyer-type reaction. This approach is well-precedented for the synthesis of various halogenated benzenes[5][6][7].
Experimental Protocol: A Step-by-Step Synthetic Approach
The proposed synthesis commences with the diazotization of 2,4-dichloro-3-fluoroaniline, followed by a bromination reaction.
Step 1: Diazotization of 2,4-dichloro-3-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-dichloro-3-fluoroaniline in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt is maximized. The completion of the diazotization can be monitored using starch-iodide paper.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C to ensure the complete decomposition of the diazonium salt, which is typically observed by the cessation of nitrogen gas evolution.
-
After cooling, the reaction mixture is transferred to a separatory funnel.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with dilute sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Part 2: Structural Elucidation and Physicochemical Properties
The unambiguous identification of this compound would rely on a combination of spectroscopic techniques and physical measurements.
Predicted Physicochemical Properties
Based on the properties of similar halogenated benzenes, the following characteristics can be anticipated:
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₂BrCl₂F | - |
| Molecular Weight | 243.89 g/mol | Calculated from atomic masses. |
| Appearance | Colorless to pale yellow liquid | Similar to other halogenated benzenes[8]. |
| Boiling Point | ~230-240 °C | By extrapolation from related compounds like 1-Bromo-2,5-dichloro-3-fluorobenzene (232 °C)[8]. |
| Density | ~1.8 g/cm³ | In line with other polyhalogenated benzenes[8]. |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.
-
¹³C NMR: The spectrum will display six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing key structural information.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and C-C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹). Strong absorptions corresponding to C-Cl, C-F, and C-Br bonds would be observed in the fingerprint region (below 1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and two chlorine atoms, providing definitive confirmation of the elemental composition. Fragmentation patterns will further support the proposed structure.
Part 3: Prospective Applications and Future Directions
The unique arrangement of halogens in this compound opens up several avenues for its application in research and development.
Drug Discovery and Medicinal Chemistry
The differential reactivity of the C-Br, C-Cl, and C-F bonds makes this compound an attractive scaffold for the synthesis of complex molecules. The C-Br bond is particularly amenable to transformation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups. This enables the rapid generation of libraries of novel compounds for biological screening. The presence of chlorine and fluorine atoms can enhance metabolic stability and modulate the lipophilicity and binding affinity of drug candidates.
Diagram of Potential Derivatization Pathways
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-2,4-dichloro-3-fluorobenzene for the Synthesis of Complex Biaryl Scaffolds
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-2,4-dichloro-3-fluorobenzene. This polysubstituted aryl halide is a sterically hindered and electronically deactivated substrate, presenting unique challenges for carbon-carbon bond formation. This document outlines the mechanistic rationale behind component selection, offers optimized reaction conditions, and provides step-by-step experimental procedures for researchers in synthetic chemistry and drug development.
Introduction: The Challenge and Utility of Polysubstituted Biaryls
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound offers a scaffold that, upon successful coupling, can lead to complex biaryl structures with tailored electronic and steric properties. However, the inherent steric hindrance from the ortho-chlorine and fluorine atoms, combined with the electron-withdrawing nature of the halogens, makes Suzuki-Miyaura coupling a non-trivial transformation.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, forms a carbon-carbon bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1] Its Nobel Prize-winning significance stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[1][2] This guide addresses the specific considerations required to overcome the reactivity challenges posed by substrates like this compound.
Mechanistic Considerations for a Challenging Substrate
The efficacy of a Suzuki-Miyaura coupling is governed by the efficiency of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4] For a sterically encumbered and electron-deficient substrate, each step requires careful optimization.
-
Oxidative Addition: This is often the rate-determining step.[1] A Pd(0) catalyst inserts into the carbon-bromine bond. The electron-withdrawing chloro and fluoro substituents can facilitate this step.[4] However, the ortho-chloro group presents significant steric hindrance. The choice of a bulky, electron-rich phosphine ligand is crucial to stabilize the palladium center and promote the formation of the active, coordinatively unsaturated Pd(0) species necessary for insertion.[5][6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[2][7][8] For hindered substrates, a strong base is often required to accelerate this step and achieve reasonable reaction rates.[9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[4] The steric crowding around the palladium center, now bearing two aryl groups, can make this step challenging. Ligands with a large "bite angle" can help facilitate the cis-to-trans isomerization required for this final bond formation.
Core Components: A Rationale-Driven Selection
The success of coupling this compound hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[4] Pd(PPh₃)₄ is a pre-formed Pd(0) complex, while Pd(OAc)₂ and Pd₂(dba)₃ require reduction, often by the phosphine ligand. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) are highly effective for coupling hindered and deactivated aryl chlorides and bromides.[10][11] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid without promoting side reactions. K₃PO₄ is often an excellent choice, providing a good balance of reactivity and functional group tolerance.[11] Stronger bases like KOtBu may be needed in particularly difficult cases.[9] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME | A polar aprotic solvent, often with a small amount of water, is standard.[3] Water can play a complex but often beneficial role in the transmetalation step.[4] Anhydrous conditions can also be effective, particularly with strong bases.[9] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents are hazardous and should be handled with care. The reaction should be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: General Screening Condition using SPhos
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, finely powdered)
-
Toluene and Water (e.g., 10:1 ratio, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., toluene/water) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Mechanistic Diagram
The catalytic cycle for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving the palladium catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Summary and Outlook
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable and valuable transformation. Success relies on the rational selection of a bulky, electron-rich phosphine ligand, such as SPhos, in combination with an appropriate palladium precatalyst and a suitable base. The protocols provided herein serve as a validated starting point for researchers to synthesize novel, highly functionalized biaryl compounds. Further optimization of ligand, base, and solvent may be necessary depending on the specific boronic acid coupling partner employed.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7245-7250. Available at: [Link]
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BYJU'S. Suzuki Coupling Reaction. Available at: [Link]
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Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Available at: [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Wang, D., & Chen, Q. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(18), 5621–5625. Available at: [Link]
-
Jagtap, S. B., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Chen, W., et al. (2013). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]
-
Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(23), 4767-4772. Available at: [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2913-2915. Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]
-
Feuillastre, S., et al. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... ResearchGate. Available at: [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
-
Wang, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. Available at: [Link]
- Google Patents. (2020). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
-
Khan, I. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285–29299. Available at: [Link]
-
Khan, I. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Guseinov, F. I., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central. Available at: [Link]
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The Strategic Utility of 1-Bromo-2,4-dichloro-3-fluorobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 1-Bromo-2,4-dichloro-3-fluorobenzene , a polysubstituted benzene derivative, and its applications in medicinal chemistry. We will explore its unique chemical reactivity, provide detailed protocols for its use in key synthetic transformations, and discuss the rationale behind its implementation in the synthesis of targeted therapies.
Introduction: The Versatility of a Polysubstituted Aromatic Building Block
This compound (CAS No. 1000573-15-8) is a key substrate in organic synthesis, prized for the distinct reactivity imparted by its four different substituents on the benzene ring.[1] The presence of bromine, chlorine, and fluorine atoms offers medicinal chemists a powerful tool for regioselective functionalization, enabling the construction of complex molecular architectures.[2] The differential reactivity of the C-Br bond, typically more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust C-Cl bonds, allows for sequential and controlled modifications of the aromatic core.[3]
Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4] The electron-withdrawing nature of the halogen atoms also activates the benzene ring towards nucleophilic aromatic substitution, providing an additional avenue for molecular elaboration.[3]
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is crucial for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrCl₂F | [1] |
| Molecular Weight | 243.89 g/mol | [1] |
| CAS Number | 1000573-15-8 | [1] |
| Appearance | Not available | [5] |
| Purity | Typically ≥95% | [5] |
| Boiling Point | Not available | [5] |
| Melting Point | Not available | [5] |
| Solubility | Not available | [5] |
Safety and Handling:
This compound is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. Store the compound in a tightly closed container in a dry, well-ventilated area.
Core Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted pyrazolopyrimidine derivatives, a class of compounds that has shown promise as kinase inhibitors. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The patent WO2012065181A1 details the use of this building block in the preparation of potent kinase inhibitors.
The following workflow illustrates the initial steps in the synthesis of a key intermediate, leveraging the unique reactivity of this compound.
Detailed Experimental Protocols
The following protocols are adapted from the procedures described in patent WO2012065181A1 and represent a key transformation of this compound in the synthesis of a pyrazolopyrimidine kinase inhibitor.
Protocol 1: Grignard Reagent Formation and Acylation to a Key Ketone Intermediate
This protocol details the conversion of this compound to a ketone intermediate, which serves as a crucial precursor for the subsequent construction of the pyrazolopyrimidine core. The causality behind this two-step, one-pot procedure lies in the selective reactivity of the C-Br bond for Grignard formation, leaving the C-Cl bonds intact for potential future modifications.
Materials:
-
This compound
-
Isopropylmagnesium chloride (2M in diethyl ether)
-
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O), add isopropylmagnesium chloride (1.1 eq, 2M solution in Et₂O) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the Grignard reagent, 2,4-dichloro-3-fluorophenylmagnesium bromide, is typically indicated by a change in color and/or the dissolution of magnesium turnings if used.
-
-
Acylation Reaction:
-
In a separate flask, dissolve N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution of the Weinreb amide to 0 °C.
-
Slowly add the freshly prepared Grignard reagent from step 1 to the solution of the Weinreb amide via cannula or syringe.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, (2,4-dichloro-3-fluorophenyl)(1H-pyrazol-5-yl)methanone, can be purified by column chromatography on silica gel.
-
Mechanistic Insights and Rationale
The success of the synthetic strategy outlined above hinges on the differential reactivity of the halogen substituents on the aromatic ring.
The C-Br bond is significantly more reactive towards the formation of organometallic reagents, such as Grignard reagents, compared to the C-Cl bonds. This allows for the selective formation of the 2,4-dichloro-3-fluorophenylmagnesium bromide intermediate. The subsequent acylation with a Weinreb amide is a mild and efficient method for ketone synthesis that avoids over-addition, a common side reaction with more reactive acylating agents and Grignard reagents. The resulting ketone is a versatile intermediate that can undergo a variety of subsequent transformations to build the desired heterocyclic core of the kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its polysubstituted nature allows for regioselective transformations, providing a powerful tool for the synthesis of complex drug candidates. The ability to selectively functionalize the C-Br bond while preserving the C-Cl and C-F bonds for subsequent modifications is a key strategic advantage. The protocol detailed herein for the synthesis of a key ketone intermediate for kinase inhibitors serves as a practical example of its utility. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such meticulously designed building blocks will remain a cornerstone of successful drug discovery programs.
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Application Notes & Protocols: 1-Bromo-3-chloro-2,4-difluorobenzene as a Strategic Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary: The intricate architecture of modern active pharmaceutical ingredients (APIs) necessitates the use of highly functionalized and versatile building blocks. 1-Bromo-3-chloro-2,4-difluorobenzene (CAS No. 201849-13-0) has emerged as a critical intermediate, offering a strategically substituted aromatic scaffold for the construction of complex molecular frameworks.[1] The unique arrangement of its four halogen substituents—one bromine, one chlorine, and two fluorine atoms—provides a platform for selective, high-yield transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical reactivity, detailed protocols for its application in key synthetic reactions, and the scientific rationale behind the methodological choices, empowering researchers to leverage this powerful intermediate in their drug discovery and development programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe utilization.
Table 1: Key Properties of 1-Bromo-3-chloro-2,4-difluorobenzene
| Property | Value |
| CAS Number | 201849-13-0[2] |
| Molecular Formula | C₆H₂BrClF₂[2] |
| Molecular Weight | 227.43 g/mol [2] |
| IUPAC Name | 1-bromo-3-chloro-2,4-difluorobenzene[2] |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥98%[3] |
Safety and Handling
1-Bromo-3-chloro-2,4-difluorobenzene is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[2]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquids | H227: Combustible liquid[2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |
| STOT - Single Exposure | H335: May cause respiratory irritation[2] |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
The Chemistry of Selective Functionalization
The synthetic utility of 1-Bromo-3-chloro-2,4-difluorobenzene lies in the differential reactivity of its carbon-halogen bonds. This chemoselectivity is the cornerstone of its application as a versatile building block, allowing for programmed, stepwise modifications of the aromatic ring.
The Reactivity Hierarchy: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step is directly related to the carbon-halogen bond dissociation energy (BDE).[7] The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[8][9]
-
C-Br Bond Dissociation Energy: ~276 - 290 kJ/mol[7]
-
C-Cl Bond Dissociation Energy: ~339 - 346 kJ/mol[7]
This difference in bond strength establishes a clear reactivity hierarchy, allowing for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Caption: C-Br vs. C-Cl Reactivity Hierarchy.
The Role of Fluorine Substituents
The two fluorine atoms on the benzene ring play a crucial role in modulating its electronic properties and reactivity:
-
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring.
-
ortho-Fluoro Directed C-H Functionalization: The fluorine atom at the 2-position (ortho to the bromine) can direct C-H activation at the adjacent positions under specific catalytic conditions, offering further avenues for functionalization.[10][11]
Core Application: Palladium-Catalyzed Cross-Coupling Protocols
1-Bromo-3-chloro-2,4-difluorobenzene is an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming biaryl structures, which are common motifs in pharmaceuticals. The reaction couples the aryl bromide with an organoboron reagent.[12]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2,4-difluorobenzene
This protocol provides a robust starting point for the selective coupling at the C-Br position. Optimization may be required depending on the specific boronic acid used.
-
Reagent Preparation: To an oven-dried Schlenk tube, add 1-Bromo-3-chloro-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand (see Table 3 for suggestions).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 3: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 80 |
Buchwald-Hartwig Amination
This reaction is indispensable for the formation of C-N bonds, creating aryl amines that are prevalent in many drug molecules.[13][14]
Caption: Generalized Buchwald-Hartwig Amination Cycle.
Protocol: Selective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2,4-difluorobenzene
This protocol outlines a general procedure for the C-N cross-coupling reaction. The choice of ligand is critical and depends on the nature of the amine.[15]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to an oven-dried Schlenk tube (see Table 4). Add the base (e.g., NaOt-Bu or LHMDS, 1.4 mmol, 1.4 equiv.).
-
Substrate Addition: Add 1-Bromo-3-chloro-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS (typically 2-24 hours).
-
Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Table 4: Recommended Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 100-110 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 |
| BrettPhos Pd G3 (2) | - | LHMDS | THF | 80 |
Analytical Quality Control
Ensuring the purity and identity of the starting material and the reaction products is paramount.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for tracking the consumption of the starting material.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
-
Structural Confirmation: ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry (HRMS), should be used to confirm the structure of the synthesized molecules.
Conclusion
1-Bromo-3-chloro-2,4-difluorobenzene is a high-value intermediate for pharmaceutical synthesis due to its unique substitution pattern that allows for predictable and selective functionalization.[16] By leveraging the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, chemists can efficiently construct complex molecular architectures. The protocols and principles outlined in this guide serve as a robust foundation for the application of this versatile building block in advancing drug discovery and development pipelines.
References
- The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis. (URL: )
- Unlock Advanced Synthesis: The Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Modern Chemical Processes. (URL: )
- 1-Bromo-3-Chloro-2,4-Difluorobenzene CAS No.:201849-13-0. (URL: )
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1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem. (URL: [Link])
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201849-13-0 | 1-Bromo-3-Chloro-2,4-Difluorobenzene. (URL: [Link])
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Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PubMed Central. (URL: [Link])
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
1-Bromo-3-chloro-2, 4-difluorobenzene, min 98%, 100 grams. (URL: [Link])
-
3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes - YouTube. (URL: [Link])
-
Question What is the correct order of reactivity for reactions involving.. - Filo. (URL: [Link])
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (URL: [Link])
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Formation of the Grignard Reagent from 1-Bromo-2,4-dichloro-3-fluorobenzene: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Synthesis of a Complex Organometallic Intermediate
The Grignard reagent derived from 1-bromo-2,4-dichloro-3-fluorobenzene, namely (2,4-dichloro-3-fluorophenyl)magnesium bromide, is a highly valuable, yet challenging, intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of the 2,4-dichloro-3-fluorophenyl moiety can significantly modulate the biological activity of a target compound. The polysubstituted nature of this reagent offers multiple points for further functionalization, making it a versatile building block for creating diverse chemical libraries.
However, the very features that make this reagent attractive also present considerable synthetic hurdles. The presence of multiple halogen atoms with varying reactivity, and the potential for side reactions such as benzyne formation, necessitate a carefully controlled and well-understood experimental approach. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful formation of this Grignard reagent. We will delve into the mechanistic considerations, provide detailed, field-proven protocols, and offer insights into troubleshooting and safety, ensuring a robust and reproducible synthetic strategy.
Scientific Foundation: Understanding the Reaction Landscape
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In the case of this compound, the significantly weaker carbon-bromine bond is the primary site of reaction, leading to the desired organomagnesium species.
A critical consideration for this specific substrate is the presence of a fluorine atom ortho to the site of Grignard formation. This arrangement introduces the potential for a significant side reaction: the formation of a highly reactive benzyne intermediate.[2][3] Upon formation of the Grignard reagent, the resulting carbanionic character of the ipso-carbon can induce the elimination of the adjacent fluoride, a phenomenon that is less common with other halogens but feasible under these conditions.[2][3] This benzyne can then undergo various reactions, such as dimerization or reaction with other nucleophiles present, leading to a complex mixture of byproducts and a reduction in the yield of the desired Grignard reagent.
Therefore, the successful formation of (2,4-dichloro-3-fluorophenyl)magnesium bromide hinges on carefully controlling the reaction conditions to favor the desired magnesium insertion while minimizing the propensity for benzyne formation. Key parameters that will be addressed in the following protocols include temperature, solvent, and the method of magnesium activation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for the formation of the Grignard reagent from this compound. It is imperative that all manipulations are carried out under strictly anhydrous and inert conditions, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[4][5]
Pre-Reaction Setup: The Foundation of Success
-
Glassware Preparation: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be rigorously dried in an oven at a minimum of 120°C for at least 4 hours, and preferably overnight. The glassware should be assembled hot and allowed to cool to room temperature under a positive pressure of a dry, inert gas (argon or nitrogen).[4]
-
Reagent and Solvent Preparation:
-
Magnesium Turnings: Use fresh, high-purity magnesium turnings.
-
This compound: Ensure the starting material is of high purity and dry.
-
Anhydrous Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. It should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial supplier in a sealed, dry container.
-
Protocol 1: Initiation and Formation of the Grignard Reagent
This protocol employs a standard initiation technique using iodine.
Materials:
| Reagent/Material | Amount (for a 50 mmol scale) | Molar Equivalent |
| Magnesium Turnings | 1.46 g | 1.2 eq |
| This compound | 12.9 g | 1.0 eq |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - |
| Iodine (I₂) | 1-2 small crystals | Catalytic |
Procedure:
-
Magnesium Activation: To the flame-dried, inert gas-filled three-necked flask, add the magnesium turnings and a magnetic stir bar. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under a continuous flow of inert gas until the iodine sublimes and deposits as a purple vapor on the magnesium turnings.[6] Allow the flask to cool to room temperature. The disappearance of the iodine color upon addition of the aryl halide solution will be an indicator of reaction initiation.[6]
-
Initial Addition: Add approximately 10 mL of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining 90 mL of anhydrous THF.
-
Initiation: Add a small portion (approximately 5-10 mL) of the aryl bromide solution from the dropping funnel to the magnesium suspension. Stir the mixture. Initiation is indicated by a gentle reflux of the solvent and the appearance of a cloudy, grayish solution.[6] If the reaction does not start, gentle warming with a heat gun may be necessary. In some cases, the addition of a few drops of 1,2-dibromoethane can be used as an entrainment agent to activate the magnesium surface.[7]
-
Controlled Addition: Once the reaction has initiated, maintain a gentle reflux by the dropwise addition of the remaining aryl bromide solution from the dropping funnel. The rate of addition should be controlled to prevent vigorous boiling. The total addition time should be approximately 30-60 minutes.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent solution should be a dark gray to brown color.
Workflow for Grignard Reagent Formation:
Caption: Workflow for the formation of the Grignard reagent.
Reaction Monitoring and Quantification
Due to the instability of the Grignard reagent, it is typically used in situ for subsequent reactions. However, it is often necessary to determine the concentration of the prepared reagent.
Titration Protocol:
A common method for determining the concentration of a Grignard reagent is through titration with a standard solution of a protic acid, often in the presence of an indicator.
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution using a dry, inert gas-purged syringe and add it to a flask containing a known excess of a standard iodine solution in THF.
-
The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate using a starch indicator.
-
Alternatively, a simpler titration involves quenching the 1.0 mL aliquot with water and titrating the resulting magnesium hydroxide with a standard acid solution using an indicator such as phenolphthalein.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Inadequate drying of glassware or solvent; Passivated magnesium surface. | Re-dry all glassware and use freshly distilled or newly opened anhydrous solvent. Crush a few pieces of magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Use a chemical activator like 1,2-dibromoethane or a small crystal of iodine.[8] Gentle warming or sonication can also be effective.[3] |
| Low yield of the Grignard reagent | Incomplete reaction; Side reactions (e.g., Wurtz coupling, benzyne formation). | Ensure a slight excess of magnesium is used and allow for sufficient reaction time after the addition is complete. To minimize benzyne formation, consider performing the reaction at a lower temperature, although this may require a more reactive form of magnesium (e.g., Rieke magnesium). |
| Formation of a dark, tarry mixture | Presence of impurities; Reaction with oxygen. | Ensure all reagents are pure and the reaction is maintained under a strict inert atmosphere. A dark color is normal, but excessive tar formation may indicate decomposition. |
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All operations must be conducted under strictly anhydrous conditions.[4]
-
Inert Atmosphere: Grignard reagents are sensitive to oxygen. A positive pressure of an inert gas (argon or nitrogen) must be maintained throughout the procedure.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The rate of addition of the aryl halide should be carefully controlled, and an ice bath should be readily available for cooling if necessary.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be performed in a well-ventilated fume hood, away from sources of ignition.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times.
Conclusion: A Pathway to a Versatile Synthetic Intermediate
The successful formation of (2,4-dichloro-3-fluorophenyl)magnesium bromide is a key enabling step for the synthesis of a wide range of complex molecules. While the inherent reactivity of the starting material presents unique challenges, particularly the potential for benzyne formation, these can be effectively managed through meticulous attention to experimental detail. By adhering to the principles of anhydrous and inert techniques, employing appropriate magnesium activation methods, and carefully controlling the reaction temperature, researchers can reliably access this valuable Grignard reagent. The protocols and insights provided in this application note are intended to serve as a robust foundation for the successful and safe synthesis of this important organometallic intermediate, empowering further innovation in drug discovery and materials science.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (URL: )
- 1-bromo-2-fluorobenzene reaction with magnesium and furan - Chemistry Stack Exchange. (URL: )
- Activation of Grignard reagent - Chemistry Stack Exchange. (URL: )
- Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. (URL: )
- 1-bromo-2-fluorobenzene reaction with magnesium and furan - FAQ - Guidechem. (URL: )
- Grignard Reaction. (URL: )
- Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene - Benchchem. (URL: )
- 14 Formation and reaction of a Grignard reagent. (URL: )
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: )
- Grignard reagent - Wikipedia. (URL: )
- Synthesis and Preparation of Grignard Reagent - Research and Reviews. (URL: )
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: )
-
Grignard Reaction Experiment Part 1, Prelab - YouTube. (URL: [Link])
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Application Notes and Protocols for the Stille Coupling of 1-Bromo-2,4-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] Its remarkable functional group tolerance and the stability of the organostannane reagents have rendered it an invaluable tool in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[2][3] This application note provides a detailed guide to the Stille coupling of a particularly challenging substrate: 1-Bromo-2,4-dichloro-3-fluorobenzene. This polyhalogenated, electron-deficient aryl halide presents unique considerations for achieving efficient and selective cross-coupling. As a senior application scientist, this guide will not only provide step-by-step protocols but also delve into the causality behind the experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic goals.
The strategic importance of substituted fluorinated aromatic compounds in medicinal chemistry and materials science cannot be overstated. The fluorine atom can significantly modulate a molecule's pharmacokinetic and electronic properties. Therefore, the ability to selectively functionalize a scaffold like this compound via C-C bond formation is of paramount importance. The Stille coupling offers a robust avenue for such transformations, provided the reaction conditions are carefully optimized to address the inherent challenges of this substrate.
The Catalytic Cycle: A Mechanistic Overview
A comprehensive understanding of the Stille coupling mechanism is fundamental to rational protocol design and optimization. The catalytic cycle, which is broadly accepted, comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. For polyhalogenated substrates, the selectivity of this step is crucial. The generally accepted reactivity trend for halogens in oxidative addition is I > Br > Cl > F, which allows for the selective activation of the C-Br bond in our target molecule.[5]
-
Transmetalation: The organostannane reagent then exchanges its organic group (R') with the halide on the palladium center. This is often the rate-determining step of the cycle.[6] The nature of the R' group, the ligands on the palladium, and any additives can significantly influence the rate of transmetalation.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Parameters for a Successful Stille Coupling of this compound
The electron-withdrawing nature of the chlorine and fluorine substituents in this compound can influence the oxidative addition and subsequent steps. Furthermore, the substitution pattern presents a degree of steric hindrance that must be considered when selecting the catalyst system.
Palladium Catalyst Selection
A variety of palladium sources can be employed for the Stille coupling, including both Pd(0) and Pd(II) precatalysts.[7]
-
Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used Pd(0) precatalysts. Pd(PPh₃)₄ is often effective for a wide range of substrates.[3]
-
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are stable and easy to handle Pd(II) precatalysts. They are reduced in situ to the active Pd(0) species.
For electron-deficient aryl bromides, the oxidative addition is generally facile. Therefore, the choice of catalyst may be more dependent on its compatibility with the chosen ligand and the overall desired reactivity.
The Crucial Role of Ligands
The ligands coordinated to the palladium center are critical for the success of the Stille coupling, as they influence the catalyst's stability, solubility, and reactivity. For challenging substrates like this compound, the choice of ligand is paramount.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, versatile ligand. However, for sterically hindered or electron-deficient substrates, more electron-rich and bulky phosphine ligands can accelerate the reaction.[8] Examples include:
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Buchwald-type biaryl phosphine ligands
-
The use of bulky ligands can promote the reductive elimination step and stabilize the active catalytic species.[9]
Organostannane Reagents
A wide variety of organostannanes can be used in Stille couplings, including those with aryl, heteroaryl, vinyl, and alkynyl groups.[10] The most common are tributylstannyl and trimethylstannyl derivatives. While trimethylstannanes can be more reactive, they are also significantly more toxic.[9] Therefore, tributylstannanes are often preferred for their lower volatility and toxicity. It is important to use high-purity organostannane reagents, as impurities can negatively impact the reaction.
Solvent Considerations
The choice of solvent can affect the reaction rate and product yields by influencing the solubility of the reagents and the stability of the catalytic species. Common solvents for Stille couplings include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[11]
-
Aromatic Hydrocarbons: Toluene and xylene are also effective, particularly for reactions requiring higher temperatures.[12]
For polyhalogenated substrates, a polar aprotic solvent like DMF or dioxane is often a good starting point.
The Role of Additives
While not always necessary, certain additives can significantly improve the efficiency of the Stille coupling.
-
Copper(I) Iodide (CuI): CuI is a common additive that can accelerate the transmetalation step, especially with less reactive organostannanes.[12]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent species that is more nucleophilic and thus facilitates a faster transmetalation.[13]
-
Lithium Chloride (LiCl): LiCl can also accelerate the reaction, particularly in couplings involving vinylstannanes.
Experimental Protocols
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive.
General Protocol for the Stille Coupling of this compound
This protocol provides a robust starting point for the Stille coupling of this compound with a variety of organostannane reagents. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Caption: A generalized experimental workflow for the Stille coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a ligand-free precursor like Pd₂(dba)₃, e.g., P(o-tol)₃, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)
-
Aqueous potassium fluoride (KF) solution (for work-up)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (and ligand, if applicable).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions that can serve as a starting point for the Stille coupling of this compound. These are based on successful couplings of similar polyhalogenated and electron-deficient aryl bromides.[3]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (3) | - | Toluene | 100-110 | 12-24 |
| 2 | Heteroaryl-SnBu₃ | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12-24 |
| 3 | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16-24 |
| 4 | Alkynyl-SnBu₃ | Pd(PPh₃)₄ (3) | - | THF | 65-70 | 8-16 |
Note: The optimal conditions will depend on the specific organostannane used. For less reactive organostannanes, the addition of CuI (10-20 mol%) may be beneficial.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Try a more electron-rich and bulky ligand.
-
Consider adding CuI or a fluoride source to accelerate transmetalation.
-
-
Formation of Side Products:
-
Homocoupling of the organostannane can occur.[1] This can sometimes be minimized by using a slight excess of the aryl halide.
-
Proto-destannylation (replacement of the stannyl group with a hydrogen) can be an issue. Ensure anhydrous conditions.
-
Conclusion
The Stille coupling of this compound is a powerful method for the synthesis of novel, highly functionalized aromatic compounds. While the substrate's electronic and steric properties present challenges, a rational approach to the selection of the catalyst, ligand, solvent, and any necessary additives can lead to successful and high-yielding transformations. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this important cross-coupling reaction in their synthetic endeavors.
References
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. Available at: [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls - ResearchGate. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. Available at: [Link]
- US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents.
-
Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions - PubMed. Available at: [Link]
-
Dehalogenation Or Dehydrohalogenation Patents and Patent Applications (Class 570/204). Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach - chemistry.msu.edu. Available at: [Link]
-
Palladium-Catalyzed Stille Couplings of Aryl-, Vinyl-, and Alkyltrichlorostannanes in Aqueous Solution - ResearchGate. Available at: [Link]
Sources
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Application Notes and Protocols for the Negishi Coupling of 1-Bromo-2,4-dichloro-3-fluorobenzene
Introduction: Synthesizing Complex Biaryl Scaffolds
The Negishi cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium- or nickel-catalyzed reaction joins organozinc compounds with organic halides or triflates, proving indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] For researchers and professionals in drug discovery, the ability to selectively construct complex biaryl structures from polyhalogenated aromatic building blocks is of paramount importance.
This guide provides an in-depth technical overview and a detailed protocol for the Negishi coupling of 1-Bromo-2,4-dichloro-3-fluorobenzene, an electron-deficient and sterically hindered aryl bromide. The insights and methodologies presented herein are designed to empower researchers to confidently and successfully implement this challenging yet valuable transformation in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate. The reactivity of the aryl halide is crucial, with the C-Br bond being more susceptible to cleavage than the C-Cl bonds.[1]
-
Transmetalation: The organozinc reagent then undergoes transmetalation with the Pd(II) complex. The organic group from the zinc compound replaces the bromide on the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Design and Causality
The successful execution of a Negishi coupling, particularly with a challenging substrate like this compound, hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and the supporting ligand is critical for an efficient reaction.
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a commonly used and effective air-stable Pd(0) precatalyst.[5] The dba ligands are labile and are readily displaced by more strongly coordinating phosphine ligands to generate the active catalytic species in situ.[6] While Pd₂(dba)₃ is a reliable choice, it is important to note that the quality of the precatalyst can vary, and in some cases, the dba ligand itself can participate in side reactions.[7]
-
Ligand: For electron-deficient and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often essential. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for such challenging couplings.[8][9] Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition. The use of XPhos has been shown to be effective in a variety of Negishi couplings, including those with heteroaryl and polyfluoroaryl substrates.[8]
The Organozinc Reagent: A Key Coupling Partner
The reactivity and stability of the organozinc reagent are paramount. Organozinc reagents are notoriously sensitive to air and moisture, necessitating the use of stringent inert atmosphere techniques.[1]
-
Preparation: Arylzinc reagents can be prepared through several methods. A common and reliable approach is the transmetalation of an organolithium or Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂).[10] For this protocol, we will focus on the in situ generation of an arylzinc reagent from the corresponding aryl bromide and a Grignard reagent, followed by the addition of ZnCl₂. This method avoids the isolation of the often-unstable organozinc species.
Solvent and Temperature Considerations
The choice of solvent can significantly influence the solubility of the reagents and the reaction rate. Anhydrous tetrahydrofuran (THF) is a common and effective solvent for Negishi couplings due to its ability to dissolve both the organometallic reagents and the palladium complexes. The reaction temperature will need to be optimized, but a starting point of room temperature with the potential for gentle heating (e.g., 50-70 °C) is often a good strategy for challenging substrates.[11]
Detailed Experimental Protocol
This protocol outlines the Negishi coupling of this compound with a representative arylzinc reagent, 4-methoxyphenylzinc bromide.
Safety Precautions: This procedure involves air- and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be thoroughly dried before use. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 273.85 | 274 mg | 1.0 | Substrate |
| 4-Bromoanisole | 187.04 | 224 mg | 1.2 | For organozinc preparation |
| Magnesium turnings | 24.31 | 32 mg | 1.3 | For Grignard formation |
| Zinc Chloride (ZnCl₂) | 136.38 | 1.2 mL of 1.0 M solution in THF | 1.2 | For transmetalation |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 9.2 mg | 0.01 (1 mol% Pd) | Precatalyst |
| XPhos | 476.68 | 14.3 mg | 0.03 | Ligand |
| Anhydrous Tetrahydrofuran (THF) | - | ~10 mL | - | Solvent |
Equipment
-
Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flasks, syringes, needles)
-
Magnetic stirrer and stir bars
-
Septa
-
Cannula
Reaction Workflow
Step-by-Step Procedure
Part 1: Preparation of the Organozinc Reagent (in situ)
-
Grignard Reagent Formation: To an oven-dried 25 mL Schlenk flask (Flask A) equipped with a magnetic stir bar, add magnesium turnings (32 mg, 1.3 mmol). Seal the flask with a septum and purge with inert gas for at least 15 minutes. Add anhydrous THF (2 mL) via syringe. In a separate oven-dried vial, dissolve 4-bromoanisole (224 mg, 1.2 mmol) in anhydrous THF (2 mL). Add a small portion of the 4-bromoanisole solution to the magnesium suspension and gently warm to initiate the Grignard reaction (the solution may become cloudy and warm). Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Transmetalation to Organozinc: To the freshly prepared Grignard reagent in Flask A, add a 1.0 M solution of zinc chloride in THF (1.2 mL, 1.2 mmol) dropwise via syringe at room temperature. Stir the resulting mixture for 30 minutes. This solution of 4-methoxyphenylzinc bromide is now ready for the coupling reaction.
Part 2: Negishi Coupling Reaction
-
Reaction Setup: In a separate oven-dried 50 mL Schlenk flask (Flask B) equipped with a magnetic stir bar, add this compound (274 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol). Seal the flask with a septum and purge with inert gas for at least 15 minutes.
-
Solvent Addition: Add anhydrous THF (5 mL) to Flask B via syringe and stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Coupling: Slowly transfer the prepared organozinc reagent from Flask A to Flask B via cannula.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12][13] If the reaction is sluggish, gently heat the mixture to 50-70 °C.
Part 3: Workup and Purification
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst | Use a fresh batch of Pd₂(dba)₃. Consider using a pre-formed Pd-XPhos catalyst. |
| Poor quality organozinc reagent | Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. Confirm the formation of the Grignard reagent before transmetalation. | |
| Deactivated ligand | Use a fresh bottle of XPhos. | |
| Reaction stalls | Catalyst deactivation | Add another portion of the catalyst and ligand. |
| Product inhibition | Try running the reaction at a lower concentration. | |
| Formation of homocoupled products | Side reactions of the organozinc reagent | Ensure the dropwise addition of the organozinc reagent to the reaction mixture. |
Conclusion
The Negishi cross-coupling of this compound presents a viable and powerful method for the synthesis of highly functionalized and complex biaryl compounds. By carefully selecting the catalyst system, particularly a robust ligand such as XPhos, and by employing rigorous inert atmosphere techniques for the preparation and handling of the organozinc reagent, researchers can overcome the challenges associated with this electron-deficient substrate. The detailed protocol and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this transformation, opening doors to the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 5. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XPhos - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Buchwald-Hartwig Amination of 1-Bromo-2,4-dichloro-3-fluorobenzene
Introduction: Navigating the Synthesis of Complex Polysubstituted Anilines
In the landscape of modern drug discovery and materials science, polysubstituted anilines are privileged scaffolds, forming the core of countless pharmaceuticals, agrochemicals, and organic electronic materials.[1] The specific substitution pattern on the aromatic ring dictates the molecule's bioactivity, electronic properties, and overall three-dimensional structure. However, the synthesis of these complex targets is often a significant challenge.
This guide focuses on a particularly challenging substrate: 1-Bromo-2,4-dichloro-3-fluorobenzene. Its dense halogen substitution pattern renders it highly electron-deficient and sterically hindered, creating a formidable obstacle for traditional nucleophilic aromatic substitution methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a premier method for forging the critical C-N bond under these demanding circumstances.[2][3] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized aromatic amine synthesis by offering remarkable functional group tolerance and a broad substrate scope.[2]
This document provides a comprehensive overview, from mechanistic principles to detailed, field-proven laboratory protocols, designed to empower researchers to successfully couple this challenging aryl bromide with a range of primary amines. We will delve into the causality behind reagent selection and reaction setup, providing a robust framework for both successful execution and informed troubleshooting.
Mechanistic Insights: Taming a Challenging Substrate
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][5] Understanding this mechanism is paramount to appreciating the rationale behind the specific conditions required for a substrate like this compound.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide.[5][6] For our substrate, the high degree of electron-withdrawing halogen substituents facilitates this step. However, the steric bulk from the two ortho-substituents (Chlorine and Fluorine) can pose a kinetic barrier. The choice of a bulky, electron-rich phosphine ligand is critical here; it stabilizes the Pd(0) center and promotes the oxidative addition.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[9] The acidity of the amine and the strength of the base are key parameters. Insufficient basicity can stall the reaction at this stage.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][5] This step is often the rate-limiting step, particularly for electron-deficient aryl halides. Sterically demanding ligands are crucial as they create a crowded coordination sphere around the palladium, which accelerates the C-N bond-forming reductive elimination.[10]
The primary challenge with this compound lies in balancing the electronic activation for oxidative addition with the steric hindrance that can impede both oxidative addition and reductive elimination. Success hinges on the judicious selection of the catalyst system.
Visualizing the Catalytic Cycle
Caption: General workflow for Buchwald-Hartwig amination.
Protocol A: Coupling with a Primary Aryl Amine (e.g., 4-methoxyaniline)
This protocol utilizes a robust catalyst/ligand system well-suited for coupling with anilines.
| Component | Molar Equiv. | Amount (for 1.0 mmol scale) | Purpose |
| This compound | 1.0 | 250.4 mg | Aryl Halide |
| 4-methoxyaniline | 1.2 | 147.8 mg | Amine Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 18.3 mg | Palladium Source |
| XPhos | 0.04 (4 mol%) | 19.1 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 134.5 mg | Base |
| Anhydrous Toluene | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under a flow of inert gas.
-
Inerting: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours. [3]6. Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol B: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol uses a ligand system often preferred for aliphatic amines and a slightly different base.
| Component | Molar Equiv. | Amount (for 1.0 mmol scale) | Purpose |
| This compound | 1.0 | 250.4 mg | Aryl Halide |
| Benzylamine | 1.5 | 162 µL (160.7 mg) | Amine Nucleophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Palladium Source |
| RuPhos | 0.04 (4 mol%) | 18.6 mg | Ligand |
| Potassium Phosphate (K₃PO₄), tribasic | 2.0 | 424.6 mg | Base |
| Anhydrous 1,4-Dioxane | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried reaction vial with a stir bar.
-
Inerting: Seal the vial with a screw cap containing a PTFE septum. If not in a glovebox, evacuate and backfill with argon three times.
-
Reagent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane followed by benzylamine (1.5 mmol) via syringe.
-
Reaction: Heat the sealed vial to 100 °C in a heating block with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. These reactions may require longer times, often 18-24 hours. [3]6. Work-up: After cooling to room temperature, dilute the mixture with 10 mL of water and 10 mL of ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product using flash column chromatography.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture contamination.
-
Solution: Ensure all glassware is rigorously dried and the inert atmosphere is maintained. Use freshly degassed, anhydrous solvents.
-
-
Incomplete Reaction:
-
Cause: Insufficiently active catalyst system or non-optimal temperature.
-
Solution: Screen alternative ligands (e.g., switch from XPhos to BrettPhos). Increase the reaction temperature in 10 °C increments.
-
-
Hydrodehalogenation Side Product (Ar-H):
-
Cause: A competing pathway where the aryl halide is reduced. Can be exacerbated by moisture or certain bases.
-
Solution: Ensure anhydrous conditions. Sometimes switching the base (e.g., from NaOt-Bu to K₃PO₄) can mitigate this issue.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success is predicated on a rational understanding of the reaction mechanism and the careful selection of a highly active catalyst system. The use of bulky, electron-rich biaryl phosphine ligands, coupled with strong, non-nucleophilic bases and rigorously maintained inert conditions, is essential to overcome the steric and electronic hurdles presented by this substrate. The protocols provided herein offer a robust starting point for researchers to synthesize valuable, complex aniline derivatives for further application in pharmaceutical and materials development.
References
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Wikipedia. Buchwald–Hartwig amination .
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? .
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Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis.
-
Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . National Institutes of Health.
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples .
-
Zhang, W., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . National Institutes of Health.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling .
-
Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis . The Journal of Organic Chemistry.
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses. [Link]
-
Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand .
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction .
-
Sigma-Aldrich. Buchwald Catalysts & Ligands .
-
ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination .
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Colacot, T. J., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . National Institutes of Health.
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination .
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition.
-
Chen, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Omega.
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands .
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv.
-
Google Patents. Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds .
-
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene .
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes .
-
Schön, U., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series .
-
Autechaux. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline .
-
Sparrow Chemical. Fluoroaniline Series .
-
Google Patents. Preparation method of 3-chloro-4-fluoroaniline hydrochloride .
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Application Notes and Protocols: 1-Bromo-2,4-dichloro-3-fluorobenzene in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic application of 1-Bromo-2,4-dichloro-3-fluorobenzene (CAS No. 1000573-15-8). We will elucidate its pivotal role as a versatile building block in the synthesis of complex agrochemical active ingredients. The guide will cover its synthesis, physicochemical properties, and detailed protocols for its utilization in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The rationale behind its specific reactivity, governed by the unique arrangement of its halogen substituents, will be a central focus, providing users with the expertise to leverage this molecule's full potential in the development of next-generation crop protection agents.
Introduction: The Strategic Importance of Polyhalogenated Benzene Scaffolds in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the development of novel molecular scaffolds. Polyhalogenated benzene derivatives are a critical class of intermediates, offering a robust platform for the construction of intricate active ingredients. The specific arrangement of different halogen atoms on the benzene ring imparts a unique electronic and steric profile, which in turn dictates the molecule's reactivity and the biological activity of its downstream products.
This compound is a prime example of such a strategic intermediate. The presence of bromine, chlorine, and fluorine atoms on the same aromatic ring provides multiple, distinct reaction handles. The differential reactivity of the C-Br bond versus the C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization. This regioselectivity is paramount in constructing the complex structures often required for high efficacy and target specificity in modern pesticides and herbicides.[1][2] The fluorine atom, a common feature in many successful agrochemicals, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall performance of the final product.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1000573-15-8 | [3][4][5] |
| Molecular Formula | C₆H₂BrCl₂F | [1][3] |
| Molecular Weight | 243.88 g/mol | [1][3] |
| Appearance | Powder/Solid | [4][6] |
| Purity | Typically ≥95% | [3] |
Safety Information:
This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][3]
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of a suitable dichlorofluorobenzene precursor. The following protocol is adapted from established methodologies for the halogenation of aromatic compounds.[6]
Protocol 3.1: Bromination of 1,3-Dichloro-2-fluorobenzene
This protocol outlines the synthesis of this compound via the electrophilic bromination of 1,3-dichloro-2-fluorobenzene.
Materials:
-
1,3-Dichloro-2-fluorobenzene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl₃) or other suitable Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium sulfite (Na₂SO₃) solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,3-dichloro-2-fluorobenzene in the chosen solvent within the round-bottom flask, add the Lewis acid catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (e.g., bromine) via the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding an aqueous solution of sodium sulfite to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A schematic overview of the synthesis of this compound.
Application in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound in agrochemical synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] The key to its versatility is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more stable C-Cl bonds.[7] This allows for the selective formation of a C-C bond at the bromine-substituted position, while leaving the chlorine atoms intact for potential subsequent transformations.
Protocol 4.1: Selective Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Diagram 2: Regioselective Suzuki-Miyaura Coupling
Caption: Regioselective functionalization via Suzuki-Miyaura coupling.
Causality of Experimental Choices and Trustworthiness of Protocols
The protocols provided are designed to be self-validating systems. The choice of a palladium catalyst with a suitable phosphine ligand is critical for achieving high yields and selectivity in cross-coupling reactions. The base plays a crucial role in the transmetalation step of the catalytic cycle. The reaction temperature and solvent are chosen to ensure solubility of the reactants and to provide sufficient energy for the reaction to proceed at a reasonable rate. Monitoring the reaction by chromatographic methods (TLC, GC-MS) is essential to determine the optimal reaction time and to ensure complete conversion of the starting material, which builds confidence in the outcome.
The differential reactivity of the halogens is a well-established principle in organic chemistry, providing a trustworthy basis for the selective functionalization of polyhalogenated aromatics. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. This inherent property is the foundation of the regioselective synthesis strategy.
Conclusion
This compound is a highly valuable and versatile intermediate for the agrochemical industry. Its unique substitution pattern allows for precise, regioselective functionalization through well-established synthetic methodologies like palladium-catalyzed cross-coupling. The ability to introduce a wide range of substituents at a specific position on the benzene ring, while retaining other halogen atoms for further modification, provides a powerful tool for the synthesis of novel and complex agrochemical active ingredients. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their discovery and development programs.
References
-
Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Organic & Biomolecular Chemistry, 22(5), 963-968. [Link]
-
Allfluoro Pharmaceutical Co. Ltd. Product Catalog. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF on ResearchGate. [Link]
- Google Patents. (2023). Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide (CN115745766A).
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12614–12711. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. [Link]
-
Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-2,4-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block
1-Bromo-2,4-dichloro-3-fluorobenzene is a polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of halogen atoms—a reactive bromine, two chlorine atoms, and a fluorine atom—offers a platform for selective and sequential functionalization through various cross-coupling reactions. This strategic placement of halogens with differing reactivities allows for the controlled construction of complex molecular architectures, a critical aspect in the development of novel pharmaceuticals, agrochemicals, and functional materials. The presence of a fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity.
This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape: Site-Selectivity in Cross-Coupling Reactions
A primary consideration when employing polyhalogenated substrates like this compound is the regioselectivity of the cross-coupling reaction. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > Cl > F. Consequently, the carbon-bromine bond in this compound is the most susceptible to oxidative addition to a Pd(0) catalyst, making it the primary site for cross-coupling.
However, the electronic environment created by the other halogen substituents can also influence the reaction's outcome. The electron-withdrawing nature of the chlorine and fluorine atoms can impact the reactivity of the C-Br bond. Understanding these electronic effects is crucial for predicting and controlling the regioselectivity of the coupling process.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. For polyhalogenated and potentially sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos), are often employed. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), can significantly impact the reaction rate and yield. The selection often depends on the stability of the substrates and the solvent system.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is essential for the activation of the boronic acid by the base. The choice of organic solvent is dictated by the solubility of the reactants and the reaction temperature.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative example and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Key Considerations for Sonogashira Coupling
-
Co-catalyst: The Sonogashira reaction traditionally employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure that can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent (5 mL), triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired alkynylated product.
Catalytic Cycle of the Sonogashira Coupling
Caption: A simplified representation of the Sonogashira coupling catalytic cycles.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile and powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[3][4]
Critical Parameters in Buchwald-Hartwig Amination
-
Ligand Selection: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often highly effective, as they promote the reductive elimination step and can prevent catalyst decomposition.[5]
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction temperature.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general guideline and may need to be optimized for specific amines.
Materials:
-
This compound
-
Secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add the secondary amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary Table: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | RT - 60 |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic halogenation pattern allows for selective functionalization via a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this compound. As the demand for highly functionalized and fluorinated molecules in drug discovery and materials science continues to grow, the importance of synthons like this compound is set to increase, paving the way for the development of novel and impactful chemical entities.
References
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146-151. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805-818. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition2019 , 58 (48), 17118-17129. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Schoenebeck, F.; Houk, K. N. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society2010 , 132 (8), 2496-2497. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Erami, R. S.; et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts2017 , 7 (3), 84. [Link]
-
Singh, U.; et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances2023 , 13, 24589-24611. [Link]
-
Shields, J. D.; et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society2022 , 144 (21), 9476-9485. [Link]
-
Langer, P.; et al. Site-selective sonogashira reactions of 1,4-dibromo-2-fluorobenzene - Synthesis and properties of fluorinated alkynylbenzenes. European Journal of Organic Chemistry2007 , 2007 (15), 2443-2449. [Link]
-
Sadeghi Erami, R.; et al. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate2017 . [Link]
-
Langer, P.; et al. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform2010 , 41 (32). [Link]
-
Xiao, J.-C.; et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts2018 , 8 (1), 33. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Netherton, M. R.; et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society2002 , 124 (46), 13662–13663. [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... [Link]
-
Katritzky, A. R.; et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. ARKIVOC2012 , 2012 (5), 183-195. [Link]
-
Wang, Y.; et al. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules2021 , 26 (19), 5997. [Link]
-
Tang, J.-S.; et al. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis2012 , 44 (04), 541-546. [Link]
-
Li, G.; et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules2015 , 20 (6), 11345-11363. [Link]
-
Fairlamb, I. J. S.; et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry2006 , 4 (7), 1213-1216. [Link]
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Application Notes and Protocols for the Regioselective Lithiation of 1-Bromo-2,4-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details the regioselective lithiation of 1-bromo-2,4-dichloro-3-fluorobenzene, a versatile polyhalogenated building block in modern organic synthesis. We delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, driven by the potent ortho-directing effect of the fluorine substituent. This document provides a field-proven, step-by-step protocol for the generation of the 2-lithio-1-bromo-2,4-dichloro-3-fluorobenzene intermediate using lithium diisopropylamide (LDA). Furthermore, we present a detailed procedure for quenching this organolithium species with an electrophile, using N,N-dimethylformamide (DMF) as an example to yield 2-bromo-4,6-dichloro-3-fluorobenzaldehyde. This guide is intended to equip researchers with the theoretical knowledge and practical expertise to successfully employ this powerful synthetic transformation.
Introduction: Strategic Functionalization of Polyhalogenated Aromatics
Polyhalogenated aromatic compounds are pivotal synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the diverse reactivity of the carbon-halogen bonds, which can be selectively manipulated to introduce a wide array of functional groups. The targeted functionalization of a specific position on a multi-substituted aromatic ring, however, presents a significant synthetic challenge due to competing reaction pathways.
Directed ortho-metalation (DoM) has emerged as a powerful strategy to achieve high regioselectivity in the functionalization of aromatic systems.[1] This reaction involves the deprotonation of a proton positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high precision.
In the case of this compound, the substituents themselves act as directing groups, influencing the acidity of the adjacent aromatic protons. Understanding the hierarchy of these directing effects is crucial for predicting and controlling the outcome of the lithiation reaction.
Mechanistic Rationale: The Dominance of the Fluoro Directing Group
The regioselectivity of the lithiation of this compound is primarily governed by the powerful ortho-directing ability of the fluorine atom. Fluorine, being a highly electronegative atom, exerts a strong acidifying effect on its ortho protons through induction. This makes the proton at the C2 position the most acidic on the aromatic ring.
While chlorine and bromine also possess ortho-directing capabilities, their influence is weaker compared to fluorine in this context. Deprotonation of fluoroarenes with chlorine or bromine substituents has been shown to consistently occur at a position adjacent to the fluorine atom.[2]
The choice of the lithiating agent is also critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is highly effective for deprotonation reactions. Its bulky nature can further enhance regioselectivity by favoring abstraction of the sterically more accessible proton. In contrast, alkyllithium reagents like n-butyllithium (n-BuLi) can sometimes lead to competing lithium-halogen exchange reactions, particularly with aryl bromides.
The proposed mechanism for the LDA-mediated lithiation of this compound is depicted below:
Figure 1: Proposed mechanism for the LDA-mediated lithiation.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial Source | Store under inert atmosphere. |
| Diisopropylamine | >99.5% | Commercial Source | Distill from CaH₂ before use. |
| n-Butyllithium (2.5 M in hexanes) | - | Commercial Source | Titrate prior to use. |
| Anhydrous Tetrahydrofuran (THF) | >99.9% | Commercial Source | Dry over sodium/benzophenone ketyl. |
| N,N-Dimethylformamide (DMF) | >99.8% | Commercial Source | Distill from CaH₂ before use. |
| Saturated aqueous NH₄Cl solution | - | - | Prepare in-house. |
| Diethyl ether (anhydrous) | >99.7% | Commercial Source | |
| Magnesium sulfate (anhydrous) | - | Commercial Source |
Step-by-Step Protocol for Lithiation and Quenching
Reaction Scheme:
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.5 mL, 10.7 mmol) to the THF.
-
To this solution, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Lithiation of this compound:
-
In a separate flame-dried flask, dissolve this compound (2.47 g, 9.1 mmol) in anhydrous THF (20 mL).
-
Slowly add this solution to the freshly prepared LDA solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may result in a color change.
-
-
Electrophilic Quench with DMF:
-
To the aryllithium solution at -78 °C, add anhydrous N,N-dimethylformamide (0.8 mL, 10.3 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4,6-dichloro-3-fluorobenzaldehyde.
-
Figure 2: Experimental workflow for the synthesis.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere (nitrogen or argon). Use proper syringe and cannula techniques for transfer. All glassware must be flame-dried before use.
-
Low Temperatures: The reaction is conducted at -78 °C. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when handling dry ice and acetone.
-
Corrosive Reagents: Diisopropylamine is corrosive and should be handled in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive n-butyllithium | Titrate the n-butyllithium solution before use to determine its exact molarity. |
| Insufficiently dry reagents or glassware | Ensure all glassware is rigorously flame-dried and all solvents and reagents are anhydrous. | |
| Reaction temperature too high during LDA formation or lithiation | Maintain the temperature at or below -70 °C during the addition of n-BuLi and the substrate. | |
| Formation of side products | Lithium-halogen exchange | Use freshly prepared LDA and avoid excess n-butyllithium. Ensure low reaction temperatures are maintained. |
| Reaction with residual diisopropylamine | Use a slight excess of n-butyllithium when preparing LDA to ensure all diisopropylamine is consumed. | |
| Difficult purification | Presence of unreacted starting material | Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material before quenching. |
| Formation of polar byproducts during work-up | Perform a careful aqueous work-up, ensuring complete extraction of the product and removal of water-soluble impurities. |
Conclusion
The regioselective lithiation of this compound provides a reliable and efficient method for the synthesis of highly functionalized aromatic compounds. The dominant ortho-directing effect of the fluorine atom ensures a predictable and high-yielding transformation. The protocol detailed herein, utilizing LDA as the base, offers a robust procedure for generating the key 2-lithio intermediate, which can be trapped with a variety of electrophiles. This methodology opens avenues for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. (n.d.). Retrieved from [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
-
Collum, D. B., et al. (2009). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 131(48), 17595–17605. [Link]
-
American Chemical Society. (2024). Lithiation Reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2,4-dichloro-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring higher purity, better yields, and reproducible results. Our approach is grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction starting from 2,4-dichloro-3-fluoroaniline.
Problem 1: Low Yield of the Desired Product
Question: I've followed the standard Sandmeyer protocol for the synthesis of this compound, but my final yield is consistently below 30%. What are the likely causes and how can I improve it?
Answer:
Low yields in a Sandmeyer reaction for this specific molecule can often be traced back to two critical stages: the diazotization of the starting aniline and the subsequent copper-catalyzed bromination.
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 2,4-dichloro-3-fluoroaniline is highly sensitive to temperature. If the temperature rises above 0-5°C, the unstable diazonium salt can prematurely decompose.
-
Solution: Maintain a strict temperature control of -5°C to 0°C during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (e.g., ice-salt or acetone-dry ice). Add the sodium nitrite solution dropwise to prevent localized heating.
-
-
Premature Decomposition of the Diazonium Salt: Even at low temperatures, the diazonium salt has a limited lifetime. Delays between the diazotization and the bromination step can lead to significant product loss.
-
Solution: Prepare the copper(I) bromide solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay.
-
-
Suboptimal Copper(I) Bromide Catalyst: The quality of the CuBr is paramount. If it has oxidized to Cu(II), the catalytic efficiency of the reaction will be severely diminished.
-
Solution: Use freshly prepared or high-purity commercial CuBr. A common laboratory preparation involves the reduction of CuSO₄ with a reducing agent like sodium sulfite in the presence of NaBr.[1]
-
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction is highly reactive and can participate in side reactions, such as dimerization to form biaryl compounds.[2]
-
Solution: Ensure efficient stirring to maintain a homogenous reaction mixture. A slow, controlled addition of the diazonium salt to the CuBr solution can help to keep the concentration of the radical intermediate low at any given time, minimizing dimerization.
-
Experimental Protocol: Preparation of High-Activity Copper(I) Bromide
-
In a flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in water.
-
Heat the solution gently (around 60°C) to ensure complete dissolution.
-
Slowly add a solution of sodium sulfite to the warm solution. A precipitate of copper(I) bromide will form.
-
Allow the mixture to cool to room temperature, then filter the white solid.
-
Wash the solid with water and then with a small amount of ethanol or acetone to facilitate drying.
-
Dry the CuBr under vacuum. It should be stored under an inert atmosphere to prevent oxidation.
Problem 2: Presence of an Unexpected Phenolic Byproduct
Question: My post-reaction analysis (GC-MS and ¹H NMR) shows a significant peak corresponding to 2,4-dichloro-3-fluorophenol. Where is this coming from and how can I prevent its formation?
Answer:
The presence of 2,4-dichloro-3-fluorophenol is a classic byproduct in Sandmeyer reactions and points to the diazonium salt reacting with water instead of the intended bromide nucleophile.
Probable Causes & Solutions:
-
Reaction with Solvent (Water): The diazonium group can be displaced by water, especially at elevated temperatures, to form a phenol.
-
Solution: As mentioned previously, maintain a low reaction temperature throughout the diazotization and addition steps. Furthermore, after the addition of the diazonium salt to the CuBr solution, the reaction mixture is often gently warmed to drive the reaction to completion. Do not overheat the mixture; a temperature of 50-60°C is typically sufficient.[1]
-
-
Insufficient Bromide Concentration: If the concentration of bromide ions is too low, the competing reaction with water becomes more significant.
-
Solution: The Sandmeyer reaction is typically carried out in a solution of HBr.[1] Ensure that a sufficient excess of HBr is used to provide a high concentration of bromide ions to compete effectively with water.
-
Workflow for Minimizing Phenol Byproduct Formation
Caption: Control points to minimize phenolic byproduct formation.
Problem 3: Multiple Isomeric Byproducts Detected
Question: I'm observing several isomeric bromodichlorofluorobenzene peaks in my GC analysis that are difficult to separate from my target compound. Why are these isomers forming?
Answer:
The formation of isomeric byproducts is less common in a standard Sandmeyer reaction as the position of substitution is dictated by the starting aniline. However, under certain conditions, isomerization or side reactions can occur.
Probable Causes & Solutions:
-
Impure Starting Material: The most likely source of isomeric products is an impure starting material. If your 2,4-dichloro-3-fluoroaniline contains other isomers (e.g., 3,5-dichloro-2-fluoroaniline), these will be carried through the synthesis.
-
Solution: Verify the purity of your starting aniline by GC-MS or NMR before starting the reaction. If necessary, purify the aniline by recrystallization or column chromatography.
-
-
Halogen Exchange: While less common, halogen exchange reactions can occur on highly halogenated benzene rings at elevated temperatures, though this is more prevalent with fluorination reactions.[3]
-
Solution: Avoid excessive heating of the reaction mixture. Stick to the recommended temperature profiles for the Sandmeyer reaction.
-
-
Isomerization during Workup or Purification: Strong acidic or basic conditions during workup, or high temperatures during distillation, could potentially lead to isomerization, although this is less likely for this specific substrate.
-
Solution: Use mild workup conditions. For purification, consider column chromatography over fractional distillation if you are observing thermal decomposition or isomerization.
-
Table 1: Potential Isomeric and Related Byproducts
| Byproduct Name | Probable Origin | Analytical Signature (relative to target) |
| Isomers of this compound | Impure starting aniline | Similar mass spectrum, different retention time in GC |
| 2,4-dichloro-1,3-difluorobenzene | Halogen exchange (Br for F) | Lower molecular weight in MS |
| 1,2,4-Trichloro-3-fluorobenzene | Reaction with chloride ions | Different isotopic pattern in MS (Cl vs. Br) |
| 2,4-Dichlorofluorobenzene | Reductive debromination | Lower molecular weight in MS |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of biaryl byproducts in this reaction?
The Sandmeyer reaction proceeds through a radical mechanism.[2] The copper(I) catalyst transfers an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. This highly reactive aryl radical can then react with another aryl radical to form a biaryl dimer. While typically a minor byproduct, its presence is a key indicator of the radical nature of the reaction.
Q2: Can I use a different copper source, like copper(II) bromide?
While some Sandmeyer-type reactions have been developed with other metal salts, the classic and most reliable method uses copper(I) salts.[2] Copper(I) is essential for the single-electron transfer that initiates the radical mechanism. Using Cu(II) will likely result in a much slower or non-existent reaction.
Q3: My reaction seems to have stalled after the addition of the diazonium salt. What should I do?
If you have maintained a low temperature and see no evolution of nitrogen gas, it's possible the reaction has not been initiated. A gentle warming to room temperature, and then to 50-60°C, is usually required to drive the reaction to completion.[1] If there is still no reaction, it may indicate a problem with the activity of your copper(I) bromide catalyst.
Q4: What is the best method for purifying the final product?
The crude product is typically extracted into an organic solvent. After washing and drying, the solvent is removed. Purification can be achieved by:
-
Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for removing polar impurities like phenols and baseline material.[1]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be an efficient purification method.
-
Vacuum Distillation: For larger scale purification, vacuum distillation can be used, but care must be taken to avoid high temperatures that could cause decomposition.
Byproduct Formation Pathway
Caption: Key pathways for product and byproduct formation.
References
- EP0944564A1 - Halogen exchange reactions and uses thereof - Google P
-
Sandmeyer reaction - Wikipedia. [Link]
Sources
Technical Support Center: Purification of 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the dedicated technical support guide for the purification of 1-Bromo-2,4-dichloro-3-fluorobenzene (Product No. C₆H₂BrCl₂F). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this highly substituted halogenated benzene.
Product Overview & Physical Properties
This compound is a polyhalogenated aromatic compound, often used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its purification can be challenging due to the presence of structurally similar isomers and other process-related impurities. Understanding its physical properties is the first step toward effective purification.
Table 1: Estimated Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂F | - |
| Molecular Weight | 243.89 g/mol | [1] |
| Physical State | Clear, colorless liquid | [1] |
| Boiling Point | ~232°C (at 760 mmHg) | [1] |
| Density | ~1.823 g/cm³ | [1] |
| Flash Point | ~94°C | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthetic route. Common contaminants include:
-
Positional Isomers: Other bromodichlorofluorobenzene isomers that may form during halogenation reactions. These are often the most challenging to separate due to very similar boiling points and polarities.[3]
-
Incomplete Halogenation: Starting materials or intermediates with fewer halogen substituents (e.g., dichlorofluorobenzene, bromochlorofluorobenzene).
-
Reaction Byproducts: Residual acids, catalysts, or solvents from the synthesis and workup process. A patent for a similar synthesis mentions using sulfuric acid, cuprous iodide, and potassium iodide, which could be sources of inorganic impurities if the workup is incomplete.[4]
Q2: Which analytical method is best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, especially positional isomers. The mass spectrum provides definitive identification, while the GC peak area gives a quantitative measure of purity.
-
¹H and ¹⁹F NMR Spectroscopy: NMR is excellent for structural confirmation and can detect impurities with distinct proton or fluorine signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities. A C18 column may not retain this compound well, but specialized columns, such as those coated with carbon materials like C70-fullerene, have shown excellent separation for halogenated benzenes based on halogen-π interactions.[5][6][7]
Q3: What are the essential safety precautions for handling this compound?
A3: this compound is an irritant and should be handled with care. Always consult the Safety Data Sheet (SDS) for your specific product.[8] Key precautions include:
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.[9][10] Ensure an eyewash station and safety shower are accessible.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of vapors.[9][11] Keep away from heat and ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][9]
Purification Method Selection Workflow
Choosing the right purification technique is critical for achieving the desired purity with a good yield. This decision tree outlines a logical approach based on the nature of the impurities and the scale of your experiment.
Caption: Workflow for selecting the appropriate purification method.
Troubleshooting Guide
Scenario 1: Fractional Distillation
Q: "I'm attempting a vacuum fractional distillation to separate isomers, but my GC analysis shows poor separation between fractions. What can I do?"
A: This is a common issue when dealing with isomers that have very close boiling points.[3] Here’s a troubleshooting plan:
-
Increase Column Efficiency: The separation power of your distillation column is paramount.
-
Increase Length: Use a longer Vigreux or, ideally, a packed column (e.g., Raschig rings or metal sponge) to significantly increase the number of theoretical plates.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column vs. collected) allows for more equilibrium cycles, enhancing separation. A patent for a related synthesis mentions a reflux ratio of 5:1.[4]
-
Action: Slow down the collection rate at the distillation head. For a 100g batch, aim for a collection rate of 1-2 drops per second initially, and adjust based on the separation observed.
-
-
Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, ruining the separation.
-
Action: Check all joints for leaks. Use high-vacuum grease and ensure your vacuum pump is in good condition and properly trapped. A stable vacuum is crucial for a stable distillation.[13]
-
-
Maintain a Slow, Steady Heating Rate: Do not overheat the distillation pot. This can cause "bumping" and carry less volatile components up the column.
-
Action: Use a heating mantle with a stirrer and gradually increase the temperature. The goal is a gentle, consistent boil.[14]
-
Scenario 2: Column Chromatography
Q: "My compound co-elutes with an unknown impurity on my silica gel column using a hexane/ethyl acetate system. How can I achieve separation?"
A: Co-elution of halogenated aromatics is frequent due to their similar, non-polar nature.
-
Reduce Solvent Polarity Drastically: Your compound is very non-polar. You need a solvent system with very low polarity to maximize the interaction with the silica stationary phase.
-
Action: Start with pure hexane or petroleum ether. If the compound doesn't move, add the co-solvent (e.g., dichloromethane or ethyl acetate) in extremely small increments (0.5-1%).
-
-
Change the Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents.
-
Action: Try a hexane/dichloromethane or a hexane/toluene gradient. Toluene can introduce π-π interactions with your aromatic compound, potentially changing its retention relative to the impurity.
-
-
Consider Alternative Stationary Phases: If silica gel fails, a different stationary phase may provide the necessary selectivity.
-
Action: Alumina (neutral or basic) can sometimes offer different selectivity for halogenated compounds. For very difficult separations, consider preparative HPLC with a specialized column, such as a C70-fullerene coated column, which separates halogenated benzenes based on halogen-π interactions.[6][15] The retention strength on such columns increases in the order of F < Cl < Br < I, which can be exploited to separate isomers.[5][6]
-
Scenario 3: Recrystallization
Q: "My product is a low-melting solid or a high-boiling liquid. It 'oils out' during recrystallization instead of forming crystals. What should I do?"
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the compound's melting point.
-
Change the Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at high temperatures.[16][17]
-
Action 1 (Single Solvent): Choose a lower-boiling point solvent. If you used ethanol, try methanol or even pentane if solubility allows.
-
Action 2 (Two-Solvent System): This is often more effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., acetone, ethyl acetate). Then, slowly add a "poor," miscible solvent (e.g., hexanes, water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.[18]
-
-
Ensure Slow Cooling: Rapid cooling encourages oiling out.
-
Action: After preparing the hot saturated solution, cover the flask and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath.[19]
-
-
Induce Crystallization: If crystals are slow to form, you can encourage nucleation.
-
Action: Scratch the inside of the flask with a glass rod at the solution's surface.[19] Alternatively, add a "seed crystal" from a previous pure batch.
-
Troubleshooting Failed Recrystallization
Caption: Logic tree for troubleshooting when a compound oils out.
Standard Operating Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed for separating closely boiling isomers on a >5g scale.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 25-50 cm vacuum-jacketed Vigreux or packed column. Use a short-path distillation head with a vacuum adapter. Ensure all glass joints are clean and properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system. A vacuum of 1-10 mmHg is typical for high-boiling compounds.
-
Heating: Gently heat the flask using a heating mantle. Observe for the initial boil.
-
Equilibration: As the vapor rises, you will see a "reflux ring" ascend the column. Allow the system to reflux for 30-60 minutes once the vapor reaches the distillation head. This allows the separation equilibrium to be established in the column.[14]
-
Collection: Slowly begin collecting the distillate. Start with a very high reflux ratio (e.g., 10:1). Collect a small "forerun" fraction which may contain more volatile impurities.
-
Main Fraction: Once the head temperature stabilizes, begin collecting the main fraction in a new receiving flask. Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent overheating and potential decomposition. Release the vacuum before turning off the cooling water.
Protocol 2: Recrystallization (Two-Solvent Method)
This protocol is suitable for purifying small batches of the compound if it is a solid at room temperature.
-
Solvent Selection: Choose a solvent pair where the compound is highly soluble in one ("good" solvent, e.g., acetone) and poorly soluble in the other ("poor" solvent, e.g., n-hexane). The two solvents must be miscible.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat a beaker of the "good" solvent on a hot plate. Add the minimum amount of hot "good" solvent to the flask to just dissolve the solid.[19][20]
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.[20]
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution remains faintly cloudy (turbid). If too much is added, clarify it with a few drops of the hot "good" solvent.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the funnel by pulling air through them, then transfer them to a watch glass to air dry completely.
References
- Chemical Science (RSC Publishing). (2019).
- National Institutes of Health (NIH). (n.d.).
- Kanao, E., et al. (2020).
- Agilent. (2024).
- ResearchGate. (n.d.). Chromatograms of the mixed sample of (a)
- Echemi.com. (n.d.).
- Vulcanchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4.
- Chlorinated Benzene Manufacturer in China. (n.d.). 1-Bromo-2,5-Dichloro-3-Fluorobenzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%.
- Vignan's Foundation for Science, Technology and Research. (n.d.).
- Fisher Scientific. (2019).
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- University of California, Irvine. (n.d.).
- Chemistry Corner. (2011).
- ResearchGate. (2019).
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Missouri–St. Louis. (2013).
- Leah4sci. (2022). Recrystallization and Melting Point Analysis. YouTube.
Sources
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 2. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. fishersci.com [fishersci.com]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. researchgate.net [researchgate.net]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 1-Bromo-2,4-dichloro-3-fluorobenzene. Its electron-deficient and sterically hindered nature presents unique obstacles to achieving high yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield?
A1: Low yields with this substrate are common and can be attributed to several factors. The primary challenges are the electron-deficient nature of the aromatic ring and steric hindrance around the bromine atom. The three halogen substituents (two chloro and one fluoro) withdraw electron density, which can affect the oxidative addition step.[1] Steric hindrance can impede key steps in the catalytic cycle.[2] Additionally, common side reactions like protodeboronation of the boronic acid and hydrodehalogenation of the starting material can consume reactants and lower the yield of the desired product.[3][4]
Q2: What are the best initial screening conditions for this substrate?
A2: For a challenging substrate like this, a robust catalyst system is essential. A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. Consider screening a few different catalyst systems, bases, and solvents. A typical starting point could be:
-
Catalyst: XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).[5]
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[1]
Q3: Can I use boronic esters instead of boronic acids?
A3: Yes, and in many cases, it is advantageous. Boronic esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids and are less prone to protodeboronation, a significant side reaction.[6][7] This is particularly relevant for sensitive or unstable boronic acid derivatives.
Q4: How do the electron-withdrawing chloro and fluoro groups affect the reaction?
A4: The electron-withdrawing nature of the chlorine and fluorine atoms has a dual effect. On one hand, it can facilitate the oxidative addition step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[8] However, the overall electronic properties and substitution pattern can also make the aryl halide more susceptible to side reactions.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to resolving them.
Problem 1: No Reaction or Very Low Conversion
Q: I've set up my reaction, but I'm seeing little to no formation of the desired product. What should I do?
A: This is a common issue that often points to a problem with the catalyst's activity or the overall reaction conditions. Here’s a step-by-step guide to troubleshoot:
-
Step 1: Verify Catalyst and Ligand Choice. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and electron-deficient substrate.[2]
-
Step 2: Evaluate the Base. The base is crucial for activating the boronic acid in the transmetalation step.[10][11]
-
Step 3: Check Solvent and Temperature. The solvent's polarity can significantly influence reaction rates.
-
Step 4: Ensure Inert Atmosphere. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.
-
Recommendation: Ensure all reagents and solvents are properly degassed, and the reaction is maintained under an inert atmosphere (nitrogen or argon) throughout the setup and reaction time.
-
Problem 2: Significant Formation of Homocoupling Byproducts
Q: My reaction is producing a significant amount of homocoupled products from my starting materials. How can I minimize this?
A: Homocoupling is a common side reaction where two molecules of the boronic acid or two molecules of the aryl halide couple with each other.[4]
-
Step 1: Minimize Oxygen Exposure. The presence of oxygen can promote the homocoupling of boronic acids.
-
Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[13]
-
-
Step 2: Adjust Catalyst and Ligand. Some catalyst systems are more prone to promoting homocoupling.
-
Recommendation: Screening different ligands can sometimes mitigate this issue.
-
-
Step 3: Control Reaction Temperature. Higher temperatures can sometimes favor side reactions.
-
Recommendation: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Step 4: Add a Mild Reducing Agent. In some cases, the addition of a mild reducing agent can suppress homocoupling.
-
Recommendation: The addition of a small amount of potassium formate has been shown to reduce homocoupling by minimizing the concentration of free Pd(II) species.[14]
-
Problem 3: Protodeboronation of the Boronic Acid
Q: I'm observing a significant amount of the arene corresponding to my boronic acid, indicating protodeboronation. How can I prevent this?
A: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and is a major cause of reduced yields.[3][15]
-
Step 1: Use a Boronic Ester. As mentioned in the FAQs, boronic esters are generally more stable.
-
Recommendation: Switch from a boronic acid to its pinacol ester (Bpin) derivative.[7]
-
-
Step 2: Optimize the Base and Water Content. The type and strength of the base, as well as the amount of water, can significantly influence the rate of protodeboronation.[3]
-
Recommendation: Use the mildest base that effectively promotes the reaction. Carefully control the amount of water in the reaction; sometimes, anhydrous conditions can be beneficial.
-
-
Step 3: Minimize Reaction Time and Temperature. Prolonged reaction times and high temperatures can exacerbate protodeboronation.[3]
-
Recommendation: Monitor the reaction closely and work it up as soon as it reaches completion. Use the lowest effective temperature.
-
-
Step 4: Consider a "Slow Release" Strategy. Using boronic acid derivatives that slowly release the active boronic acid can keep its concentration low and minimize side reactions.[15]
-
Recommendation: MIDA boronates or organotrifluoroborates can be effective for this purpose.[15]
-
Problem 4: Difficulty in Purifying the Product from Catalyst Residues
Q: After the reaction, I'm struggling to remove the palladium catalyst and ligands from my product. What are some effective purification strategies?
A: Removing palladium residues is crucial, especially in pharmaceutical applications.
-
Step 1: Aqueous Workup. A standard aqueous workup can remove a significant portion of the inorganic salts and some palladium species.
-
Step 2: Filtration through Celite or Silica Gel.
-
Recommendation: After the reaction, dilute the mixture with a suitable solvent and filter it through a plug of Celite or silica gel. This can help remove precipitated palladium black and some polar impurities.
-
-
Step 3: Column Chromatography.
-
Recommendation: Flash column chromatography is a standard method for purification. Experiment with different solvent systems to achieve good separation between your product and the remaining starting materials and byproducts.[16]
-
-
Step 4: Use of Scavengers.
-
Recommendation: If palladium residues persist, consider using a scavenger. There are various commercially available scavengers with different functional groups (e.g., thiols, amines) that can bind to palladium, allowing for its removal by filtration.
-
-
Step 5: Recrystallization.
-
Recommendation: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[16]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Screening
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst and ligand (if not using a precatalyst).
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.[17]
-
Add the degassed solvent to the reaction vessel via syringe.
-
Add the catalyst (and ligand) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry.
- BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Wikipedia. (n.d.). Protodeboronation.
- N/A
- ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- N/A
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.
- N/A
- N/A
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BenchChem. (n.d.). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite.
- ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a.
- ACS Catalysis. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- American Chemical Society. (2025, December 10). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox- Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
Technical Support Center: Grignard Reaction of 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support center for the Grignard reaction of 1-bromo-2,4-dichloro-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming and utilizing the 2,4-dichloro-3-fluorophenylmagnesium bromide Grignard reagent. Due to the polyhalogenated and electron-deficient nature of the starting aryl bromide, this reaction presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the formation of the Grignard reagent from this compound.
Question 1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
Answer:
Failure to initiate is the most frequent issue in Grignard reagent formation, especially with electron-deficient aryl halides.[1][2] The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the oxidative insertion of magnesium into the carbon-bromine bond.[3][4]
Core Reasons for Initiation Failure:
-
Magnesium Oxide Layer: All magnesium is coated with a resilient oxide layer that must be breached for the reaction to begin.[4]
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[1][5]
-
Purity of Starting Material: Impurities in the this compound or the solvent can inhibit the reaction.
-
Insufficient Activation: The chosen method for activating the magnesium surface may not be effective enough for this challenging substrate.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Solvents:
-
Flame-dry all glassware under a vacuum and cool under an inert atmosphere (Nitrogen or Argon).[6]
-
Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl Grignards due to its higher boiling point and better stabilization of the Grignard reagent.[6][7]
-
-
Magnesium Activation Techniques:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to mechanically abrade the oxide layer.[4][7] Sonication can also be an effective method.[4][7]
-
Chemical Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][7] The disappearance of the iodine color or the observation of ethylene bubbles indicates that the magnesium surface is activated.[4][7] For particularly stubborn reactions, a small amount of a pre-formed Grignard reagent can be used as an initiator.[8]
-
-
Initiation Procedure:
-
Add a small portion of the this compound solution to the activated magnesium.
-
Apply gentle local heating with a heat gun to the bottom of the flask where the magnesium sits.[7]
-
Look for signs of reaction initiation, such as a slight increase in temperature, bubbling, or the appearance of a cloudy or brownish color. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux.[7][8]
-
Question 2: The reaction starts, but the yield of my desired product is very low. What side reactions should I consider?
Answer:
Low yields in the Grignard reaction of this compound can be attributed to several competing side reactions. The structure of the starting material makes it susceptible to specific pathways that consume the starting material or the formed Grignard reagent.
Potential Side Reactions:
| Side Reaction | Description | Consequence |
| Wurtz Coupling | The formed Grignard reagent (ArMgBr) reacts with the starting aryl bromide (ArBr) to form a biaryl product (Ar-Ar).[1][3][9] | Reduced yield of the Grignard reagent and formation of 2,2',4,4'-tetrachloro-3,3'-difluorobiphenyl. |
| Benzyne Formation | The Grignard reagent, acting as a strong base, can promote the elimination of MgBrF or MgBrCl to form a highly reactive benzyne intermediate. The ortho-fluoro substituent makes this pathway plausible.[10] | Consumption of the Grignard reagent and potential for undesired cycloaddition reactions if a trapping agent is present. |
| Reaction with Other Halogens | While the C-Br bond is the most reactive towards magnesium insertion, prolonged reaction times or harsh conditions could lead to reactions at the C-Cl sites.[11][12] | Formation of complex mixtures and undesired Grignard species. |
Mitigation Strategies:
-
Control the Addition Rate: Add the solution of this compound slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low, minimizing the rate of the bimolecular Wurtz coupling reaction.[6]
-
Maintain Optimal Temperature: The reaction is exothermic.[2][8] Once initiated, maintain a gentle reflux. Overheating can promote side reactions. For sensitive substrates, forming the Grignard at lower temperatures with highly activated magnesium (like Rieke Magnesium) can be beneficial.[13]
-
Use the Grignard Reagent Promptly: Once formed, use the 2,4-dichloro-3-fluorophenylmagnesium bromide solution in the subsequent reaction step without prolonged storage to minimize degradation.
Experimental Workflow for Minimizing Side Reactions:
Caption: Optimized workflow for Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: Why is the Carbon-Bromine bond reactive while the Carbon-Chlorine and Carbon-Fluorine bonds are not?
The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F.[8][11] This is due to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and more easily cleaved by the single electron transfer mechanism from magnesium than the stronger C-Cl and C-F bonds.[8] This chemoselectivity allows for the preferential formation of the Grignard reagent at the bromine-substituted position.[12]
Q2: Can I use Diethyl Ether instead of THF?
While diethyl ether is a classic solvent for Grignard reactions, Tetrahydrofuran (THF) is generally recommended for preparing aryl Grignard reagents, especially from less reactive aryl halides.[7][8] THF is a more polar ether, which helps to stabilize the Grignard reagent through coordination.[3] Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be run at higher temperatures, which can be necessary for initiating the reaction with electron-poor substrates like this compound.[6]
Q3: My reaction mixture turned dark brown/black. Is this normal?
A color change to grayish, brownish, or cloudy is typical for a Grignard reaction and indicates the formation of the organomagnesium species.[6] However, a very dark black color, especially if it appears after prolonged heating, might suggest decomposition or significant side reactions, such as Wurtz coupling.[6] If the yield is poor, a dark black color is a strong indicator that the reaction conditions need to be optimized, likely by reducing the reaction time or temperature after initiation.
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
It is highly recommended to titrate the Grignard reagent before use to determine its active concentration. This is crucial for accurate stoichiometry in the subsequent reaction. A common method is the Gilman titration or titration with a solution of iodine in THF. A simpler, though less precise, method involves reacting an aliquot of the Grignard solution with a known excess of an acid (like HCl) and then back-titrating the excess acid with a standardized base (like NaOH).
Titration Workflow Diagram:
Sources
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- 2. schnyderchemsafety.com [schnyderchemsafety.com]
- 3. adichemistry.com [adichemistry.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
"1-Bromo-2,4-dichloro-3-fluorobenzene" handling and safety precautions
This guide provides comprehensive handling and safety information for 1-Bromo-2,4-dichloro-3-fluorobenzene, a halogenated aromatic compound frequently utilized in complex organic synthesis. As a Senior Application Scientist, my objective is to offer not just procedural steps, but the underlying scientific rationale to ensure both experimental success and, most importantly, laboratory safety. The protocols and advice herein are grounded in established safety principles for halogenated hydrocarbons and are supported by data from closely related compounds.
Section 1: Critical Safety Profile & Hazard Identification
This compound is classified as an irritant. Based on aggregated data for structurally similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
Why is this compound irritating? The reactivity of halogenated benzene rings can lead to interactions with biological macromolecules. Upon contact with skin or mucous membranes, the compound can disrupt cell membranes and cause an inflammatory response, leading to irritation.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | GHS Pictogram |
|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | |
Table 2: Physical & Chemical Properties Note: Data for the specific isomer this compound is not readily available. The following data is for the closely related isomer, 1-Bromo-2,5-dichloro-3-fluorobenzene, and should be used as an estimation.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂BrCl₂F | [3] |
| Molecular Weight | 243.89 g/mol | [3] |
| Appearance | Clear, colorless liquid (presumed) | [3] |
| Boiling Point | 232°C | [3] |
| Density | 1.823 g/cm³ | [3] |
| Flash Point | 94°C |[3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of this compound.
Q1: I need to heat my reaction containing this compound. What are the key safety considerations?
A1: Heating introduces two primary risks: increased vapor pressure and potential for thermal decomposition.
-
Increased Vapor Pressure: As you heat the compound, more of it will enter the vapor phase, increasing the risk of inhalation. All heating operations must be conducted within a certified chemical fume hood with good airflow.
-
Thermal Decomposition: While generally stable, high temperatures can cause decomposition, potentially releasing toxic and corrosive gases such as hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[4] Ensure your experimental temperature does not exceed the compound's stability limits and is well-controlled.
-
Ignition Sources: Although it has a high flash point, avoid naked flames or other ignition sources in the vicinity, especially if flammable solvents are also in use.
Q2: What type of gloves should I be using? A standard nitrile glove?
A2: Standard nitrile gloves offer splash protection but may not be suitable for prolonged contact. Halogenated solvents can degrade nitrile rubber over time. For extended operations or when handling larger quantities, it is best practice to use a glove with higher chemical resistance.
-
Recommended Practice: For splash protection, a standard nitrile glove is acceptable, but they should be changed immediately upon contamination. For more immersive work, consider using a heavier-duty glove such as Viton® or a laminate glove (e.g., Silver Shield®). Always inspect gloves for any signs of degradation or perforation before use.[5]
Q3: I can smell a faint chemical odor while working in the fume hood. Is this normal?
A3: No, this is a sign that your containment is not effective. A properly functioning chemical fume hood should prevent you from smelling any reagents.
-
Immediate Actions:
-
Move away from the fume hood and ensure the sash is at the correct height.
-
Check the fume hood's airflow monitor to ensure it is functioning correctly.
-
If the odor persists, cease your work, close all containers, and notify your lab manager or Environmental Health & Safety (EHS) department.
-
-
Causality: Smelling the chemical indicates that vapors are escaping the hood. This could be due to poor airflow, improper sash height, or turbulent air currents in the lab.
Q4: How do I properly store an opened bottle of this compound?
A4: Proper storage is critical to maintaining the compound's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Q5: What is the correct procedure for disposing of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste.
-
Waste Stream: Collect all waste (both liquid and solid) in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour this chemical down the drain.[4]
Section 3: Emergency Response Protocols
Workflow for a Chemical Spill
The following diagram outlines the decision-making process in the event of a spill. The primary goal is to ensure personnel safety while effectively containing and cleaning the spill.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Section 4: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure risk.
Caption: Hierarchy of personal protective equipment for safe handling.
References
- Vulcanchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene.
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
Sources
- 1. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 7. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered during catalytic cross-coupling reactions involving 1-Bromo-2,4-dichloro-3-fluorobenzene . Our goal is to equip you with the scientific understanding and practical protocols to diagnose and mitigate these challenges, ensuring the success of your synthetic endeavors.
Introduction: The Challenge of a Polyhalogenated Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its rich functionality, characterized by the presence of four halogen atoms with varying reactivity (C-Br > C-Cl > C-F), presents unique challenges in palladium-catalyzed cross-coupling reactions. While the C-Br bond is the primary site for oxidative addition, the presence of chlorine and fluorine atoms can lead to a variety of catalyst deactivation pathways and side reactions that are often not observed with simpler aryl halides. This guide will dissect these issues and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Here we address the most common issues reported by researchers working with this compound.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What is the likely cause?
A1: A stalled Suzuki-Miyaura reaction with this substrate can stem from several factors. The most common culprits are:
-
Catalyst Deactivation by Halide Anions: Excess bromide, and to a lesser extent chloride, ions in solution can coordinate to the palladium center, forming less active or inactive anionic palladium complexes.[1] This is often exacerbated by slow transmetalation.
-
Formation of Inactive Palladium(I) Dimers: Under certain conditions, the active Pd(0) catalyst can be diverted into forming stable and catalytically inactive Pd(I) dimers. This is a known off-cycle pathway in many cross-coupling reactions.
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the active catalyst, can be susceptible to degradation, particularly at elevated temperatures. The presence of multiple halogens on the aromatic ring can sometimes influence ligand stability.
-
Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen, leading to the formation of 2,4-dichloro-3-fluorobenzene.[2][3][4] This non-productive pathway consumes both the starting material and the active catalyst.
Q2: I am observing significant amounts of a dehalogenated byproduct (2,4-dichloro-3-fluorobenzene). How can I minimize this?
A2: Hydrodehalogenation is a frequent issue.[2][3][4] To suppress this side reaction, consider the following:
-
Choice of Base and Solvent: The source of the hydride for dehalogenation is often the solvent (e.g., alcohols) or certain bases. Using anhydrous, aprotic solvents and carefully selecting a non-hydridic base (e.g., Cs₂CO₃, K₃PO₄) can be beneficial.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway. Ligands like XPhos or SPhos are often good starting points.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.
Q3: Can the chlorine or fluorine atoms on the ring interfere with the reaction?
A3: Yes, while the C-Br bond is the most reactive towards oxidative addition, the C-Cl and C-F bonds are not entirely inert and can influence the reaction in several ways:
-
Competitive Oxidative Addition: Although less favorable, oxidative addition into a C-Cl bond can occur, especially at higher temperatures or with highly active catalysts, leading to a mixture of products or catalyst inhibition. The C-F bond is generally the least reactive towards oxidative addition.[5]
-
Ligand Interactions: The fluorine atom, being highly electronegative, can potentially interact with the palladium center or the phosphine ligands, subtly altering the electronic properties of the catalytic complex. Some studies have explored the use of fluorinated phosphine ligands, which can exhibit unique electronic effects.[6][7][8][9]
-
Inhibition by Halide Ions: As mentioned, chloride and fluoride ions, if released into the reaction mixture through side reactions, can act as catalyst poisons.[10] Fluoride, in particular, can form stable bridged palladium dimers.[11]
Q4: My Buchwald-Hartwig amination is giving low yields. What specific issues should I look for?
A4: In addition to the general deactivation mechanisms, Buchwald-Hartwig aminations with this substrate can be challenging due to:
-
Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide are common but can also promote side reactions. Screening different bases (e.g., LHMDS, K₃PO₄) is often necessary.
-
Amine Inhibition: Some amines can coordinate too strongly to the palladium center, inhibiting catalyst turnover.
-
Competitive C-Cl Amination: At higher temperatures, you might observe minor products resulting from the amination of a C-Cl bond.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving catalyst deactivation issues.
Guide 1: Diagnosing the Root Cause of Low Yield or Stalled Reactions
A logical, step-by-step approach is crucial for identifying the problem.
Experimental Workflow for Diagnosis
Caption: Pathway of catalyst deactivation by halide anions.
Mitigation Strategies:
-
Promote Transmetalation: For Suzuki-Miyaura couplings, ensure your boronic acid or ester is of high purity and that the base is effective in promoting the formation of the active boronate species. The addition of water in a controlled amount can sometimes facilitate this step.
-
Ligand Effects: Ligands that accelerate the overall catalytic cycle will inherently reduce the concentration of intermediates susceptible to halide inhibition.
-
Use of Halide Scavengers: In some specific cases, silver salts (e.g., Ag₂CO₃, Ag₃PO₄) have been used to precipitate halide ions, though this can add complexity and cost to the reaction.
Part 3: Experimental Protocols
This section provides detailed experimental procedures for key troubleshooting and optimization experiments.
Protocol 1: Screening of Phosphine Ligands
Objective: To identify the optimal phosphine ligand that maximizes product yield and minimizes byproduct formation.
Materials:
-
This compound
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A selection of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, RuPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction partner (e.g., arylboronic acid for Suzuki coupling)
-
Array of reaction vials with stir bars
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor (e.g., 1 mol%) and the phosphine ligand (e.g., 2.2 mol%) to each reaction vial.
-
Add the base (e.g., 2 equivalents) to each vial.
-
Add this compound (1 equivalent) and the coupling partner (e.g., 1.2 equivalents of boronic acid) to each vial.
-
Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a predetermined time (e.g., 12 hours).
-
After cooling, take an aliquot from each vial for analysis by GC-MS or LC-MS to determine the conversion and product distribution.
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
While this guide focuses on homogeneous catalysis, if a supported palladium catalyst is used, regeneration might be possible.
Objective: To restore the activity of a deactivated supported palladium catalyst.
Caution: This procedure should be performed with appropriate safety measures in a well-ventilated fume hood.
Procedure:
-
Recovery: After the reaction, recover the solid catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling point organic solvent (e.g., acetone or ethanol) to remove adsorbed organic species.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Oxidative Treatment (if coking is suspected): Carefully heat the catalyst in a controlled flow of air or a dilute oxygen/nitrogen mixture at a moderate temperature (e.g., 250 °C). [12]This can burn off carbonaceous deposits.
-
Reductive Treatment: After the oxidative treatment, or if only metal oxide formation is suspected, heat the catalyst under a flow of hydrogen or a dilute hydrogen/nitrogen mixture to reduce the palladium back to its active metallic state.
Note: The optimal regeneration conditions are highly dependent on the specific catalyst and support and may require significant optimization.
References
-
Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. RSC Publishing. [Link]
-
Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. ResearchGate. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ElectronicsAndBooks. [Link]
-
Reductive Elimination of Aryl Halides from Palladium(II). ACS Publications. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. [Link]
-
Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. RSC Publishing. [Link]
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. York Research Database. [Link]
-
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC - NIH. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. [Link]
-
The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes. RSC Publishing. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
-
Unprecedented Halide‐Ion Binding and Catalytic Activity of Nanoscale Anionic Metal Oxide Clusters. ResearchGate. [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. [Link]
-
What makes for a good catalytic cycle? a theoretical study of the role of an anionic palladium(0) complex in the cross-coupling of an aryl halide with an anionic nucleophile. Ben-Gurion University Research Portal. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Bromide conversions in C-C coupling reactions using.... ResearchGate. [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
-
Palladium-Catalyzed C–H Perfluoroalkylation of Arenes. OUCI. [Link]
- Process for producing 1-bromo-3,5-dichlorobenzene.
Sources
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04863D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2,4-dichloro-3-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly substituted halogenated aromatic compound. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you improve yields, minimize impurities, and troubleshoot common issues encountered during this multi-step synthesis.
The primary route to this compound involves a Sandmeyer reaction on the corresponding aniline, 2,4-dichloro-3-fluoroaniline. This process, while powerful, is sensitive and requires careful control over several critical parameters. This guide is structured to address the synthesis in two key stages: preparation of the aniline precursor and its subsequent conversion to the target molecule via diazotization and Sandmeyer bromination.
Core Synthesis Workflow
The overall synthetic pathway is a two-stage process, beginning with the selective chlorination of a commercially available fluoroaniline, followed by the critical Sandmeyer reaction.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in the synthesis of this compound?
The most critical stage is the diazotization of 2,4-dichloro-3-fluoroaniline to form the aryl diazonium salt. This intermediate is highly unstable and prone to decomposition if not handled correctly.[1][2] Strict temperature control (0–5°C) is paramount to prevent premature decomposition, which is a primary cause of low yields and impurity formation.[1][2]
Q2: Why is a copper(I) salt, such as CuBr, used in the Sandmeyer reaction?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] Copper(I) acts as a catalyst, facilitating a single-electron transfer to the diazonium salt. This initiates the release of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the bromide from the copper salt to form the final product while regenerating the Cu(I) catalyst.[4] While other metal salts have been explored, copper(I) salts are the classic and most effective reagents for this transformation.[5][6]
Q3: What are the primary safety concerns when performing this reaction?
The primary safety hazard is the explosive nature of aryl diazonium salts when isolated and allowed to dry.[7] For this reason, diazonium salts should always be kept in a cold aqueous solution and used immediately after formation.[1] Never attempt to isolate the solid diazonium salt unless you are following a specific, validated procedure for creating stabilized salts (e.g., tetrafluoroborates) and are equipped with the necessary safety measures. Additionally, the reaction evolves nitrogen gas, which requires adequate ventilation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-3-fluoroaniline (Precursor)
This protocol is based on the electrophilic chlorination of 3-fluoroaniline. The amino group is a strong activating group, directing ortho- and para- to itself. We exploit this to introduce two chlorine atoms.
Methodology:
-
Protection (Optional but Recommended): In a flask, dissolve 3-fluoroaniline (1 eq.) in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq.) to form the acetanilide. This protects the amine and moderates its reactivity, preventing over-chlorination.
-
Chlorination: To the solution of 3-fluoroacetanilide, slowly add sulfuryl chloride (SO₂Cl₂) (2.1 eq.) dropwise while maintaining the temperature below 20°C. The reaction is exothermic. Stir at room temperature until TLC analysis indicates the disappearance of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. The chlorinated acetanilide will precipitate. Filter the solid, wash thoroughly with water to remove acid, and dry.
-
Deprotection: Reflux the dried solid in a mixture of ethanol and concentrated hydrochloric acid until the solid dissolves and TLC indicates the formation of the free amine.
-
Isolation: Cool the solution and neutralize carefully with a base (e.g., NaOH solution) until the pH is >8. The 2,4-dichloro-3-fluoroaniline will precipitate or can be extracted with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Diazotization and Sandmeyer Bromination
This protocol details the conversion of the aniline precursor to the final product.
Methodology:
-
Acidic Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-dichloro-3-fluoroaniline (1 eq.). Add 48% hydrobromic acid (HBr) (3.0 eq.) and cool the mixture to 0°C in an ice-salt bath. Stir vigorously to form a fine slurry of the aniline hydrobromide salt.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature is strictly maintained between 0°C and 5°C. The addition should be slow enough to control the exotherm and prevent excessive foaming.
-
Completion Check: After the addition is complete, stir for an additional 20-30 minutes at 0-5°C. To confirm complete diazotization, test the solution with starch-iodide paper. The paper should turn blue, indicating the presence of a slight excess of nitrous acid.[1] If the test is negative, add a small amount of NaNO₂ solution until a positive test is achieved.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr and cool the solution to 0°C. Add the cold diazonium salt solution from the previous step slowly to the CuBr solution with vigorous stirring.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. Allow the mixture to warm slowly to room temperature and then heat gently to 50-60°C for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or diethyl ether. Wash the combined organic extracts with water, then with a dilute sodium bisulfite solution to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Q: My final yield is consistently low (<40%). What are the most common causes?
A: Low yields in a Sandmeyer reaction typically stem from issues in the diazotization step or the subsequent decomposition of the diazonium salt.[2]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Diazotization | Starch-iodide paper test is negative after NaNO₂ addition. | Ensure at least 1.1 equivalents of NaNO₂ are used. Add more NaNO₂ solution dropwise at 0-5°C until the test is positive.[1] |
| Diazonium Salt Decomposition | Excessive foaming, dark brown or tar-like appearance of the reaction mixture. | Maintain the temperature strictly between 0-5°C during NaNO₂ addition.[1][2] Use the diazonium salt immediately after it is formed. |
| Inefficient Sandmeyer Reaction | Low conversion of the diazonium salt to the final product. | Ensure you are using a high-quality, active Cu(I)Br catalyst. Old copper salts can oxidize to Cu(II), which is less effective.[2] Gentle heating (50-60°C) after the initial reaction can help drive it to completion. |
| Side Reactions (Phenol Formation) | Presence of phenolic impurities in the final product, identified by NMR or GC-MS. | This is caused by the reaction of the diazonium salt with water. Ensure low temperatures are maintained to minimize this pathway. |
Q: I am observing a significant amount of a dark, tarry side product. What is it and how can I prevent it?
A: The formation of dark, polymeric, or tar-like substances is often due to radical side reactions and the coupling of the diazonium salt with unreacted aniline to form azo compounds.[1][2]
-
Cause: This is typically triggered by allowing the temperature to rise above 5°C during diazotization, which accelerates the decomposition of the diazonium salt. It can also be caused by insufficient acidity.
-
Prevention:
-
Temperature Control: This is the most critical factor. Use an efficient ice-salt or acetone-dry ice bath and monitor the internal temperature closely.
-
Sufficient Acid: Use at least 2.5-3.0 equivalents of acid. The acid protonates the starting aniline, preventing it from acting as a nucleophile and coupling with the diazonium salt.[1]
-
Slow Addition: Add the sodium nitrite solution very slowly and below the surface of the reaction mixture if possible to ensure rapid mixing and heat dissipation.
-
Troubleshooting Logic Diagram
If you encounter a low yield, follow this diagnostic workflow to identify the root cause.
Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.
References
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.[Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.[Link]
-
A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. ResearchGate.[Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Sandmeyer reaction. Wikipedia.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure.[Link]
-
Sandmeyer Reaction. Organic Chemistry Portal.[Link]
-
Sandmeyer Reaction Mechanism. BYJU'S.[Link]
-
SYNTHESIS OF 2-CHLORO-4-FLUORANILINE. Organic Preparations and Procedures International.[Link]
- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions with 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support guide for 1-Bromo-2,4-dichloro-3-fluorobenzene. This highly functionalized aromatic compound is a versatile building block in pharmaceutical and materials science research. Its unique substitution pattern offers multiple reaction sites, but this complexity can also lead to undesired side reaction pathways. This guide is structured as a series of frequently encountered experimental issues, providing not just solutions, but a deep dive into the mechanistic reasoning behind them. Our goal is to empower you to anticipate, diagnose, and mitigate these challenges effectively.
Section 1: Organometallic Intermediate Formation (Grignard & Organolithium)
The conversion of the C-Br bond to a carbon-centered nucleophile is one of the most common and critical transformations for this substrate. However, the presence of other halogens and the inherent reactivity of organometallics can lead to significant side reactions.
FAQ 1.1: My Grignard formation results in low yield and a major high-molecular-weight byproduct. What is happening?
Plausible Cause: You are likely observing significant Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with a molecule of the starting aryl bromide.
Mechanistic Explanation: The Grignard reagent (R-MgX) is a potent nucleophile.[1] If the local concentration of the starting material, this compound, is high as the Grignard reagent is formed, the two can react in a coupling reaction. This is particularly prevalent if the reaction initiation is slow, leading to an accumulation of the aryl bromide before the reaction takes off. This side reaction produces a symmetrical biaryl compound, which accounts for the high-molecular-weight impurity observed. A similar side reaction can also occur during the preparation of the Grignard reagent itself, where the reaction is catalyzed by cuprous (CuI) ions.[2]
Caption: Desired Grignard formation vs. undesired Wurtz homocoupling.
Troubleshooting & Validation Protocol:
| Parameter | Standard Protocol | Optimized Protocol (to Minimize Coupling) | Rationale |
| Concentration | Typically 0.5 - 1.0 M | 0.1 - 0.2 M | Reduces the probability of intermolecular reactions. |
| Addition Method | All aryl bromide added at once | Slow, dropwise addition of Ar-Br to Mg turnings | Maintains a low concentration of the starting material, ensuring it reacts with Mg before it can couple with the formed Grignard reagent. |
| Initiation | Waiting for spontaneous reaction | Add a small crystal of iodine or a few drops of 1,2-dibromoethane | Activates the magnesium surface to ensure a prompt and sustained reaction, preventing the buildup of unreacted aryl bromide.[2] |
| Temperature | Room temperature or gentle heating | Maintain gentle reflux (e.g., ~35°C for THF) | Provides enough energy for the reaction without excessive temperatures that can promote side reactions. |
Validation: Successful mitigation will be confirmed by GC-MS analysis of a quenched aliquot. Look for a significant reduction of the biaryl peak (m/z ≈ 450-454, depending on isotope pattern) and a corresponding increase in the desired protonated product, 1,3-dichloro-2-fluorobenzene (m/z ≈ 164).
FAQ 1.2: When using n-BuLi for metal-halogen exchange, my subsequent reaction with an electrophile gives a mixture of regioisomers. Why?
Plausible Cause: You are experiencing a loss of regioselectivity in the metal-halogen exchange, likely due to exchange at one of the C-Cl positions in addition to the desired C-Br exchange.
Mechanistic Explanation: Metal-halogen exchange is a fundamental reaction for preparing organometallic compounds.[3] The rate of exchange typically follows the trend I > Br > Cl > F.[3] While n-butyllithium (n-BuLi) at low temperatures (-78 °C) is generally selective for the C-Br bond, this selectivity is not absolute. The presence of multiple electron-withdrawing halogens can influence the kinetic acidity of nearby protons and the stability of the resulting organolithium species. Using a more reactive reagent like tert-butyllithium (t-BuLi) or allowing the reaction temperature to rise can increase the rate of the slower C-Cl exchange, leading to a mixture of lithiated intermediates.[4]
Caption: Regioselectivity of metal-halogen exchange.
Troubleshooting & Validation Protocol:
-
Reagent & Temperature Control:
-
Step 1: Ensure your solvent (typically THF) is rigorously anhydrous.
-
Step 2: Cool the solution of this compound to -78 °C (dry ice/acetone bath). It is critical that the internal temperature is stable before proceeding.
-
Step 3: Use n-BuLi as the exchange reagent. Avoid sec-BuLi or t-BuLi unless specific reactivity is required.
-
Step 4: Add the n-BuLi solution dropwise, ensuring the internal temperature does not rise above -70 °C .
-
Step 5: Stir for the recommended time (typically 30-60 minutes) at -78 °C before adding the electrophile. Do not allow the mixture to warm up.
-
-
Alternative: Magnesium-Halogen Exchange:
-
For applications where the resulting nucleophile's basicity is a concern, consider using an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent can perform the Br/Mg exchange at more moderate temperatures (e.g., -15 °C to 0 °C) with excellent selectivity for the C-Br bond, minimizing side reactions.[5][6]
-
Validation: Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS. The presence of isomeric products will confirm the lack of regioselectivity. A successful protocol will yield a single major product corresponding to substitution at the C1 position.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry. However, side reactions can diminish yield and complicate purification.
FAQ 2.1: My Suzuki coupling reaction is plagued by homocoupling of the boronic acid partner and protodebromination of my starting material. How can I suppress these?
Plausible Cause: These are two common, competing side reactions in Suzuki-Miyaura couplings. Homocoupling is often caused by oxygen contamination or suboptimal catalyst conditions, while protodebromination points to a premature collapse of the catalytic cycle or the presence of protic impurities.
Mechanistic Explanation:
-
Homocoupling: The boronic acid can undergo oxidative self-coupling, especially in the presence of O₂ and a Pd(0) catalyst. The aryl halide can also homocouple, though this is often less prevalent.[7]
-
Protodebromination: This occurs when the organopalladium intermediate (Ar-Pd-Br) or the subsequent transmetalated species (Ar-Pd-Ar') is intercepted by a proton source (e.g., trace water in the solvent or base) before reductive elimination can occur. This cleaves the C-Pd bond and regenerates a Pd(0) species, resulting in the replacement of the bromine with a hydrogen atom.
Caption: Key pathways in Suzuki coupling: desired cycle vs. side reactions.
Troubleshooting & Validation Protocol:
-
Rigorous Degassing and Inert Atmosphere:
-
Step 1: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon is preferred over Nitrogen for Pd chemistry).
-
Step 2: Use anhydrous solvents. If using a solvent like dioxane or THF, ensure it is freshly distilled or from a sealed bottle.
-
Step 3: Degas the reaction mixture. The "freeze-pump-thaw" method (3 cycles) is most effective. Alternatively, sparging with argon for 20-30 minutes can suffice.
-
Step 4: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Optimizing Reaction Parameters:
-
Step 1 (Base): Use a high-purity base (e.g., K₂CO₃ or Cs₂CO₃) and consider drying it in a vacuum oven before use. Ensure the base is fully dissolved or well-suspended.
-
Step 2 (Stoichiometry): Use a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents). A large excess can sometimes favor homocoupling.
-
Step 3 (Catalyst/Ligand): Choose a robust ligand that promotes fast reductive elimination, such as SPhos or XPhos. Pre-forming the catalyst or using a pre-catalyst can sometimes give more consistent results.
-
Validation: Monitor the reaction by GC-MS. A successful optimization will show a decrease in the peaks corresponding to 1,3-dichloro-2-fluorobenzene (protodebromination byproduct) and the boronic acid dimer, with a concurrent increase in the desired cross-coupled product peak.
References
- Benchchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4.
- Vulcanchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4.
- Capot Chemical Co., Ltd. (n.d.). Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
- ChemicalBook. (n.d.). 1-BROMO-2,4-DICHLOROBENZENE synthesis.
- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- PrepChem.com. (n.d.). Synthesis of 1-bromo-2,4-dichlorobenzene.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- PPRTV Library. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9).
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
- University of California, Davis. (n.d.). Experiment 25 – The Grignard Reaction.
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- PubMed. (n.d.). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.
- PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
- Société Chimique de France. (1990). Synthesis of alkyl bromides via halogen exchange processes. L'actualité chimique.
- ResearchGate. (2025, October 16). (PDF) Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Request PDF. (2025, August 10). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support center for 1-Bromo-2,4-dichloro-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile polyhalogenated aromatic compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this reagent in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the storage and use of this compound, providing step-by-step protocols to identify and resolve these issues.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms: You are experiencing significantly lower than expected yields, or your reaction with this compound fails to proceed to completion, despite following a validated protocol.
Possible Cause: The primary suspect is the degradation of the this compound reagent, which can be caused by improper storage or handling.
Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the reagent has been stored in a cool, dry, and dark environment, away from strong oxidizing agents.[1] The ideal storage is in a tightly sealed container in a well-ventilated area.[1]
-
Visual Inspection: Carefully inspect the material. Pure this compound should be a clear, colorless liquid.[2][3] Any discoloration (e.g., yellowing or browning) may indicate degradation.
-
Purity Analysis: If you have access to analytical instrumentation, verify the purity of your starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided by the supplier.
-
Perform a Small-Scale Test Reaction: Use a fresh, unopened bottle of this compound, if available, and run a small-scale control reaction in parallel with your existing stock. This will help determine if the issue lies with the reagent or other reaction parameters.
-
Evaluate Other Reagents and Solvents: Ensure that all other reagents and solvents used in your reaction are of appropriate purity and are free of water and other contaminants, as these can interfere with reactions involving aryl halides.
graph TD {
A[Start: Inconsistent Yields] --> B{Check Storage Conditions};
B --> C{Stored Cool, Dry, Dark?};
C -- Yes --> D[Visually Inspect Reagent];
C -- No --> E[Quarantine Reagent & Obtain New Stock];
D --> F{Discoloration Observed?};
F -- Yes --> G[Assume Degradation, Obtain New Stock];
F -- No --> H[Perform Purity Analysis (GC/NMR)];
H --> I{Purity Confirmed?};
I -- Yes --> J[Troubleshoot Other Reaction Parameters];
I -- No --> K[Reagent Degraded, Obtain New Stock];
subgraph Legend
direction LR
Troubleshooting [Troubleshooting Step]
Decision [Decision Point]
Action [Corrective Action]
end
}
Troubleshooting workflow for inconsistent reaction outcomes.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The container should be tightly sealed to prevent moisture ingress and evaporation.[1] It is also crucial to store it separately from incompatible materials, particularly strong oxidizing agents.[3][4]
Q2: What type of container is recommended for storing this compound?
A2: Glass containers, such as amber glass bottles, are generally recommended for storing halogenated aromatic compounds to protect them from light. For larger quantities, corrosion-resistant containers should be used.[5] Ensure the container has a secure, tight-fitting cap, possibly with a PTFE liner, to prevent leakage and contamination.
Q3: What is the expected shelf life of this compound?
A3: While specific shelf-life data from manufacturers may vary, when stored under the recommended conditions, halogenated aromatic compounds are generally stable for extended periods. For research purposes, it is best practice to use the product within a year of opening. For long-term studies, it is advisable to re-analyze the purity of the material periodically.
Stability and Degradation
Q4: What are the signs of degradation for this compound?
A4: The most common sign of degradation is a change in appearance from a colorless liquid to a yellow or brown hue. The presence of a sharp, acidic odor may also indicate decomposition, potentially through hydrolysis, which could liberate hydrogen halides.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of polyhalogenated aromatic compounds, the primary degradation pathways to be aware of are:
-
Photodecomposition: Exposure to UV light can induce the cleavage of carbon-halogen bonds, leading to the formation of radical species and subsequent downstream products.[6]
-
Hydrolysis: Although aryl halides are generally resistant to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or under acidic or basic conditions, can lead to the substitution of a halogen atom with a hydroxyl group.[7]
-
Reaction with Strong Oxidizing Agents: These reagents can react with the aromatic ring, leading to oxidation and potential decomposition of the molecule.
Q6: Is this compound sensitive to air?
A6: While not acutely sensitive to air (oxygen), it is good laboratory practice to handle it in a well-ventilated area and to minimize its exposure to the atmosphere by keeping containers tightly sealed when not in use. This also prevents the introduction of moisture, which could lead to hydrolysis over time.
Safety and Compatibility
Q7: What are the primary safety concerns when handling this compound?
A7: this compound is classified as an irritant to the skin, eyes, and respiratory system.[8][9][10][11] It is essential to handle this chemical in a fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
Q8: What materials should be avoided when working with this compound?
A8: Avoid contact with strong oxidizing agents, strong bases, and some reactive metals. Halogenated hydrocarbons can also be incompatible with certain plastics and elastomers, causing them to swell or degrade.[5][12][13] It is advisable to consult a chemical resistance chart when selecting materials for tubing, seals, and reaction vessels.[12][13]
Summary of Storage and Stability Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, room temperature | Prevents acceleration of potential degradation reactions. |
| Environment | Dry and well-ventilated | Minimizes moisture for potential hydrolysis and ensures safe dispersal of vapors.[1] |
| Light Exposure | Store in the dark (e.g., amber bottle) | Protects against photodecomposition.[6] |
| Container | Tightly sealed glass or corrosion-resistant container | Prevents contamination, moisture ingress, and evaporation.[1][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent vigorous and potentially hazardous reactions.[3][4] |
References
-
Ascent Chemical. (n.d.). 1-Bromo-2,5-Dichloro-3-Fluorobenzene - Chlorinated Benzene Manufacturer in China. Retrieved from [Link]
-
MDPI. (n.d.). Multifunctional Benzene-Based Solid Additive for Synergistically Boosting Efficiency and Stability in Layer-by-Layer Organic Photovoltaics. Retrieved from [Link]
-
Professional Plastics. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
-
RTP Company. (n.d.). Chemical & Environmental Resistance for Thermoplastics. Retrieved from [Link]
-
ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2007, October 15). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]
-
WARCO. (n.d.). General Chemical Resistance Guide for Various Elastomers. Retrieved from [Link]
-
NIH. (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. Retrieved from [Link]
-
YouTube. (2021, November 7). Why do alkyl halides undergo alkaline hydrolysis more easily than aryl halides.? Retrieved from [Link]
-
Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. Retrieved from [Link]
-
PubMed. (n.d.). Chlorinated benzenes in the environment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 24). 18: Reactions of Aromatic Compounds. Retrieved from [Link]
-
NIH. (2015, August 4). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]
-
University of East Anglia. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]
Sources
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- 2. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. ossila.com [ossila.com]
- 9. microbe.com [microbe.com]
- 10. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. professionalplastics.com [professionalplastics.com]
- 13. curbellplastics.com [curbellplastics.com]
Technical Support Center: 1-Bromo-2,4-dichloro-3-fluorobenzene
Welcome to the technical support center for 1-Bromo-2,4-dichloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile chemical intermediate. Here, we address the critical aspect of moisture sensitivity, offering practical solutions to common challenges to ensure the success and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: While this compound is not overtly hygroscopic and does not readily decompose upon incidental contact with atmospheric moisture, its performance in many common synthetic applications is highly sensitive to the presence of water. For this reason, it is crucial to handle and store the compound under anhydrous conditions to ensure optimal reactivity and prevent unwanted side reactions. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[1][2]
Q2: What are the primary consequences of moisture contamination when using this compound?
A2: The primary consequences of moisture contamination are not the degradation of the starting material itself, but rather the failure of critical downstream reactions. The most significant issues arise in:
-
Organometallic Reactions: If you are preparing a Grignard reagent (e.g., by reacting with magnesium), any trace of water will protonate and quench the highly basic Grignard reagent as it forms, drastically reducing or completely inhibiting the formation of your desired organometallic intermediate.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura or Stille couplings, water can interfere with the catalytic cycle. It can affect the stability and activity of the palladium catalyst and the phosphine ligands, and can also lead to the hydrolysis of boronic acids or their esters in Suzuki reactions, leading to lower yields.[5][6][7]
Q3: How can I visually inspect my this compound for potential moisture contamination?
A3: this compound should be a clear, colorless liquid. While minor moisture contamination will not be visually apparent, significant contamination may lead to a slightly cloudy or hazy appearance, especially if the water is not fully dissolved. However, visual inspection is not a reliable method for detecting low but experimentally significant levels of moisture. Quantitative analysis is always recommended if moisture contamination is suspected.
Q4: What is the recommended procedure for drying this compound if I suspect it has been exposed to moisture?
A4: If you suspect moisture contamination, the compound can be dried using standard laboratory techniques. A common method is to stand the liquid over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), followed by filtration or decantation. For more stringent requirements, distillation from a non-hygroscopic drying agent like calcium hydride (CaH₂) can be performed, although this should be done with care and under an inert atmosphere. Always ensure the compatibility of the drying agent with the compound.
Troubleshooting Guides
Problem 1: Failure to Form a Grignard Reagent
Symptoms:
-
The reaction with magnesium turnings does not initiate (no bubbling or heat evolution).
-
Subsequent reactions with an electrophile show only the recovery of the starting this compound.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Moisture in the Solvent or on Glassware | Water will react with and consume the Grignard reagent as it is formed. | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves. |
| Moisture in the this compound | As with the solvent, water in the starting material will quench the Grignard reagent. | Dry the this compound over a suitable drying agent (e.g., anhydrous MgSO₄) and filter it directly into the reaction flask. |
| Passivated Magnesium Surface | The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. | Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to the reaction mixture to activate the magnesium surface. |
Problem 2: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Symptoms:
-
The reaction proceeds, but the yield of the desired biaryl product is significantly lower than expected.
-
Significant amounts of starting material are recovered, or side products are observed.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Moisture in the Reaction | Water can lead to the decomposition of the boronic acid coupling partner and can interfere with the palladium catalyst. | While some Suzuki reactions are tolerant to water, and some are even performed in aqueous media, the specific conditions are crucial.[5][6] If you are running an anhydrous reaction, ensure all reagents and solvents are dry. If using an aqueous system, ensure the pH and solvent ratios are correct as per the literature protocol. |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form boroxines, which may have different reactivity. | Use a high-quality boronic acid from a reputable supplier. If the quality is in doubt, it can be recrystallized. |
| Inactive Catalyst | The palladium catalyst may have been deactivated by exposure to air or other impurities. | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling under an inert atmosphere. |
Experimental Protocols
Protocol 1: Quantitative Determination of Moisture Content by Karl Fischer Titration
This protocol provides a method for accurately determining the water content in a sample of this compound. Karl Fischer titration is a highly sensitive and specific method for water determination.[2][8][9][10]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Karl Fischer titrant
-
Gastight syringe
-
This compound sample
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Solvent Addition: Add a known volume of anhydrous methanol or the appropriate Karl Fischer solvent to the titration vessel.
-
Pre-titration: Start the pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.
-
Sample Addition: Using a dry, gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted.
-
Calculation: The instrument will calculate the moisture content, typically in parts per million (ppm) or as a percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate.
Protocol 2: Preparation of Anhydrous Solvent for Moisture-Sensitive Reactions
This protocol describes the preparation of anhydrous tetrahydrofuran (THF), a common solvent for Grignard reactions.
Materials:
-
Solvent purification system (e.g., a still with a drying agent or a column-based system)
-
Sodium metal
-
Benzophenone
-
Tetrahydrofuran (reagent grade)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Initial Setup: In a fume hood, assemble a solvent still with a reflux condenser and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Pre-drying: Add the reagent-grade THF to the still. Add small pieces of sodium metal. The sodium will react with the bulk of the water present.
-
Indicator Addition: Once the initial vigorous reaction has subsided, add a small amount of benzophenone.
-
Reflux: Heat the THF to reflux. As the solvent becomes anhydrous, the benzophenone will react with the sodium to form a deep blue or purple ketyl radical. This color indicates that the solvent is dry.
-
Collection: Once the deep blue/purple color persists, the anhydrous THF can be distilled and collected directly into the reaction flask under an inert atmosphere.
-
Storage: If not for immediate use, the dried solvent should be stored in a tightly sealed flask over activated molecular sieves and under an inert atmosphere.
Visualizations
Troubleshooting Logic for a Failed Grignard Reaction
Caption: A flowchart for troubleshooting a failed Grignard reaction.
The Impact of Water on Grignard Reagent Formation
Caption: The detrimental effect of water on Grignard reagent formation.
References
-
SD Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Available at: [Link]
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Bluestar Imp & Exp Co., Ltd. 1-BROMO-2-CHLORO-3-FLUOROBENZENE Safety Data Sheet. Available at: [Link]
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Poulos, A., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education, 93(6), 1133-1136. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3739301, 1-Bromo-2-chloro-3-fluorobenzene. Retrieved December 14, 2023 from [Link].
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Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. Available at: [Link]
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Filo. (2025). Organic Reactions: Anti-Markovnikov Addition & Hydroboration-Oxidation. Available at: [Link]
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World Precision Instruments. Detection of organic compounds in water analysis. Available at: [Link]
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Bhattacharya, S., et al. (2005). Suzuki−Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Organic Letters, 7(15), 3171–3174. Available at: [Link]
-
AQA AS Level Chemistry. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism [Video]. YouTube. Available at: [Link]
-
North Carolina State University Libraries. 10. Chapter 10 – Organohalides Solutions to Problems. In Organic Chemistry. Available at: [Link]
-
G. A. Molander, et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9478-9486. Available at: [Link]
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Kemtrak. Water detection in solvents. Available at: [Link]
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Michigan State University Department of Chemistry. Main Group Organometallic Compounds. Available at: [Link]
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H. P. H. Arp, et al. (2014). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Environmental Science & Technology, 48(19), 11488-11496. Available at: [Link]
-
C. C. Cassol, et al. (2006). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 71(19), 7035-7041. Available at: [Link]
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University of Toronto. Hydrolysis. Available at: [Link]
-
Guided Wave. (2023). Water in Solvents. Available at: [Link]
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DiVA portal. (2020). Overcoming Moisture-Induced Degradation in Organic Solar Cells. Available at: [Link]
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Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]
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Royal Society of Chemistry. (2018). Light enhanced moisture degradation of perovskite solar cell material CH3NH3PbI3. Available at: [Link]
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North Carolina State University Libraries. 10.7 Organometallic Coupling Reactions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Wiley Online Library. (2011). Spectrophotometric Determination of Water Content in Alcohol Organic Solvents. Journal of the Chinese Chemical Society, 58(4), 523-528. Available at: [Link]
-
Organic Chemistry Explained. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. Available at: [Link]
-
S. G. Newman, et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1709-1718. Available at: [Link]
-
Daniels, L. B., et al. (1986). Hydrolysis of a naturally occurring beta-glucoside by a broad-specificity beta-glucosidase from liver. The Journal of Biological Chemistry, 261(20), 9224-9229. Available at: [Link]
-
ResearchGate. (2022). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. Available at: [Link]
-
ResearchGate. (2021). Moisture-induced degradation mechanism of perovskites Water adsorption... [Image]. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 1-Bromo-2,4-dichloro-3-fluorobenzene
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2,4-dichloro-3-fluorobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will explore the theoretical underpinnings of the spectrum, predict the expected chemical shifts and coupling patterns, and compare the utility of ¹H NMR with alternative analytical techniques for the structural elucidation of this polysubstituted aromatic compound. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for unambiguous structure determination.
The Imperative for Unambiguous Structural Elucidation
The precise arrangement of substituents on an aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity. For this compound, confirming the specific substitution pattern is critical. An incorrect structural assignment could lead to the synthesis of unintended isomers, resulting in significant loss of time and resources in a research and development setting. While several analytical techniques can provide structural information, ¹H NMR spectroscopy stands out for its ability to reveal detailed proton connectivity and environment, making it an indispensable tool for isomer differentiation.[3]
Decoding the ¹H NMR Spectrum: Theoretical Principles in Practice
The ¹H NMR spectrum of a substituted benzene derivative is governed by the chemical environment of each proton, which influences its resonance frequency (chemical shift), and its interaction with neighboring magnetic nuclei (spin-spin coupling).[4]
-
Chemical Shift (δ): The chemical shift of aromatic protons is highly sensitive to the electronic effects of the ring substituents. Benzene protons resonate at approximately 7.3 ppm.[4] Electron-withdrawing groups, such as halogens, generally deshield the aromatic protons, causing them to resonate at a higher frequency (downfield).[5][6] The magnitude of this effect depends on the halogen's electronegativity and its position relative to the proton (ortho, meta, or para).
-
Spin-Spin Coupling (J): Protons on adjacent carbons (ortho) exhibit strong coupling (³JHH), typically in the range of 7-10 Hz.[7] Coupling over four bonds (meta, ⁴JHH) is much smaller (2-3 Hz), and coupling over five bonds (para, ⁵JHH) is smaller still (0-1 Hz).[7] In fluorinated compounds, the ¹⁹F nucleus (spin I = ½) also couples with nearby protons. The magnitude of H-F coupling (JHF) is variable but provides crucial structural information.
For this compound, we anticipate signals from two distinct aromatic protons, H-5 and H-6.
-
H-5: Is positioned ortho to a chlorine atom (at C4) and meta to a bromine atom (at C1) and a fluorine atom (at C3).
-
H-6: Is positioned ortho to a bromine atom (at C1) and meta to a chlorine atom (at C2) and a fluorine atom (at C4).
The combined inductive effects of the halogens are expected to shift both proton signals significantly downfield from benzene.
Predicted ¹H NMR Spectral Analysis
Based on established principles, we can predict the appearance of the ¹H NMR spectrum for this compound.
-
H-6 Signal: This proton is ortho to the bromine atom. Bromine's deshielding effect in the ortho position is significant. We predict this proton will be the most downfield. It will be split into a doublet by the adjacent H-5 (³JHH ≈ 8-9 Hz). This doublet will be further split by the fluorine atom at C3. This is a five-bond coupling (⁵JHF, para-coupling), which is typically in the range of 4-8 Hz. Therefore, the signal for H-6 is expected to be a doublet of doublets .
-
H-5 Signal: This proton is ortho to the chlorine at C4. It will be split into a doublet by the adjacent H-6 (³JHH ≈ 8-9 Hz). This signal will also be split by the fluorine atom at C3. This is a three-bond coupling (³JHF, ortho-coupling), which is typically larger, around 8-10 Hz. The signal for H-5 is therefore also expected to be a doublet of doublets .
The diagram below illustrates the key spin-spin coupling interactions that determine the multiplicity of the proton signals.
Caption: Spin-spin coupling network in this compound.
Performance Comparison: ¹H NMR vs. Alternative Methods
While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques. Here, we compare its performance against other common analytical methods for this specific molecule.
| Analytical Technique | Information Provided | Advantages | Limitations for this Molecule |
| ¹H NMR Spectroscopy | Precise proton count, chemical environment, and connectivity (J-coupling). | Unambiguously determines the substitution pattern and confirms isomer purity. | Requires a relatively pure sample; cannot directly observe quaternary carbons. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Confirms the presence of six distinct carbons in the aromatic ring. DEPT experiments can distinguish CH from quaternary carbons. | Longer acquisition times; does not directly provide connectivity information between carbons without advanced experiments (e.g., INADEQUATE).[8] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (from isotopic pattern). | Confirms the molecular formula (C₆H₂BrCl₂F) via the characteristic isotopic signature of bromine and chlorine. | Cannot distinguish between isomers, as they have the same mass. |
| Infrared (IR) Spectroscopy | Presence of functional groups (aromatic C-H, C=C, C-Halogen bonds). | Quick and simple method to confirm the presence of an aromatic ring and halogen substituents. | Provides very limited information on the specific substitution pattern of the isomers.[9] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing and analyzing a sample of this compound. This procedure is designed to be self-validating by ensuring proper sample preparation and instrument calibration.
A. Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)[10]
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette
-
Vortex Mixer
B. Sample Preparation Workflow
Sources
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
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- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
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- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
A Comparative Guide to the ¹³C NMR Spectral Analysis of 1-Bromo-2,4-dichloro-3-fluorobenzene
For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated aromatic compounds is a critical step in synthesis and characterization. These scaffolds are integral to countless active pharmaceutical ingredients and agrochemicals, where the specific arrangement of substituents dictates efficacy and safety. Among the analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution map of the carbon framework, enabling unambiguous isomer differentiation.
This guide offers an in-depth analysis of the ¹³C NMR spectral features of 1-Bromo-2,4-dichloro-3-fluorobenzene. We will compare its expected spectral data with that of structural alternatives and provide the foundational principles and experimental protocols required for its confident identification.
The Diagnostic Power of ¹³C NMR for Halogenated Aromatics
The chemical environment of a carbon nucleus profoundly influences its resonance frequency, or chemical shift (δ), in a ¹³C NMR spectrum. Electronegative halogen atoms attached to a benzene ring withdraw electron density, altering the shielding of the ring carbons. This effect is not uniform; its magnitude depends on the specific halogen and its position, allowing for the differentiation of closely related isomers.[1][2] The number of unique signals in a proton-decoupled spectrum also directly corresponds to the number of non-equivalent carbon atoms, offering immediate insights into the molecule's symmetry.[3][4]
Comparative Analysis: Predicted ¹³C NMR Spectral Data
While experimental spectra for novel compounds are often generated in-house, publicly accessible databases may not always contain data for every specific multi-substituted isomer. In such cases, computational prediction, based on substituent chemical shift (SCS) increments and more advanced machine-learning models, serves as an invaluable tool for preliminary assignment.[5][6]
Below is a comparative table of predicted ¹³C NMR chemical shifts for this compound and two of its structural isomers. These predictions highlight the distinct spectral fingerprint expected for each compound.
| Carbon Position | This compound (Predicted δ, ppm) | 1-Bromo-2,5-dichloro-4-fluorobenzene (Predicted δ, ppm) | 2-Bromo-1,3-dichloro-4-fluorobenzene (Predicted δ, ppm) |
| C-1 | ~112 (C-Br) | ~118 (C-Br) | ~134 (C-Cl) |
| C-2 | ~136 (C-Cl) | ~132 (C-Cl) | ~115 (C-Br) |
| C-3 | ~157 (d, ¹JCF ≈ 250 Hz) (C-F) | ~129 (C-H) | ~135 (C-Cl) |
| C-4 | ~124 (C-Cl) | ~159 (d, ¹JCF ≈ 250 Hz) (C-F) | ~158 (d, ¹JCF ≈ 250 Hz) (C-F) |
| C-5 | ~130 (C-H) | ~134 (C-Cl) | ~118 (d, ²JCF ≈ 20 Hz) (C-H) |
| C-6 | ~118 (d, ²JCF ≈ 20 Hz) (C-H) | ~115 (C-H) | ~128 (C-H) |
| Note: These values are estimations. Actual experimental shifts may vary based on solvent and other conditions. The C-F coupling constant (J) is a key diagnostic feature. |
Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy
Obtaining a high-quality, interpretable spectrum requires a meticulous and standardized approach.
1. Sample Preparation:
- Accurately weigh 15-30 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the analyte and should not have signals that overlap with the expected signals of the compound.
- Filter the solution through a pipette packed with a small amount of glass wool into a clean, 5 mm NMR tube to remove any particulate matter.
2. Spectrometer Setup:
- The experiment is typically performed on a spectrometer with a field strength of at least 400 MHz for protons.
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer's field frequency to the deuterium signal of the solvent.
- Tune and match the probe to the ¹³C frequency to ensure maximum signal transmission.
- Allow the sample to reach thermal equilibrium (typically 5-10 minutes).
3. Data Acquisition:
- A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.
- Key Parameters:
- Spectral Width: ~250 ppm (0-250 ppm) to ensure all carbon signals are captured.
- Relaxation Delay (d1): 2.0 seconds. This delay allows for magnetized nuclei to relax back to equilibrium between pulses.
- Acquisition Time (aq): ~1.0-1.5 seconds.
- Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.
- Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
- Apply a baseline correction to obtain a flat spectral baseline.
- Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
- Identify and list all peak chemical shifts.
Workflow for Spectral Analysis and Structural Verification
Caption: A streamlined workflow from sample preparation to final structural confirmation.
Interpreting the Spectrum: Decoding Substituent Effects
The predicted chemical shifts for this compound can be rationalized by the distinct electronic effects of each halogen.
-
Fluorine: As the most electronegative halogen, fluorine exerts a powerful deshielding (electron-withdrawing) effect on the carbon it is directly attached to (C-3). This causes the C-3 signal to appear significantly downfield (δ > 155 ppm). Critically, this carbon signal will be split into a large doublet due to coupling with the spin-½ ¹⁹F nucleus (¹JCF ≈ 250 Hz). Carbons two bonds away (C-2, C-4) and three bonds away (C-5) will show smaller couplings, providing definitive evidence for the fluorine's position.[7]
-
Chlorine: The two chlorine atoms at C-2 and C-4 also deshield their respective carbons, causing them to resonate at downfield positions, typically in the 120-140 ppm range.
-
Bromine: While bromine is electronegative, its influence is also subject to the "heavy atom effect," which can increase the shielding of the directly bonded carbon (C-1). This often results in the C-Br signal appearing at a more upfield (lower ppm) position than what electronegativity alone would suggest.[1]
By analyzing the number of signals, their chemical shifts, and particularly the characteristic C-F coupling patterns, one can confidently differentiate this compound from its isomers. For example, an isomer with fluorine at a different position would show a completely different set of C-F coupling patterns and downfield-shifted carbons.
Conclusion
¹³C NMR spectroscopy is an essential and definitive tool for the structural verification of complex halogenated molecules. While direct experimental data may not always be available in public repositories, a robust analytical strategy combining meticulous experimental technique, comparison with computationally predicted spectra, and a firm understanding of fundamental substituent effects provides a reliable pathway to unambiguous structural assignment. This integrated approach is fundamental to ensuring the chemical integrity of novel compounds in research and development.
References
-
Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: National Institutes of Health (NIH), PMC URL: [Link]
-
Title: The halogen effect on the 13C NMR chemical shift in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
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Title: NMR chemical shift prediction of benzenes Source: Stenutz, R. URL: [Link]
-
Title: Proton coupled 13C nmr is useful for assigning chemical shifts in substituted benzenes Source: Morressier URL: [Link]
-
Title: Organic Chemistry Class Notes - Characteristics of 13C NMR Spectroscopy Source: Fiveable URL: [Link]
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Title: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]
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Title: B18OA1 13C NMR Spectroscopy Source: University of Glasgow URL: [Link]
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Title: The halogen effect on the 13 C NMR chemical shift in substituted benzenes Source: ResearchGate URL: [Link]
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- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrum of 1-Bromo-2,4-dichloro-3-fluorobenzene
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns. This guide offers an in-depth analysis of the expected mass spectrum of 1-Bromo-2,4-dichloro-3-fluorobenzene, a polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a theoretical fragmentation pattern based on established principles of mass spectrometry. This theoretical analysis will be juxtaposed with experimental data from structurally analogous halogenated benzenes to provide a robust comparative framework.
Principles of Electron Ionization Mass Spectrometry (EI-MS) of Halogenated Aromatic Compounds
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For halogenated aromatic compounds, several key principles govern their fragmentation behavior:
-
Molecular Ion Stability: The aromatic ring lends considerable stability to the molecular ion, often resulting in an abundant M⁺˙ peak.[1][2]
-
Isotopic Patterns: The presence of chlorine and bromine, with their characteristic natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), results in distinctive isotopic patterns for the molecular ion and any fragments containing these halogens.[3][4][5] This is a powerful diagnostic tool for identifying the number of chlorine and bromine atoms in an ion.
-
Fragmentation Pathways: Fragmentation is driven by the stability of the resulting carbocations and neutral radicals. Common fragmentation pathways for halogenated benzenes include:
-
Halogen Loss: Cleavage of the carbon-halogen bond to lose a halogen radical (X˙). The ease of cleavage generally follows the trend I > Br > Cl > F, which is inversely related to bond strength.
-
Loss of Small Molecules: Expulsion of neutral molecules such as HX (hydrogen halide) or X₂.
-
Ring Fragmentation: Less common for stable aromatic rings but can occur under high energy conditions.
-
Theoretical Mass Spectrum of this compound
The structure of this compound is presented below:
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
-
Loss of Br˙ (m/z 163, 165, 167): This is anticipated to be a major fragmentation, resulting in the dichlorofluorophenyl cation. The isotopic pattern will be characteristic of two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio).
-
Loss of Cl˙ (m/z 207, 209, 211): Loss of a chlorine radical would yield a bromochlorofluorophenyl cation. This fragment will exhibit an isotopic pattern indicative of one bromine and one chlorine atom.
-
Subsequent Fragmentations: Further fragmentation could involve the loss of the remaining halogens or other small molecules, but these are expected to be of lower intensity.
Comparative Analysis with Structurally Similar Compounds
To validate our theoretical predictions, we will compare them with the experimental mass spectra of related compounds available in the NIST Mass Spectrometry Data Center. [6]
Comparison with 1-Bromo-2,4-dichlorobenzene
-
Molecular Formula: C₆H₃BrCl₂
-
Molecular Weight: 226 g/mol (for ⁷⁹Br, ²x³⁵Cl)
-
NIST WebBook Data: The mass spectrum of 1-bromo-2,4-dichlorobenzene shows a prominent molecular ion cluster. [6]The base peak is the molecular ion, highlighting its stability. Significant fragments are observed corresponding to the loss of Br and Cl.
| Compound | Molecular Ion (m/z) | [M-Br]⁺ (m/z) | [M-Cl]⁺ (m/z) |
| 1-Bromo-2,4-dichlorobenzene | 226, 228, 230, 232 | 147, 149, 151 | 191, 193, 195 |
| This compound (Predicted) | 242, 244, 246, 248 | 163, 165, 167 | 207, 209, 211 |
The fragmentation pattern of 1-bromo-2,4-dichlorobenzene supports our prediction that the initial loss of a bromine atom is a favorable pathway. The presence of the fluorine atom in our target molecule is expected to influence the relative abundance of the fragments due to its effect on the cation stability, but the overall fragmentation logic should be similar.
Comparison with Dichlorofluorobenzenes
Experimental data for dichlorofluorobenzenes, such as 1,3-dichloro-2-fluorobenzene and 2,5-dichlorofluorobenzene, also provide valuable comparative insights. [7][8]
-
1,3-Dichloro-2-fluorobenzene (C₆H₃Cl₂F): Molecular Weight 164 g/mol . Its mass spectrum would be analogous to the [M-Br]⁺ fragment of our target molecule. We would expect a strong molecular ion at m/z 164 (with its corresponding isotopic peaks at 166 and 168) and subsequent loss of Cl.
-
2,5-Dichlorofluorobenzene (C₆H₃Cl₂F): Similar to its isomer, it will display a characteristic M, M+2, M+4 pattern for the molecular ion.
The fragmentation of these compounds confirms the stability of the dichlorofluorophenyl cation, which is a key proposed fragment for this compound.
Comparison with Bromochlorobenzenes
Compounds like 1-bromo-2-chlorobenzene, 1-bromo-3-chlorobenzene, and 1-bromo-4-chlorobenzene offer a comparison for the loss of a chlorine atom from our target molecule. [9][10][11][12]
-
1-Bromo-4-chlorobenzene (C₆H₄BrCl): Molecular Weight 190 g/mol . The mass spectrum shows a strong molecular ion cluster at m/z 190, 192, and 194. [11][12]A significant fragment is observed at m/z 111, corresponding to the loss of bromine ([M-Br]⁺). [11]Another notable fragment is at m/z 75, likely from the loss of both halogens. [11] This comparison reinforces the expectation of halogen loss as a primary fragmentation pathway. The relative intensities of the [M-Br]⁺ and [M-Cl]⁺ peaks in this compound will be influenced by the electronic effects of the other substituents.
Experimental Protocol for Mass Spectrometry Analysis
To acquire an experimental mass spectrum of this compound, the following protocol would be employed:
-
Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the acquired spectrum to identify the molecular ion cluster and major fragment ions. Compare the experimental data with the theoretical predictions and the spectra of analogous compounds.
Caption: General workflow for GC-MS analysis.
Conclusion
References
-
PubChem. 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]
-
NIST. 1-Bromo-2,4-dichlorobenzene. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
NIST. Benzene, 1-bromo-3-fluoro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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LibreTexts. Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
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PubChem. 2,5-Dichlorofluorobenzene. National Center for Biotechnology Information. [Link]
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YouTube. Bromo pattern in Mass Spectrometry. [Link]
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PubChem. 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information. [Link]
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LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
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NIST. 1,3-Dichloro-2-fluorobenzene. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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LibreTexts. Mass Spectra of THMs and Fluorobenzene. Chemistry LibreTexts. [Link]
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SlideShare. Mass chart Fragmentation. [Link]
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Doc Brown's Chemistry. Mass spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]
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Doc Brown's Chemistry. Mass spectrum of benzene. Doc Brown's Chemistry. [Link]
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MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
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Wikipedia. Bromochlorobenzene. [Link]
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PubChem. p-Bromochlorobenzene. National Center for Biotechnology Information. [Link]
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NIST. Benzene, 1-bromo-4-chloro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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"1-Bromo-2,4-dichloro-3-fluorobenzene" vs other halobenzenes reactivity
Starting Research Phase
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A Senior Application Scientist's Comparative Guide to 1-Bromo-2,4-dichloro-3-fluorobenzene and Its Positional Isomers
Introduction: The Strategic Role of Halogenated Benzene Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, halogenated benzene derivatives are indispensable building blocks. The specific placement of different halogen atoms on an aromatic ring offers a powerful tool to modulate a molecule's physicochemical properties and reactivity. Halogens like fluorine are often incorporated to enhance metabolic stability or binding affinity, while chlorine and bromine provide distinct reactive handles for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3]
This guide provides an in-depth comparison of 1-bromo-2,4-dichloro-3-fluorobenzene and its positional isomers. As researchers and drug development professionals, understanding the nuanced differences imparted by the specific arrangement of these halogens is critical for rational molecular design and efficient synthesis planning. We will explore how the isomeric substitution pattern dictates everything from fundamental physical properties to regioselective reactivity in key synthetic transformations.
Isomer Overview: Defining the Chemical Landscape
The molecular formula C₆H₂BrCl₂F gives rise to several positional isomers. The location of each halogen—bromine, chlorine, and fluorine—creates a unique electronic and steric environment on the benzene ring. This guide will focus on a comparative analysis of commercially available or synthetically accessible isomers, with this compound as our primary reference, and comparing it with isomers such as 1-bromo-2,5-dichloro-3-fluorobenzene.
Comparative Physicochemical Properties
| Property | This compound | 1-Bromo-2,5-dichloro-3-fluorobenzene | 1-Bromo-2-chloro-4-fluorobenzene |
| CAS Number | Not readily available | 202865-57-4[4] | 110407-59-5[5] |
| Molecular Formula | C₆H₂BrCl₂F | C₆H₂BrCl₂F[4] | C₆H₃BrClF[5] |
| Molecular Weight | 243.89 g/mol | 243.89 g/mol [4] | 209.44 g/mol [5] |
| Physical State | Liquid (Predicted) | Clear, colorless liquid[4] | Liquid |
| Boiling Point | Not readily available | 232°C[4] | 193-195°C[5] |
| Density | Not readily available | 1.823 g/cm³[4] | Not readily available |
| Flash Point | Not readily available | 94°C[4] | Not readily available |
Note: Data for the title compound, this compound, is sparse in public literature, highlighting its status as a more specialized reagent. Properties are often predicted or inferred from structurally similar compounds.
The high boiling points and densities are characteristic of polyhalogenated aromatic compounds, resulting from strong intermolecular van der Waals forces due to the heavy halogen atoms.[4]
Synthesis and Regioselectivity: The Art of Controlled Halogenation
The synthesis of specific polysubstituted halobenzenes is a challenge in regiocontrol. The choice of starting material and reaction sequence is paramount to achieving the desired isomer. Common strategies involve electrophilic halogenation or nucleophilic substitution (e.g., Sandmeyer reaction) on pre-substituted anilines.
Conceptual Synthetic Workflow: The Sandmeyer Reaction
A prevalent method for introducing bromine or chlorine at a specific position is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach offers excellent regiocontrol based on the substitution pattern of the starting aniline.
Caption: General workflow for synthesizing a bromo-substituted isomer via the Sandmeyer reaction.
Experimental Protocol: Synthesis of a Dichlorobromofluorobenzene Isomer via Sandmeyer Reaction
This protocol is a representative example based on established procedures for similar transformations, such as the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene.[6]
Objective: To synthesize a specific isomer of dichlorobromofluorobenzene from its corresponding aniline precursor.
Materials:
-
3,5-dichloro-4-fluoroaniline (1 equivalent)
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite (NaNO₂) (1.1 equivalents)
-
Cuprous Bromide (CuBr) (1.1 equivalents)
-
Hydrobromic Acid (HBr, 48%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice
Procedure:
-
Ammonium Salt Formation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,5-dichloro-4-fluoroaniline in concentrated sulfuric acid under cooling in an ice bath.
-
Diazotization: Prepare an aqueous solution of sodium nitrite. Cool the aniline/acid mixture to 0-5°C. Slowly add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes after addition is complete to form the diazonium salt intermediate.
-
Sandmeyer Reaction: In a separate reactor, dissolve cuprous bromide in 48% hydrobromic acid and heat the solution to approximately 100-120°C.[6]
-
Addition: Add the cold diazonium salt solution dropwise to the hot CuBr/HBr solution. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain a steady reaction.
-
Work-up: After the addition is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the final 5-bromo-1,3-dichloro-2-fluorobenzene.
Causality: The success of this synthesis hinges on the stability of the diazonium salt at low temperatures and the catalytic activity of CuBr to facilitate the replacement of the diazonium group with a bromide atom. The regiochemistry is locked in by the structure of the starting aniline.
Spectroscopic and Chromatographic Differentiation
Distinguishing between positional isomers is a critical analytical challenge. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
-
¹H NMR: The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the surrounding halogen substituents. Each isomer will display a unique fingerprint in the aromatic region of the spectrum. For a C₆H₂BrCl₂F isomer, two distinct proton signals are expected, with their multiplicity (e.g., doublet, doublet of doublets) and coupling constants determined by their position relative to each other and the fluorine atom.
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. The chemical shift of the fluorine signal is highly dependent on its electronic environment, providing a clear way to distinguish between isomers where the fluorine atom has different neighboring groups.
-
GC-MS: Isomers will often have slightly different boiling points and polarities, leading to different retention times on a gas chromatograph.[7] The mass spectrum, while showing the same molecular ion peak, may exhibit subtle differences in fragmentation patterns that can aid in identification.
Caption: A typical analytical workflow to separate and identify positional isomers.
Reactivity and Synthetic Applications: A Tale of Three Halogens
The true value of these isomers lies in their differential reactivity, which allows for selective functionalization. The reactivity of the C-X (Carbon-Halogen) bond in common cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl >> C-F.[8] This provides an orthogonal handle for synthetic chemists.
Caption: Hierarchy of C-X bond reactivity in typical Pd-catalyzed cross-coupling reactions.
For an isomer like This compound :
-
The C-Br Bond: This is the most labile bond and will be the primary site for reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkyl, or amino groups at position 1.
-
The C-Cl Bonds: The chlorine atoms are significantly less reactive than bromine. However, under more forcing conditions or with specialized catalyst systems, they can also be functionalized. Their presence deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SₙAr), especially when positioned ortho/para to a strong electron-withdrawing group.[9][10]
-
The C-F Bond: The C-F bond is extremely strong and generally unreactive in cross-coupling chemistry, making it a stable substituent that can be carried through multiple synthetic steps to modulate the final product's electronic properties.[11]
This differential reactivity is a cornerstone of their utility. A researcher can selectively perform a Suzuki coupling at the C-Br bond, leaving the C-Cl and C-F bonds intact for later-stage modifications or as permanent structural features. For example, 1-bromo-2-chloro-4-fluorobenzene is used as a key building block for synthesizing brilanestrant, a drug for treating breast cancer, and for preparing catalysts for peptide synthesis.[5]
Conclusion
The strategic choice of a this compound isomer is a critical decision in the design of a synthetic route. While structurally similar, each isomer presents a unique combination of physical properties and, more importantly, a distinct reactivity profile. The primary C-Br bond serves as the principal reactive site for building molecular complexity via cross-coupling, while the more robust C-Cl and C-F bonds act as stable modulators of the molecule's steric and electronic properties. A thorough understanding of these differences, confirmed by rigorous spectroscopic analysis, empowers chemists to select the optimal building block, streamlining the path to novel therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 5. ossila.com [ossila.com]
- 6. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 7. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 8. Chlorobenzene | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]
- 9. quora.com [quora.com]
- 10. savemyexams.com [savemyexams.com]
- 11. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Comparative Guide to the Synthesis and Characterization of 1-Bromo-2,4-dichloro-3-fluorobenzene Derivatives
Introduction: Unlocking the Potential of a Polysubstituted Scaffold
In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and the differential reactivity of their halogen substituents provide a versatile platform for constructing complex molecular architectures.[1][2] The compound 1-Bromo-2,4-dichloro-3-fluorobenzene represents a particularly intriguing, albeit specialized, starting material. Its distinct arrangement of bromine, chlorine, and fluorine atoms offers multiple, regioselective handles for chemical modification, making it a valuable scaffold for generating diverse libraries of novel compounds in drug discovery programs.[3]
The strategic placement of electron-withdrawing groups (Cl, F) and a synthetically versatile bromine atom allows for a predictable and sequential functionalization.[4] This guide provides a comparative analysis of key synthetic methodologies for derivatizing this scaffold and outlines the essential characterization techniques required to validate the resulting products. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors.
Part 1: The Synthetic Landscape — A Comparative Analysis of Derivatization Strategies
The primary advantage of the this compound scaffold lies in the differential reactivity of its halogen substituents. This allows for selective functionalization, primarily exploiting the carbon-bromine bond, which is most susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.[5][6]
Core Principle: Orthogonal Reactivity
The reactivity of the C-X bond towards typical palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-OTf > C-Cl . The C-F bond is generally unreactive under these conditions. This inherent orthogonality is the cornerstone of our synthetic design.
Caption: Reactivity of C-X bonds in cross-coupling.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, making it a primary choice for introducing aryl, heteroaryl, or alkyl groups at the C1 position.[7][8] The reaction couples an organoboron species with an organic halide.[9]
Experimental Rationale: The selection of a palladium catalyst and ligand system is critical. For aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands are often required.[10] However, given the high reactivity of the C-Br bond, a standard catalyst system is typically sufficient, ensuring high selectivity for substitution at the bromine-bearing carbon.
Detailed Protocol: Synthesis of a Biaryl Derivative
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data (Predicted Performance):
| Boronic Acid Partner | Catalyst System | Base | Expected Yield (%) | Key Considerations |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95% | Standard, reliable coupling. |
| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 80-90% | Potential for polymerization; use milder conditions if necessary.[7] |
| 3-Pyridylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 75-85% | Heterocyclic boronic acids can be challenging; ligand choice is key. |
C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[11][12] This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine.[10]
Experimental Rationale: This reaction is highly sensitive to the choice of ligand and base.[13] Bulky, electron-rich phosphine ligands are necessary to facilitate the reductive elimination step, which forms the C-N bond.[14] Strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine, making it a more active nucleophile.[10]
Detailed Protocol: Synthesis of a Secondary Arylamine
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equiv) in anhydrous toluene via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography.
Comparative Data (Predicted Performance):
| Amine Partner | Ligand | Base | Expected Yield (%) | Key Considerations |
| Aniline | XPhos | NaOt-Bu | 80-90% | A standard coupling with aromatic amines. |
| Morpholine | RuPhos | LHMDS | 85-95% | Cyclic secondary amines are generally excellent coupling partners. |
| Benzylamine | BrettPhos | K₂CO₃ | 70-80% | Primary aliphatic amines can undergo side reactions; careful optimization may be needed. |
Further Functionalization via Lithiation-Borylation
To create a synthetic handle for subsequent Suzuki couplings, the bromine can be converted into a boronic ester via a lithiation-borylation sequence.[15] This two-step, one-pot process involves a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester.
Experimental Rationale: This reaction must be performed at very low temperatures (typically -78 °C) to prevent unwanted side reactions of the highly reactive aryllithium intermediate.[16] The choice of the borate ester (e.g., triisopropyl borate or pinacolborane) determines the final boronic acid or ester product.[17]
Detailed Protocol: Synthesis of a Boronic Ester
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
Add triisopropyl borate (1.5 equiv) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Perform an acidic workup (e.g., with 1M HCl) to hydrolyze the borate ester to the boronic acid, or a neutral workup if the boronic ester is the desired product.
-
Extract with an organic solvent, dry, and concentrate. The resulting boronic acid/ester can often be used in the next step without extensive purification.
Part 2: A Guide to Characterization — Validating the Products
Unambiguous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is required.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the substitution pattern on the aromatic ring. The remaining aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: Provides information on the carbon skeleton. The carbons directly attached to halogens will show distinct chemical shifts.
-
¹⁹F NMR: A singlet will be observed, confirming the presence of the fluorine atom. Its chemical shift will be influenced by the new substituent at the C1 position.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The isotopic pattern is also highly informative due to the presence of bromine and chlorine. For the starting material and its derivatives, a characteristic cluster of peaks will be observed due to the different isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).
Predicted Spectroscopic Data for a Model Derivative (1-Phenyl-2,4-dichloro-3-fluorobenzene):
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-7.8 ppm). | Complex coupling between the phenyl protons and the single proton on the original ring. |
| ¹³C NMR | ~10-12 distinct signals in the aromatic region (δ 110-160 ppm). | Signals for all aromatic carbons. C-F and C-Cl bonds will induce large chemical shifts and C-F coupling. |
| ¹⁹F NMR | A singlet around δ -110 to -130 ppm. | The chemical environment of the fluorine atom. |
| HRMS | M, M+2, M+4, M+6 peaks. | Characteristic isotopic pattern for a molecule containing two chlorine atoms. |
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress and assessing the purity of volatile, thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of less volatile final products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point for method development.
Conclusion
The this compound scaffold offers a synthetically powerful platform for generating novel chemical entities. By leveraging the orthogonal reactivity of its halogen substituents, researchers can selectively perform a variety of high-yielding transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and lithiation-borylation reactions. This guide provides a comparative framework and detailed protocols to facilitate these synthetic efforts. Rigorous characterization using a suite of analytical techniques is paramount to ensuring the structural integrity and purity of the resulting derivatives, paving the way for their application in drug discovery and materials science.
References
- Vertex AI Search. Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3-chloro-2,4-difluorobenzene.
- Vertex AI Search. Unlock Advanced Synthesis: The Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Modern Chemical Processes.
- Vertex AI Search. 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4 - Vulcanchem.
- Vertex AI Search. The Essential Role of 1-Bromo-3-Chloro-2,4-Difluorobenzene in Pharmaceutical Synthesis.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
University of Bristol. Lithiation-Borylation in Synthesis. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]
-
PubMed. Lithiation-borylation methodology and its application in synthesis. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Aggarwal Group. Standard Lithiation–Borylation A user's guide. Available from: [Link]
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SciSpace. Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Available from: [Link]
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MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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Semantic Scholar. Comparative mobility of halogens in reactions of dihalobenzenes with potassium amide in ammonia. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-2,3-dichlorobenzene as a Pharmaceutical Intermediate. Available from: [Link]
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Royal Society of Chemistry. Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Available from: [Link]
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A Comparative Guide to Purity Assessment of 1-Bromo-2,4-dichloro-3-fluorobenzene by High-Performance Liquid Chromatography
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-Bromo-2,4-dichloro-3-fluorobenzene. The content is structured to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for professionals in pharmaceutical and chemical research.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and agrochemicals. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potentially introduce toxic byproducts. Therefore, a robust and reliable analytical method for purity determination is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] This guide will delve into the specifics of employing reverse-phase HPLC (RP-HPLC) for the purity assessment of this compound, while also providing a comparative analysis with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Section 1: Primary Method - Purity Assessment by Reverse-Phase HPLC
The hydrophobicity of this compound makes it an ideal candidate for analysis by RP-HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[2] The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse for RP-HPLC due to its excellent retention of nonpolar compounds.[2] The octadecylsilyl groups bonded to the silica support provide a highly hydrophobic surface, ensuring adequate retention and separation of halogenated benzenes from potential impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve the desired retention time and resolution. A gradient elution, where the proportion of acetonitrile is increased over time, is often employed to ensure the elution of both less retained and more retained impurities within a reasonable timeframe.
-
Detector Selection: A UV detector is typically used for the analysis of aromatic compounds, as the benzene ring exhibits strong absorbance in the UV region (around 254 nm).[1] This provides high sensitivity for the main component and any aromatic impurities.
Self-Validating Experimental Protocol
The following protocol is designed to be self-validating by incorporating system suitability tests, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Step-by-Step Methodology:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak asymmetry, and theoretical plates, which must meet predefined acceptance criteria.[5]
-
Standard Preparation: Accurately weigh a reference standard of this compound of known purity and dissolve it in acetonitrile to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
-
Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[6]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 2: Comparative Analysis with Alternative Methodologies
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds.[7] For halogenated hydrocarbons, an electron capture detector (ECD) can provide excellent sensitivity.[7]
Methodology Snapshot:
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
-
Sample Introduction: Typically involves direct injection of a dilute solution or headspace analysis.[8]
-
Detection: Flame Ionization Detector (FID) for general organic compounds or an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[9][10] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[10]
Methodology Snapshot:
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]
-
Sample Preparation: A known mass of the sample and a certified internal standard are dissolved in a deuterated solvent.
-
Data Acquisition: ¹H NMR spectra are acquired under specific conditions that ensure accurate integration.
-
Calculation: Purity is calculated based on the integral ratios, the number of protons for each signal, and the known purity and mass of the internal standard.[11]
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound, with illustrative data.
| Parameter | HPLC-UV | GC-FID | qNMR (¹H) |
| Principle | Liquid-Solid Partitioning | Gas-Liquid/Solid Partitioning | Nuclear Spin Resonance |
| Typical Purity Result | 99.85% | 99.82% | 99.91% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Selectivity | High for non-volatile impurities | High for volatile impurities | High for structurally different impurities |
| Throughput | Moderate | High | Low |
| Key Advantage | Versatility for a wide range of compounds | Excellent for volatile compounds | Absolute quantification without a specific reference standard |
| Key Disadvantage | Requires a reference standard for identity confirmation | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods |
Logical Comparison of Analytical Techniques
Caption: Comparative logic for selecting an analytical method for purity assessment.
Section 3: Conclusion and Recommendations
For routine quality control of this compound, RP-HPLC with UV detection stands out as the most balanced method. It offers a combination of high resolution, good sensitivity, and adaptability for a wide range of potential impurities, both more and less polar than the main compound. The method is robust and aligns well with the requirements of pharmaceutical quality systems and regulatory guidelines such as those from the ICH.[3][4]
Gas Chromatography serves as an excellent complementary technique, especially for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.
Quantitative NMR , while less sensitive, is an invaluable tool for the certification of reference standards due to its ability to provide absolute purity values without the need for a specific standard of the analyte.[12][13] It can be used to qualify the primary reference material that is then used for routine HPLC analysis.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For comprehensive characterization and in-depth impurity profiling, a combination of these techniques may be necessary to provide a complete picture of the sample's purity.
References
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
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University of Edinburgh. Quantitative NMR Spectroscopy. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Available from: [Link]
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Semantic Scholar. Quantitative 1H NMR spectroscopy. Available from: [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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Agilent. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Available from: [Link]
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SIELC Technologies. 1-Bromo-2,4-dichlorobenzene. Available from: [Link]
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European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available from: [Link]
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ResearchGate. How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Available from: [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
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AKJournals. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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NIH National Center for Biotechnology Information. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available from: [Link]
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YouTube. How To Calculate Percent Purity From Gas Chromatography?. Available from: [Link]
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MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]
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Royal Society of Chemistry. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Available from: [Link]
-
PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene. Available from: [Link]
-
PubChem. 1-Bromo-2-chloro-3-fluorobenzene. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Polychlorinated Fluorobenzenes
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of polychlorinated fluorobenzenes is paramount for the strategic design of synthetic pathways. These aromatic compounds, substituted with a combination of fluorine and chlorine atoms, are versatile building blocks. Their utility stems from the distinct electronic properties conferred by the halogen substituents, which govern their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of polychlorinated fluorobenzene isomers, supported by mechanistic principles and a detailed experimental protocol for empirical validation.
The Bedrock of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of polychlorinated fluorobenzenes is predominantly dictated by the nucleophilic aromatic substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction proceeds on an aromatic ring. This process is generally a two-step addition-elimination sequence.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring. This attack occurs at the carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group and Restoration of Aromaticity : In the second step, the leaving group departs, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a critical factor in determining the overall reaction rate.
The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack.[1] These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects. Both fluorine and chlorine are electron-withdrawing via the inductive effect due to their high electronegativity.
A key and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of halogens. The generally observed trend for reactivity is F > Cl > Br > I.[2] This is in direct contrast to SN1 and SN2 reactions where iodide is the best leaving group. The reason for this reversal lies in the rate-determining step of the SNAr reaction, which is the initial nucleophilic attack and formation of the Meisenheimer complex. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization of the rate-determining transition state accelerates the reaction, making fluoride the best leaving group in this context.
A Comparative Analysis of Isomer Reactivity
The number and, more importantly, the position of chlorine atoms on the fluorobenzene ring have a profound impact on the reactivity of the C-F bond in SNAr reactions. The chlorine atoms act as additional electron-withdrawing groups, further activating the ring. However, their positioning relative to the fluorine atom determines the extent of this activation.
The greatest activation is observed when the chlorine atoms are positioned ortho and/or para to the fluorine atom. In these positions, their electron-withdrawing inductive and resonance effects can effectively stabilize the negative charge of the Meisenheimer intermediate, which is delocalized onto the ortho and para positions relative to the point of nucleophilic attack. Conversely, a chlorine atom in the meta position has a less pronounced activating effect as it can only exert its inductive effect and cannot participate in resonance stabilization of the intermediate.
To illustrate these principles, the following table provides a predicted qualitative ranking of the relative reactivity of various dichlorofluorobenzene isomers in a typical SNAr reaction with a nucleophile such as sodium methoxide.
| Compound | Predicted Relative Reactivity | Rationale for Predicted Reactivity |
| 2,4-Dichlorofluorobenzene | Very High | Chlorine atoms at both the ortho and para positions provide strong activation and stabilization of the Meisenheimer intermediate. |
| 2,6-Dichlorofluorobenzene | High | Two ortho chlorine atoms provide significant inductive withdrawal, activating the ring for nucleophilic attack. |
| 3,4-Dichlorofluorobenzene | Moderate-High | One ortho and one meta chlorine atom. The ortho chlorine provides good activation. |
| 2,5-Dichlorofluorobenzene | Moderate | One ortho and one meta chlorine atom. The ortho chlorine provides good activation. |
| 3,5-Dichlorofluorobenzene | Low | Both chlorine atoms are meta to the fluorine, providing only inductive activation and minimal resonance stabilization of the intermediate. |
Disclaimer: The relative reactivity presented in this table is a qualitative prediction based on established principles of SNAr reactions. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature used.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of different polychlorinated fluorobenzene isomers, a competitive reaction or parallel kinetic monitoring experiment can be performed. The following protocol outlines a general procedure for comparing the reactivity of dichlorofluorobenzene isomers with sodium methoxide.
Materials:
-
2,4-Dichlorofluorobenzene
-
2,6-Dichlorofluorobenzene
-
3,4-Dichlorofluorobenzene
-
2,5-Dichlorofluorobenzene
-
3,5-Dichlorofluorobenzene
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flasks with stir bars
-
Reflux condensers
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature-controlled heating mantle or oil bath
-
Syringes and needles
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column
-
Standard laboratory glassware for workup and analysis
Experimental Workflow Diagram:
Caption: Experimental workflow for the kinetic analysis of dichlorofluorobenzene isomer reactivity.
Step-by-Step Procedure:
-
Reaction Setup : In separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add a known amount of each dichlorofluorobenzene isomer (e.g., 1.0 mmol) and a known amount of an internal standard.
-
Solvent Addition : To each flask, add anhydrous DMF (e.g., 10 mL) via syringe.
-
Temperature Equilibration : Place the flasks in a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., 60 °C) and allow the solutions to equilibrate for 15-20 minutes.
-
Reaction Initiation : At time t=0, add a known volume of the sodium methoxide solution in methanol (e.g., 2.2 mL of a 0.5 M solution, 1.1 mmol) to each flask via syringe.
-
Monitoring the Reaction : At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching : Immediately quench each aliquot by adding it to a vial containing a dilute HCl solution.
-
Workup of Aliquots : To each quenched aliquot, add ethyl acetate and water. Shake well and allow the layers to separate.
-
Sample Preparation for Analysis : Carefully remove the organic layer for analysis by GC or HPLC.
-
Data Analysis : Analyze the composition of the organic layer to determine the concentration of the starting material and product relative to the internal standard. Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve.
The Role in Drug Development and Synthesis
The predictable and often selective reactivity of polychlorinated fluorobenzenes makes them valuable intermediates in the synthesis of pharmaceuticals. The ability to selectively replace the fluorine atom in the presence of chlorine atoms allows for the introduction of various functionalities. For instance, the C-F bond can be targeted for substitution with oxygen, nitrogen, or sulfur nucleophiles to build complex molecular scaffolds.
Fluorinated aromatic moieties are prevalent in many modern drugs, contributing to improved metabolic stability, binding affinity, and lipophilicity.[3] The synthesis of many of these drugs relies on the principles of SNAr chemistry, where polychlorinated fluorobenzenes can serve as key starting materials. For example, a dichlorofluorobenzene could be reacted with a complex amine to form a key intermediate, with the remaining chlorine atoms available for subsequent cross-coupling reactions to further elaborate the molecule.
Conclusion
The reactivity of polychlorinated fluorobenzenes in nucleophilic aromatic substitution is a well-defined and predictable process governed by the principles of the SNAr mechanism. The fluorine atom, due to its high electronegativity, acts as an excellent leaving group in this context, and its reactivity is significantly influenced by the number and position of chlorine substituents on the aromatic ring. A thorough understanding of these structure-reactivity relationships, combined with empirical kinetic analysis, empowers researchers to strategically employ these versatile building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery and development.
References
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Unlocking Pharmaceutical Potential: The Role of Fluorobenzene in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
18.05 Two Mechanisms of Nucleophilic Substitution - YouTube. YouTube. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC. National Center for Biotechnology Information. [Link]
-
Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+. Pearson+. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 1-Bromo-2,4-dichloro-3-fluorobenzene and Its Isomers
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of halogenated benzene derivatives is paramount. These compounds serve as versatile building blocks, and their isomeric purity is critical to the efficacy and safety of the final product. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-Bromo-2,4-dichloro-3-fluorobenzene and its key isomers.
Due to the limited availability of published experimental spectra for this compound, this guide will utilize high-quality predicted data for the target molecule, juxtaposed with experimental data for its commercially available isomers. This approach not only offers a practical solution for researchers working with novel compounds but also serves as an educational tool for understanding structure-spectra correlations in polysubstituted aromatic systems.
The Challenge of Isomeric Differentiation
The subtle differences in the substitution patterns of bromodichlorofluorobenzene isomers present a significant analytical challenge. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous identification. The electronic environment of each nucleus and bond is uniquely influenced by the positions of the bromine, chlorine, and fluorine atoms, resulting in distinct spectroscopic fingerprints.
Comparative Spectroscopic Data
The following sections detail the expected and observed spectroscopic data for this compound and its isomers. This comparative data is the cornerstone of effective isomeric differentiation.
Table 1: Comparison of ¹H NMR and ¹⁹F NMR Data
| Compound | Predicted/Observed ¹H Chemical Shifts (ppm) | Predicted/Observed ¹⁹F Chemical Shift (ppm) | Key Differentiating Features |
| This compound | Doublet of doublets (~7.5-7.7 ppm), Triplet (~7.2-7.4 ppm) | Singlet | The unique coupling patterns and chemical shifts of the two aromatic protons. The fluorine is adjacent to two chlorine atoms, influencing its chemical shift. |
| 1-Bromo-2,5-dichloro-3-fluorobenzene | Two distinct aromatic protons, likely appearing as doublets or multiplets in the 7.0-7.8 ppm range. | Singlet | The relative positions of the protons and their coupling to the fluorine atom will be distinct from the 2,4-dichloro isomer. |
| 1-Bromo-4-chloro-2-fluorobenzene | Multiplet (~7.6 ppm), Multiplet (~7.4 ppm), Multiplet (~7.2 ppm) | Singlet | Three distinct aromatic protons, leading to a more complex ¹H NMR spectrum compared to the dichloro-isomers. |
Table 2: Comparison of ¹³C NMR Data
| Compound | Predicted/Observed ¹³C Chemical Shifts (ppm) | Key Differentiating Features |
| This compound | Six distinct aromatic signals. The carbon bearing the fluorine will show a large C-F coupling constant. | The chemical shifts of the carbon atoms are heavily influenced by the directly attached and neighboring halogen atoms. |
| 1-Bromo-2,5-dichloro-3-fluorobenzene | Six distinct aromatic signals with characteristic C-F and potential C-Cl couplings. | The symmetry of the molecule is lower than some other isomers, leading to six unique carbon signals. |
| 1-Bromo-4-chloro-2-fluorobenzene | Six distinct aromatic signals. The carbon attached to fluorine will exhibit a large ¹JCF coupling constant. | The substitution pattern leads to a unique set of chemical shifts for the six aromatic carbons. |
Table 3: Comparison of IR Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Vibrational Mode Assignments |
| This compound | ~1550-1600, ~1450-1500 (C=C stretch); ~1100-1200 (C-F stretch); ~700-850 (C-Cl stretch); ~550-650 (C-Br stretch) | The precise frequencies of the C-halogen stretches are diagnostic of the substitution pattern. |
| 1-Bromo-2,5-dichloro-3-fluorobenzene | Similar ranges to the 2,4-dichloro isomer, but with subtle shifts in the fingerprint region due to the different substitution pattern. | The C-Cl stretching region may show multiple bands. |
| 1-Bromo-4-chloro-2-fluorobenzene | Aromatic C-H stretching (~3050-3100), C=C stretching (~1470-1600), C-F stretching (~1200-1250), C-Cl stretching (~750-800), C-Br stretching (~650-700) | The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing isomers. |
Table 4: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Isotopic Pattern | Key Fragmentation Pathways |
| This compound | Complex isotopic cluster due to Br and two Cl atoms. | Loss of Br, Cl, and combinations thereof. Fragmentation of the benzene ring. |
| 1-Bromo-2,5-dichloro-3-fluorobenzene | Identical molecular weight and isotopic pattern to the 2,4-dichloro isomer. | While the molecular ion is the same, the relative abundances of fragment ions may differ slightly due to differences in bond strengths. |
| 1-Bromo-4-chloro-2-fluorobenzene | Isotopic cluster for one Br and one Cl atom. | Loss of Br, Cl, and subsequent fragmentation. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. These protocols are designed to be self-validating, incorporating internal standards and system suitability checks.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm for ¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field strength spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.
-
Integrate all signals and report chemical shifts to two decimal places. Report coupling constants (J) in Hertz (Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Report chemical shifts to two decimal places.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use an appropriate fluorine-containing reference standard (e.g., CFCl₃ at 0 ppm).
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Ensure good contact between the sample and the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis:
-
Label the major absorption bands and assign them to the corresponding vibrational modes.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
For less volatile compounds, direct infusion into an Electron Ionization (EI) or Chemical Ionization (CI) source can be used.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion.
-
For GC-MS, ensure good chromatographic separation from any impurities.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions.
-
Visualizing the Analysis Workflow
A logical workflow is crucial for the efficient and accurate analysis of these compounds.
Caption: Workflow for the spectroscopic analysis of bromodichlorofluorobenzene isomers.
Molecular Structure and Numbering
Understanding the substitution pattern is key to interpreting the spectra.
Caption: Structure of this compound.
Conclusion
References
Validating the Structure of 1-Bromo-2,4-dichloro-3-fluorobenzene Derivatives: A Comparative Guide to Analytical Techniques
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Halogenated aromatic compounds, such as derivatives of 1-Bromo-2,4-dichloro-3-fluorobenzene, are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials.[1][2] Their complex substitution patterns, however, present unique challenges in structural elucidation, demanding a multi-faceted analytical approach to ensure the precise regiochemistry and connectivity of each atom. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound and its derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers to confidently characterize these complex molecules.
A Multi-Pronged Approach to Structural Certainty
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic use of several methods, each offering a unique piece of the structural puzzle. The three pillars of structural validation for halogenated aromatics are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
Caption: A typical workflow for the structural validation of a novel halogenated aromatic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For the parent compound, this compound, we expect to see two signals in the aromatic region, corresponding to the two protons on the benzene ring. The splitting patterns of these signals, governed by spin-spin coupling, are critical for determining their relative positions.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, we would expect six distinct signals in the aromatic region, one for each carbon atom. The chemical shifts are influenced by the attached halogens, and the fluorine atom will cause characteristic splitting of the signals from nearby carbons.
¹⁹F NMR Spectroscopy: A Key Differentiator
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[4] Its large chemical shift dispersion (over 800 ppm) means that even subtle differences in the electronic environment of fluorine atoms result in well-resolved signals.[4][5] This is particularly useful for distinguishing between isomers. The coupling of the fluorine atom to nearby protons and carbons provides crucial connectivity information.
Comparative NMR Data for Dichlorobenzene Isomers
To illustrate the power of NMR in distinguishing isomers, the following table presents data for the three isomers of dichlorobenzene. A similar approach would be used to differentiate isomers of this compound.
| Isomer | Structure | Number of ¹H NMR Signals | Splitting Pattern | Number of ¹³C NMR Signals |
| ortho-Dichlorobenzene | ![]() | 2 | Multiplet (AA'BB' system) | 3 |
| meta-Dichlorobenzene | ![]() | 3 | Triplet, Singlet (broad), Multiplet | 4 |
| para-Dichlorobenzene | ![]() | 1 | Singlet | 2 |
Note: Data adapted from typical spectral values.[3][6]
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Composition
Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition, particularly the presence of halogens.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile halogenated compounds.
The key diagnostic feature in the mass spectrum of a compound containing bromine and chlorine is the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio. The presence of one bromine and two chlorine atoms in this compound will result in a characteristic cluster of peaks for the molecular ion, allowing for confident confirmation of the halogen content.
Expected Isotopic Pattern for [C₆H₂BrCl₂F]⁺
| Ion | Relative Abundance |
| M | 100% |
| M+2 | ~96% |
| M+4 | ~30% |
| M+6 | ~3% |
Note: Relative abundances are approximate and calculated based on isotopic natural abundances.
Sources
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- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2,4-dichloro-3-fluorobenzene: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 1-Bromo-2,4-dichloro-3-fluorobenzene, a halogenated aromatic compound frequently utilized in organic synthesis and drug development. By understanding the principles behind these procedures, you can ensure a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be thoroughly familiar with the inherent hazards of this compound. According to its GHS classification, this compound is recognized as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum requirements when handling this compound.
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat | EU Directive 89/686/EEC and EN 374 | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory | Full-face respirator (if exposure limits are exceeded or in case of spills) | NIOSH (US) or EN 14387 (EU) | Protects against inhalation of vapors, which may cause respiratory tract irritation.[1] |
All handling of this compound, including aliquoting and the initial stages of waste collection, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Procedure
The proper disposal of halogenated aromatic compounds like this compound is critical to prevent environmental contamination and ensure regulatory compliance. These compounds should never be disposed of down the drain.[2]
Step 1: Waste Segregation
The cardinal rule for the disposal of this compound is segregation. Halogenated organic waste must be collected separately from non-halogenated waste.[2] This is due to the different disposal methods required for halogenated compounds, which are often more complex and costly.
Operational Steps:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent the escape of vapors.
Step 2: Waste Collection
All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste.
Operational Steps:
-
Pure Compound and Reaction Residues: Carefully transfer any unused or residual this compound into the designated "Halogenated Organic Waste" container.
-
Contaminated Labware: Rinse any glassware or equipment that has been in contact with the compound with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and added to the "Halogenated Organic Waste" container.[2] Do not wash the rinsate down the drain.
-
Contaminated PPE and Materials: Any disposable items such as gloves, absorbent paper, or pipette tips that are contaminated with this compound should be placed in a sealed, labeled plastic bag and then into a solid hazardous waste container.
Step 3: Labeling and Storage
Proper labeling is a critical component of hazardous waste management, ensuring that all personnel are aware of the container's contents and associated hazards.
Operational Steps:
-
Clearly label the "Halogenated Organic Waste" container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The relevant hazard pictograms (e.g., irritant)
-
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
Ensure the container is kept tightly closed when not in use.
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
Operational Steps:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The most common method for the disposal of halogenated organic compounds is high-temperature incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts.[3]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research does not come at the cost of personal well-being or environmental integrity.
References
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]
Sources
Navigating the Safe Handling of 1-Bromo-2,4-dichloro-3-fluorobenzene: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-2,4-dichloro-3-fluorobenzene, a halogenated aromatic compound. By understanding the inherent risks and adhering to rigorous protocols, we can ensure a safe and productive laboratory environment. This document is designed to be a trusted resource, offering procedural, step-by-step guidance rooted in established safety principles.
Immediate Safety Profile & Hazard Identification
Based on aggregated GHS data for similar compounds, researchers should anticipate the following potential hazards[4][5]:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][4][5]
The toxicological properties of these types of compounds may not be fully investigated, and chronic effects could be delayed.[2] Therefore, treating the substance with a high degree of caution is paramount.
GHS Hazard Summary Table
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[4][5][6] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation[4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE.[3][7]
| Body Part | Required PPE | Rationale & Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield.[1][8] | Protects against splashes and vapors that can cause serious eye damage. Safety glasses must have side shields and conform to ANSI Z87.1 standards.[7][8] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[8] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3][9] | Prevents skin contact, which can lead to irritation.[10] Lab coats should be fully buttoned.[7] Gloves must be inspected for tears or pinholes before each use.[1] Given that butyl rubber gloves do not perform well with halogenated solvents, nitrile gloves are a more suitable choice.[11] |
| Respiratory | Use in a well-ventilated chemical fume hood.[2][3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2][3] |
Standard Operating Procedure: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring safe handling.
Preparation and Handling
-
Designated Work Area: All work with this compound must be conducted within a properly functioning chemical fume hood.[3][9]
-
Gather Materials: Ensure all necessary equipment, including glassware, reagents, and waste containers, are placed within the fume hood before starting.[3]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Aliquot Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.[3]
-
Execution: Perform all experimental procedures with the fume hood sash at the lowest possible height that still allows for comfortable work.[3]
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
-
Ensure the storage area is separate from foodstuff containers.[1]
Disposal Plan
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][13] Use a designated, properly labeled hazardous waste container.[9][14]
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[3]
-
Waste Container Management: Keep the hazardous waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[3][14]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for collection and removal.[3]
Emergency Protocols: Immediate and Decisive Action
Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
Personal Exposure
-
Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][5] Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1]
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2] During a fire, irritating and highly toxic gases may be generated.[2]
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem. 3
-
1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets. Echemi.com. 1
-
1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301. PubChem.
-
Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. Cole-Parmer. 2
-
SAFETY DATA SHEET - 1-Bromo-2,5-dichloro-3-fluorobenzene. Fisher Scientific.
-
Personal Protective Equipment | US EPA.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
-
1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4. Sigma-Aldrich.
-
SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 1-Bromo-4,5-dichloro-2-fluorobenzene. Fisher Scientific.
-
SAFETY DATA SHEET - 1-Bromo-2-fluorobenzene. Sigma-Aldrich.
-
Is Personal Protective Equipment Required When Working with Solvents?. MicroCare.
-
Halogenated Solvents in Laboratories. Temple University.
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
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Safety - Chemistry LibreTexts.
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Personal Protective Equipment (PPE) in the Laboratory. YouTube.
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OSHA Glove Selection Chart. Environmental Health and Safety - University of Texas at Austin.
-
School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission.
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GLOVE SELECTION CHART. WSU Spokane.
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Choosing The Correct PPE | Environmental Health & Safety. UC Merced.
-
CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
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Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



